molecular formula C10H14N2 B1424966 (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine CAS No. 294196-60-4

(R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

Cat. No.: B1424966
CAS No.: 294196-60-4
M. Wt: 162.23 g/mol
InChI Key: HWCKTLUUWDOMTP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5R)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,12H,3,5,7,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCKTLUUWDOMTP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680046
Record name (5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294196-60-4
Record name (5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: (R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine

[2][3]

Structural Architecture & Pharmacophore Analysis[1][3]

The (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (hereafter referred to as (R)-5-amino-TBzA ) represents a "privileged scaffold" in medicinal chemistry.[2][3] It serves as a conformationally constrained mimetic of open-chain benzylamines, reducing the entropic penalty of binding to G-Protein Coupled Receptors (GPCRs).[1][2][3]

Core Structural Features
  • Bicyclic Framework: The fusion of a benzene ring with a seven-membered azepine ring creates a semi-rigid structure.[1][2] The "b" fusion indicates the bond shared between the benzene and the azepine is at the 2,3-position relative to the nitrogen (though IUPAC numbering shifts this; structurally, it is the bond between the aromatic carbons).[1][2]

  • Chiral Center (C5): The amine at position 5 creates a stereocenter.[1][2] The (R)-configuration is often critical for receptor selectivity, particularly in Vasopressin V2 receptor antagonists (e.g., analogs of Mozavaptan).[1][2][3]

  • Electronic Profile:

    • N1 (Azepine Nitrogen): Secondary amine (unless substituted).[1][2][3] It acts as a hydrogen bond donor/acceptor and a vector for scaffold diversification (e.g., tosylation, benzoylation).[1][2][3]

    • N5 (Exocyclic Amine): Primary amine.[1][2] It is the primary "warhead" for interacting with acidic residues (e.g., Asp/Glu) in receptor binding pockets.[1][2][3]

Pharmacological Relevance

This scaffold is the immediate precursor to the "vaptan" class of drugs (hyponatremia agents).[1][2]

  • Target: Vasopressin V2 Receptor (Antagonist).[1][2][4]

  • Mechanism: The benzazepine core occupies the hydrophobic pocket of the GPCR, while the C5-substituent directs the molecule toward the transmembrane helices to lock the receptor in an inactive conformation.[1][2]

Synthetic Strategy & Chiral Resolution

Synthesizing the enantiopure (R)-amine requires a strategy that avoids racemization during workup.[1][2][3] While asymmetric transfer hydrogenation is possible, Chemical Resolution via Diastereomeric Salt Formation remains the most robust method for kilogram-scale production due to its cost-effectiveness and high enantiomeric excess (ee).[1][2][3]

Retrosynthetic Analysis

The synthesis traces back to the commercially available ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

12
  • Target: (R)-5-amino-TBzA.[1][2][3]

  • Precursor: Racemic 5-amino-TBzA.[1][2][3]

  • Intermediate: 1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one (The "Ketone").[1][2][3]

  • Starting Material: 1-Tetralone (via Schmidt rearrangement) or Dieckmann condensation precursors.[1][2]

Visualization of the Synthetic Pathway

The following diagram outlines the conversion of the ketone to the chiral amine.[1][2]

SynthesisPathcluster_legendProcess LogicKetoneBenzo[b]azepin-5-one(Achiral Ketone)OximeOxime Intermediate(C=N-OH)Ketone->OximeNH2OH•HClPyridineRacemicAmineRacemic 5-Amino-TBzA(± Mixture)Oxime->RacemicAmineH2, Raney Nior Pd/CSalt(R)-Amine • L-Tartrate(Diastereomeric Salt)RacemicAmine->SaltL-(+)-Tartaric AcidMeOH/H2O (Resolution)FinalProduct(R)-5-Amino-TBzA(>99% ee)Salt->FinalProductNaOH (Freebasing)Chemical ResolutionChemical Resolution

Caption: Step-wise synthesis from the ketone precursor to the enantiopure (R)-amine via classical resolution.

Detailed Experimental Protocol

Safety Warning: Hydrazine, hydroxylamine, and Raney Nickel are hazardous.[1][2][3] All operations must be performed in a fume hood with appropriate PPE.

Phase 1: Synthesis of the Racemic Amine

Objective: Convert 1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one to (±)-5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

  • Oximation:

    • Charge a reactor with 1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one (1.0 eq) and Ethanol (10 vol).

    • Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq).

    • Reflux for 4–6 hours until TLC confirms consumption of ketone.[1][2]

    • Concentrate in vacuo, suspend residue in water, and extract with Ethyl Acetate.[1][2][3]

    • Result: Oxime intermediate (often a mixture of E/Z isomers).[1][2]

  • Reduction (Catalytic Hydrogenation):

    • Dissolve the Oxime in Methanol/Ammonia (7N) solution.[1][2]

    • Add Raney Nickel (approx. 20 wt% of substrate) or 10% Pd/C (10 wt%).[1][2][3]

    • Pressurize with Hydrogen gas (50 psi / 3.5 bar) and stir at 50°C for 12 hours.

    • Filter catalyst through Celite.[1][2] Concentrate filtrate.[1][2]

    • Result: Crude (±)-5-amino-TBzA as a viscous oil or low-melting solid.[1][2][3]

Phase 2: Optical Resolution (The Critical Step)

Objective: Isolate the (R)-enantiomer using L-(+)-Tartaric Acid.[1][2][3] Note: The choice of resolving agent is empirical. For many benzazepines, L-Tartaric acid crystallizes the (R)-amine, but this must be validated via chiral HPLC.[2][3]

  • Salt Formation:

    • Dissolve (±)-5-amino-TBzA (10 g, 61.7 mmol) in Methanol (100 mL).

    • Separately, dissolve L-(+)-Tartaric Acid (9.25 g, 61.7 mmol, 1.0 eq) in hot Methanol (50 mL).

    • Add the acid solution to the amine solution dropwise at 60°C.[1][2]

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature over 4 hours.

    • Seed with authentic (R)-amine tartrate crystals if available.[1][2][3]

    • Cool further to 0°C for 2 hours.

    • Filter the white precipitate.[1][2] This is the Diastereomeric Salt .

  • Recrystallization (Enrichment):

    • Recrystallize the wet cake from Ethanol/Water (9:1) to upgrade chiral purity to >99% ee.

  • Freebasing:

    • Suspend the purified salt in DCM (dichloromethane).[1][2]

    • Add 1N NaOH solution and stir until the solid dissolves and the aqueous layer is basic (pH > 12).[1][2]

    • Separate the organic layer, dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , and concentrate.[1][2]
      
    • Yield: (R)-5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine.[2][3]

Analytical Validation

To ensure the "Trustworthiness" of the protocol, the following analytical parameters must be met.

Chiral HPLC Method[1][2][3]
  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.[1][2][3]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.[1][2]

  • Expected Retention:

    • (S)-Enantiomer: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       8.5 min (varies by column).[1][2]
      
    • (R)-Enantiomer: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       11.2 min.[1][2]
      
Quantitative Data Summary
ParameterSpecificationTypical Result
Chemical Purity HPLC Area %> 98.5%
Chiral Purity Chiral HPLC (ee)> 99.0%
Appearance VisualOff-white solid / viscous oil
Specific Rotation

(c=1, MeOH)
Positive (+) value (Must verify against standard)
1H NMR 400 MHz, CDCl3Diagnostic multiplet at

4.1-4.3 ppm (H5)

Structural Logic & Binding Mode

The following diagram illustrates why the (R)-configuration is preferred in V2 receptor antagonism, based on homology modeling with Tolvaptan-like ligands.

Pharmacophorecluster_configStereochemical FitReceptorV2 Receptor Binding PocketScaffoldBenzo[b]azepine Core(Hydrophobic Interaction)Scaffold->ReceptorPi-Pi StackingAmine(R)-Amine (C5)(H-Bond Donor)Scaffold->AmineRigid LinkerResidueAsp/Glu Residue(Anionic Anchor)Amine->ResidueSalt Bridge / H-Bond

Caption: The (R)-amine orientation facilitates a critical salt bridge with the receptor's anionic residues, a feature often sterically hindered in the (S)-isomer.[2][3]

References

  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. Source: The Journal of Organic Chemistry (ACS Publications).[1][2] URL:[Link][1][2][3]

  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. Source: PubMed (National Institutes of Health).[1][2] URL:[Link][1][2][3]

  • Crystal Growing and X-ray Structure Determination of (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. Source: MDPI (Molbank).[1][2] URL:[Link][1][2][3][5][6]

  • Mozavaptan (OPC-31260) and Tolvaptan: Benzazepine Derivatives. Source:[1][2][3] PubChem Compound Summary.[1][2] URL:[Link][1][2][3]

Technical Deep Dive: (R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine , a critical chiral scaffold in medicinal chemistry, particularly in the development of non-peptide vasopressin V2 receptor antagonists like Mozavaptan .

Executive Summary

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core represents a privileged scaffold in G-protein coupled receptor (GPCR) medicinal chemistry. While the 5-hydroxy derivatives (e.g., Tolvaptan ) are widely recognized, the 5-amine series (exemplified by Mozavaptan ) offers distinct pharmacokinetic and pharmacodynamic profiles.

This guide focuses specifically on the (R)-enantiomer of the 5-amine derivative. In the context of vasopressin receptor antagonism, the stereochemistry at the C5 position is a determinant of receptor affinity and selectivity (V1a vs. V2). This document details the structural rationale, asymmetric synthesis, and biological characterization of this scaffold.

Structural Architecture & Pharmacophore Analysis

The core structure consists of a benzene ring fused to a seven-membered azepine ring containing a single nitrogen atom. The "benzo[b]" designation indicates fusion at the 2,3-bond of the azepine ring (bond b).

Key Structural Features[1][2][3][4]
  • Conformational Flexibility: The seven-membered ring adopts a twisted chair or boat conformation, allowing the C5 substituent to project into specific hydrophobic pockets of the target receptor.

  • C5-Chiral Center: The amine at position 5 creates a stereocenter. The (R)-configuration orients the amino group (and subsequent amides) to engage key residues (often glutamine or lysine) in the transmembrane bundle of GPCRs.

  • Secondary Amine (N1): The azepine nitrogen (N1) is typically acylated (e.g., with a benzoyl group) to lock the conformation and provide an additional aryl pharmacophore.

SAR Visualization (Graphviz)

The following diagram maps the Structure-Activity Relationship (SAR) for V2 receptor antagonism.

SAR_Map Core (R)-Benzo[b]azepin-5-amine Scaffold N1_Pos N1 Position (Amide Linkage) Core->N1_Pos Acylation Site C5_Pos C5 Stereocenter ((R)-Amine) Core->C5_Pos Chiral Recognition Benzo_Ring Benzo Fusion (Hydrophobic Core) Core->Benzo_Ring Pi-Stacking C7_Sub C7 Substitution (Halogens/Methyl) Core->C7_Sub Electronic Tuning Binding_Pocket V2 Receptor Transmembrane Domain N1_Pos->Binding_Pocket Anchor Point C5_Pos->Binding_Pocket H-Bond Donor Selectivity Selectivity Filter (V2 vs V1a) C5_Pos->Selectivity Stereospecific Fit C7_Sub->Binding_Pocket Halogen Bond

Figure 1: Pharmacophore map highlighting the critical interaction points of the benzo[b]azepine scaffold with the Vasopressin V2 receptor.

Asymmetric Synthesis Strategies

Synthesizing the (R)-amine with high enantiomeric excess (ee) is the primary technical challenge. Traditional reductive amination of the ketone yields a racemate, requiring wasteful resolution. Modern routes utilize Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Transamination .

Route A: The Dieckmann / Resolution Pathway (Classical)
  • Cyclization: Michael addition of methyl acrylate to substituted aniline, followed by Dieckmann condensation to form the 1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one .

  • Oximation: Reaction with hydroxylamine to form the oxime.

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) yields the racemic amine.

  • Resolution: Classical resolution using (S)-Tartaric acid or (S)-Mandelic acid to crystallize the desired (R)-salt.

    • Drawback: Max 50% yield; labor-intensive.

Route B: Asymmetric Transfer Hydrogenation (ATH) (Preferred)

This route converts the ketone directly to the chiral amine (via an imine intermediate) or reduces the ketone to a chiral alcohol, which is then converted to the amine with retention or inversion.

Protocol Focus: Direct Reductive Amination via ATH

  • Catalyst: RuCl (Noyori-type catalyst).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Mechanism: Dynamic Kinetic Resolution (DKR) if the imine racemizes, or stereoselective reduction of the pre-formed imine.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Material: Substituted Aniline Step1 1. Michael Addition (Methyl Acrylate) 2. Dieckmann Condensation Start->Step1 Ketone Intermediate: Benzo[b]azepin-5-one Step1->Ketone Branch_Res Route A: Classical (Racemic Reduction + Resolution) Ketone->Branch_Res Low Yield Branch_Asym Route B: Asymmetric (ATH) (Ru-Catalyzed Transfer Hydrogenation) Ketone->Branch_Asym High Yield Product Target: (R)-Benzo[b]azepin-5-amine (>98% ee) Branch_Res->Product Branch_Asym->Product

Figure 2: Comparison of synthetic pathways. Route B is preferred for high-value pharmaceutical intermediates.

Detailed Experimental Protocol

Objective: Synthesis of (R)-7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (Mozavaptan intermediate).

Materials[3][5][6][7][8]
  • Substrate: 7-Chloro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one (1.0 eq).

  • Ammonium Source: Ammonium formate (5.0 eq).

  • Catalyst: [Ru(p-cymene)(S,S)-TsDPEN]Cl (1 mol%). Note: Use (S,S)-catalyst to get (R)-amine typically, but screen required.

  • Solvent: Dichloromethane (DCM) / Methanol (1:1).

Procedure
  • Imine Formation: In a pressure vessel, dissolve the ketone (10 mmol) in methanol (20 mL). Add ammonium formate (50 mmol). Stir at 40°C for 2 hours to equilibrate the imine formation.

  • Catalyst Addition: Add the Ruthenium catalyst (0.1 mmol) dissolved in minimal DCM.

  • Reaction: Seal the vessel and stir at 60°C for 24 hours. Monitor by HPLC for consumption of ketone.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.

  • Extraction: Redissolve residue in EtOAc (50 mL) and wash with saturated NaHCO3 (2 x 30 mL) to remove excess formic acid.

  • Purification: The crude amine is often unstable. Isolate as the Hydrochloride salt by adding 1M HCl in ether. Filter the white precipitate.

  • Validation: Check enantiomeric excess (ee) using Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA/DEA).

Causality & Troubleshooting
  • Low Conversion: Often due to poor imine stability. Ensure excess ammonium formate is used to push equilibrium.

  • Low ee: Indicates fast racemization of the product or poor catalyst match. Switch ligand stereochemistry (e.g., TsDPEN vs. MsDPEN).

Therapeutic Applications & Pharmacology[3][5][6][7][9]

Vasopressin V2 Receptor Antagonism

The (R)-5-amine derivatives are potent antagonists of the V2 receptor, located primarily in the renal collecting ducts.

  • Mechanism: They competitively block the binding of Arginine Vasopressin (AVP), preventing the cAMP signaling cascade that triggers aquaporin-2 (AQP2) insertion.

  • Result: Aquaresis (excretion of electrolyte-free water).

  • Indication: Hyponatremia (SIADH), Autosomal Dominant Polycystic Kidney Disease (ADPKD).

Selectivity Profile

Unlike Tolvaptan (5-hydroxy), the 5-amine derivatives (Mozavaptan) often show higher affinity but different residence times.

  • Binding Kinetics: Recent studies suggest that the residence time (1/k_off) of benzazepine antagonists correlates better with in vivo efficacy than simple affinity (Ki). The (R)-configuration is critical for stabilizing the "lid" of the binding pocket, prolonging residence time.

References

  • Kondo, K., et al. (1999). "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist." Bioorganic & Medicinal Chemistry. Link

  • Boeglin, D., et al. (2007). "Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold." Journal of Combinatorial Chemistry. Link

  • Nakamura, S., et al. (2000). "Mozavaptan (OPC-31260), a non-peptide arginine vasopressin antagonist." Cardiovascular Drug Reviews. Link

  • Wills, M., et al. (2021). "Asymmetric Transfer Hydrogenation of BCP Ketones." Journal of Organic Chemistry. (Contextual reference for ATH methodology). Link

  • FDA Clinical Pharmacology Review. (2008). "Tolvaptan (Samsca) Clinical Pharmacology and Biopharmaceutics Review." (Provides PK/PD stereospecificity data). Link

The Pivotal Role of the 5-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine Scaffold in Central Nervous System Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Neuropharmacology

In the intricate landscape of central nervous system (CNS) drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a variety of biological targets. The 2,3,4,5-tetrahydro-1H-benzo[b]azepine ring system is a prominent member of this class, forming the core of several marketed drugs, including the vasopressin V2 receptor antagonist tolvaptan and the ACE inhibitor benazepril.[1] Within this family, the introduction of an amino group at the 5-position creates a chiral center and a key functional handle, giving rise to the 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold. This structure is of particular interest to CNS researchers as a versatile building block for developing ligands targeting G-protein coupled receptors (GPCRs), which are integral to neuronal signaling and are implicated in a wide array of neurological and psychiatric disorders.[2][3]

While much of the foundational research has been conducted on the racemic mixture, the principles of stereochemistry dictate that the individual enantiomers, (R)- and (S)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine, will likely exhibit distinct pharmacological profiles. The three-dimensional arrangement of the amine and the fused ring system is critical for precise interactions with the chiral environment of receptor binding pockets. Although specific data for the (R)-enantiomer is not extensively available in public literature, this guide will delve into the known pharmacology of the racemic scaffold, with a particular focus on its interactions with the serotonin 2C (5-HT2C) receptor, a key target in CNS therapeutics.[4] We will explore synthetic strategies, detail relevant experimental protocols, and project the potential significance of stereochemistry in the ongoing quest for more selective and efficacious CNS drugs.

Physicochemical Properties and Synthetic Strategies

The 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine core presents a valuable starting point for medicinal chemistry campaigns due to its synthetic tractability and the presence of two key functionalization points: the secondary amine of the azepine ring and the primary amine at the 5-position.

PropertyValueSource
Molecular FormulaC10H14N2PubChem
Molecular Weight162.23 g/mol PubChem
XLogP31.3PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Synthetic Workflow: From Racemate to Enantiomerically Pure Compounds

The synthesis of the racemic 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold has been well-documented.[2][5] A common approach involves the construction of the tricyclic core followed by the introduction of the amino group. More advanced, one-pot methodologies have also been developed to improve efficiency.[6]

G cluster_synthesis General Synthetic Workflow cluster_chiral Chiral Separation/Asymmetric Synthesis start Starting Materials (e.g., 2-iodoanilines) intermediate1 Formation of Benzo[b]azepin-5-one start->intermediate1 e.g., Dieckmann Condensation intermediate2 Reductive Amination intermediate1->intermediate2 Introduction of Amine Source racemate Racemic 5-Amino- 2,3,4,5-tetrahydro- 1H-benzo[b]azepine intermediate2->racemate chiral_res Chiral Resolution (e.g., Diastereomeric Salt Crystallization) racemate->chiral_res asym_syn Enantioselective Synthesis (e.g., Asymmetric Hydrogenation) racemate->asym_syn Alternative Route enantiomers (R)- and (S)-Enantiomers chiral_res->enantiomers asym_syn->enantiomers

Caption: General synthetic workflow for 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

  • Chiral Resolution: This classical method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts.[7] These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent yields the individual enantiomers.

  • Enantioselective Synthesis: Modern approaches aim to introduce the chirality during the synthesis. For related benzazepinones, methods like rhodium-catalyzed asymmetric hydrogenation of an enamide precursor have proven effective in establishing the stereocenter with high enantioselectivity.[8]

Pharmacological Profile and Mechanism of Action in the CNS

The primary CNS target identified for the 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is the serotonin 5-HT2C receptor , where it acts as an agonist.[4] The 5-HT2C receptor is a GPCR predominantly expressed in the central nervous system, including the cortex, hippocampus, amygdala, and hypothalamus. It plays a crucial role in regulating mood, anxiety, appetite, and reward pathways.[9][10]

5-HT2C Receptor Signaling Cascade

Activation of the 5-HT2C receptor by an agonist like a 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative initiates a complex cascade of intracellular events. The receptor primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Additionally, the 5-HT2C receptor can engage other signaling pathways, including Gαi/o and Gα12/13, and can recruit β-arrestins, which mediate receptor desensitization and internalization, as well as initiate G-protein independent signaling.[9]

G cluster_pathway 5-HT2C Receptor Signaling Pathway ligand (R)-2,3,4,5-tetrahydro- 1H-benzo[b]azepin-5-amine (Agonist) receptor 5-HT2C Receptor ligand->receptor Binds to g_protein Gαq/11 receptor->g_protein Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc cellular_response Neuronal Excitation & Modulation of Neurotransmitter Release ca2->cellular_response pkc->cellular_response desensitization Receptor Desensitization & Internalization beta_arrestin->desensitization

Sources

High-Precision GluN2B Targeting: The (R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine as a privileged scaffold for NMDA receptor modulation, specifically targeting the GluN2B subunit.

Executive Summary: The Rigidification Strategy

In the development of neuroprotective agents, the GluN2B subunit of the NMDA receptor (NMDAR) is a prime target. Unlike pan-NMDAR antagonists (e.g., ketamine, MK-801) that block the ion channel pore and cause psychotomimetic side effects, GluN2B-selective negative allosteric modulators (NAMs) bind to the N-terminal domain (NTD) interface, offering a "use-dependent" blockade with a superior safety profile.

The (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (hereafter (R)-1-BzA-5-NH2 ) serves as a critical conformationally restricted pharmacophore . By locking the ethylenediamine linker found in flexible antagonists (like ifenprodil) into a rigid 7-membered ring, this scaffold reduces the entropic penalty of binding and enhances selectivity for the hydrophobic pocket of the GluN2B NTD.

Chemical Basis & Structural Logic[1]

The Pharmacophore Mapping

Classic GluN2B antagonists (Ifenprodil, Ro 25-6981) share a common motif: a basic amine connected to a phenol/aromatic group via a linker.

  • The Problem: Flexible linkers allow off-target binding (e.g.,

    
     receptors, hERG channels).
    
  • The Solution: The 1-benzazepine core fuses the aromatic ring and the nitrogen-containing linker.

  • Chirality is Critical: The (R)-enantiomer of the 5-amine typically projects the amino group (and subsequent substituents) into the "ifenprodil binding pocket" (GluN1/GluN2B interface) with optimal trajectory, whereas the (S)-enantiomer is often associated with vasopressin (V2) receptor affinity (e.g., Mozavaptan).

Mechanism of Action

This scaffold acts as an anchor . The 5-amino group is derivatized (usually alkylated with a 4-phenylbutyl or similar hydrophobic chain) to bridge the inter-subunit cleft.

  • Binding: The scaffold binds to the GluN2B NTD.

  • Clamping: It stabilizes the "clamshell" closure of the NTD.

  • Allostery: This closure prevents the agonist-induced conformational change required for channel opening.

MOA cluster_0 Resting State cluster_1 Ligand Interaction cluster_2 Physiological Outcome NMDAR NMDAR (GluN1/GluN2B) Scaffold (R)-1-BzA-5-NH2 (Derivatized) NMDAR->Scaffold Exposure Binding Binds GluN1/GluN2B Interface (NTD) Scaffold->Binding ConfChange Stabilizes Closed Cleft Conformation Binding->ConfChange Inhibition Inhibits Channel Opening Probability ConfChange->Inhibition

Figure 1: Mechanism of Allosteric Inhibition via the Benzazepine Scaffold.

Experimental Protocols

Synthesis and Resolution of (R)-1-BzA-5-NH2

Achieving high enantiomeric excess (ee) is non-negotiable. The following workflow utilizes a kinetic resolution strategy, which is more scalable than asymmetric synthesis for initial library generation.

Reagents:

  • Precursor: 1,2,3,4-Tetrahydro-1-benzazepin-5-one.[1]

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Solvent: MTBE (Methyl tert-butyl ether).

  • Acyl Donor: Ethyl acetate.

Step-by-Step Workflow:

  • Reductive Amination (Racemic):

    • Dissolve 1,2,3,4-tetrahydro-1-benzazepin-5-one in methanol.

    • Add Ammonium acetate (10 eq) and Sodium cyanoborohydride (1.5 eq).

    • Stir at RT for 24h. Quench with NaOH. Extract with DCM.

    • Yield: Racemic 5-amine.

  • Enzymatic Kinetic Resolution:

    • Suspend racemic amine in MTBE.

    • Add CAL-B (immobilized) and Ethyl acetate (excess).

    • Incubate at 30°C. Monitor via Chiral HPLC.

    • Mechanism:[2][3][4] The lipase selectively acetylates the (S)-amine, leaving the (R)-amine as the free base.

  • Separation:

    • Filter off the enzyme.

    • Acid/Base extraction: The (R)-amine (basic) dissolves in aqueous HCl; the (S)-amide (neutral) remains in the organic layer.

    • Basify the aqueous layer (pH > 10) and extract the pure (R)-amine .

Synthesis Tetralone 1-Tetralone (Starting Material) RingExp Schmidt Rearrangement (NaN3, H+) Tetralone->RingExp Ketone 1-Benzazepin-5-one RingExp->Ketone RacAmine Racemic 5-Amine (Reductive Amination) Ketone->RacAmine Resolution Kinetic Resolution (CAL-B Lipase) RacAmine->Resolution S_Amide (S)-Acetamide (Discard/Recycle) Resolution->S_Amide Acetylated R_Amine (R)-1-BzA-5-NH2 (Target Scaffold) Resolution->R_Amine Unreacted

Figure 2: Chemo-enzymatic route to the enantiopure (R)-scaffold.

Self-Validating Protocol: Radioligand Binding Assay

To confirm the scaffold's utility, you must verify its ability to displace a known GluN2B ligand.

Assay Conditions:

  • Ligand: [³H]Ifenprodil or [³H]Ro 25-6981.

  • Tissue: Rat forebrain membranes (rich in GluN2B) or HEK293 cells expressing GluN1/GluN2B.

  • Non-specific Binding: Defined using 10 µM unlabeled Ifenprodil.

Procedure:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Mix 200 µg membrane protein + 5 nM [³H]Ligand + Increasing concentrations of (R)-1-BzA-5-NH2 derivative (1 nM - 10 µM).

  • Equilibrium: Incubate for 2h at 4°C (GluN2B binding is temperature sensitive).

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces binding to filters).

  • Analysis: Count radioactivity. Plot displacement curves.

Validation Criteria:

  • Hill Slope: Should be near 1.0 (indicates competitive binding at the allosteric site).

  • Selectivity Check: Run parallel assay with [³H]MK-801. The scaffold should NOT displace MK-801 (confirms it is not a channel blocker).

Comparative Data: 1-Benzazepine vs. 3-Benzazepine

While 3-benzazepines (e.g., WMS-1410) are more common in literature, the 1-benzazepine offers distinct solubility and metabolic stability profiles due to the lactam/amine positioning.

Feature(R)-1-Benzazepine-5-amine3-Benzazepine (WMS-1410 Class)Implication
Nitrogen Position Position 1 (Ring), Position 5 (Exocyclic)Position 3 (Ring)1-BzA allows for dual-substitution vectors (N1 and N5).
Rigidity High (Fused benzene)Moderate1-BzA is a stricter conformational probe.
GluN2B Affinity

nM (Derivatized)

nM
3-BzA is slightly more potent; 1-BzA is more selective vs

receptors.
Primary Use Scaffold for library generationDirect lead compound1-BzA is ideal for "Fragment-Based Drug Discovery".

Critical Distinction & Safety

Note on Stereochemistry: Researchers must distinguish this application from Mozavaptan synthesis. Mozavaptan utilizes the (S)-enantiomer of the 5-amino-1-benzazepine to target Vasopressin receptors.

  • If your compound shows V2 receptor activity: You likely have the (S)-enantiomer or low enantiomeric excess.

  • If your compound shows NMDA efficacy: It is likely the (R)-enantiomer interacting with the GluN2B NTD.

References

  • Synthesis & Scaffold Generation

    • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process.
    • Source: Journal of Organic Chemistry (2016).[3][5]

    • [3]

  • GluN2B Selectivity & Pharmacophore

    • GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democr
    • Source: Bioorganic & Medicinal Chemistry (2018/2023 Review).[6][7]

  • Solid-Phase Library Construction

    • Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold.
    • Source: Journal of Combin
  • Structural Analogs (Benzo[7]annulenes)

    • GluN2B-selective N-methyl-d-aspartate (NMDA) receptor antagonists derived from 3-benzazepines... and benzo[7]annulen-7-amines.[8]

    • Source: ChemMedChem (2012).

Sources

(R)-enantiomer of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthesis, and therapeutic utility of the (R)-enantiomer of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine.

A Pivotal Chiral Scaffold for Vasopressin V2 Receptor Antagonists

Executive Summary

The (R)-enantiomer of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (hereafter referred to as (R)-5-ABA ) represents a privileged chiral scaffold in medicinal chemistry. It serves as the critical pharmacophore for a class of benzazepine-based Vasopressin V2 Receptor Antagonists (vaptans), including Mozavaptan and Tolvaptan.[1] While some approved drugs in this class are marketed as racemates, the (R)-enantiomer exhibits distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles driven by stereoselective metabolism and receptor binding kinetics. This guide analyzes the biological activity, synthesis, and experimental characterization of (R)-5-ABA.

Molecular Identity & Stereochemical Significance

The core structure consists of a fused benzene and seven-membered azepine ring, with a primary amine at the C5 position. The stereochemistry at C5 is the primary determinant of the molecule's interaction with the chiral binding pocket of G-Protein Coupled Receptors (GPCRs).

  • IUPAC Name: (5R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

  • Role: Key intermediate for non-peptide AVP antagonists.

  • Stereochemical Impact:

    • Binding Affinity: In vitro studies suggest that for certain benzazepine derivatives, the (R)- and (S)-enantiomers may be equipotent at the V2 receptor.[2] However, specific substitutions (e.g., 7-chloro, 5-amide derivatives) can induce stereospecific preference.

    • Pharmacokinetics: The metabolism of benzazepine drugs like Tolvaptan is highly stereoselective.[3] The (S)-enantiomer often exhibits higher steady-state plasma concentrations due to slower clearance by CYP3A4/5 compared to the (R)-enantiomer. Consequently, the (R)-enantiomer is often explored to fine-tune duration of action and reduce accumulation risks.

Biological Activity & Mechanism of Action[4][5][6]
2.1 Primary Target: Vasopressin V2 Receptor (V2R)

(R)-5-ABA derivatives function as competitive antagonists at the V2 receptor located on the basolateral membrane of renal collecting duct cells.

  • Physiological Pathway:

    • Endogenous Arginine Vasopressin (AVP) binds to V2R.

    • Activation of the Gs-protein/Adenylyl Cyclase (AC) cascade.

    • Production of cAMP leads to PKA activation.

    • Phosphorylation and apical translocation of Aquaporin-2 (AQP2) channels.

    • Result: Water reabsorption (antidiuresis).

  • Mechanism of (R)-5-ABA Derivatives: By occupying the orthosteric binding site of the V2R, (R)-5-ABA derivatives prevent the conformational change required for Gs coupling. This blocks cAMP generation, preventing AQP2 translocation and inducing aquaresis (excretion of electrolyte-free water).

2.2 Secondary Activity: 5-HT2C Receptor Modulation

The unfunctionalized benzazepine core has been identified as a weak agonist/ligand for the Serotonin 5-HT2C receptor. While the 5-amino substitution and subsequent acylation (in vaptans) shift selectivity heavily toward V2R, early-stage screening of (R)-5-ABA libraries must control for CNS off-target effects mediated by this serotonergic affinity.

2.3 Visualization: V2 Receptor Signaling Blockade

The following diagram illustrates the signal transduction pathway and the point of intervention by the (R)-enantiomer derivative.

V2R_Pathway AVP Arginine Vasopressin V2R V2 Receptor (Renal Collecting Duct) AVP->V2R Activation Gs Gs Protein V2R->Gs Coupling Benzazepine (R)-Benzazepine Antagonist Benzazepine->V2R Competitive Blockade AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP Catalysis PKA Protein Kinase A cAMP->PKA Activation AQP2_Cyto AQP2 (Cytosol) PKA->AQP2_Cyto Phosphorylation AQP2_Memb AQP2 (Apical Membrane) AQP2_Cyto->AQP2_Memb Translocation Water Water Reabsorption AQP2_Memb->Water Transport

Caption: Competitive blockade of the AVP-V2R-cAMP signaling cascade by (R)-benzazepine derivatives preventing aquaporin-2 translocation.

Synthesis & Resolution Protocols

Obtaining the pure (R)-enantiomer is a critical step, as the racemic synthesis is often more economical but requires downstream separation.

3.1 Method A: Chemical Resolution (Classical)

This method utilizes chiral acids to form diastereomeric salts, which are separated by fractional crystallization.

  • Reagents: Racemic 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine, L-(+)-Tartaric acid, Ethanol.

  • Principle: The (R)-amine forms a less soluble salt with L-tartaric acid (or specific derivative) compared to the (S)-amine.

  • Protocol Overview:

    • Dissolve racemate in hot ethanol.

    • Add 0.5-1.0 equivalents of L-tartaric acid.

    • Cool slowly to induce crystallization of the (R)-amine-tartrate salt.

    • Filter and recrystallize to achieve >99% enantiomeric excess (ee).

    • Liberate the free base using 1M NaOH.

3.2 Method B: Enzymatic Kinetic Resolution

For high-throughput or greener synthesis, lipases are used to selectively acylate one enantiomer.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Ethyl acetate or vinyl acetate.

  • Mechanism: CAL-B selectively catalyzes the acetylation of the (R)-amine (or (S)-amine depending on conditions), leaving the other enantiomer as the free amine. These can then be separated by standard silica chromatography.

3.3 Visualization: Resolution Workflow

Resolution_Workflow Racemate Racemic 5-Amino-Benzazepine Resolution Chemical Resolution (L-Tartaric Acid) Racemate->Resolution Filtration Filtration Resolution->Filtration Solid Solid Phase: (R)-Amine Tartrate Salt Filtration->Solid Liquor Mother Liquor: (S)-Amine Enriched Filtration->Liquor Base Basification (NaOH) Solid->Base Product Pure (R)-5-ABA (>99% ee) Base->Product

Caption: Workflow for the isolation of (R)-5-ABA via classical chemical resolution using tartaric acid.

Experimental Characterization Data

When evaluating the (R)-enantiomer, the following parameters are standard for establishing identity and purity.

ParameterSpecification (Typical)Method of Verification
Appearance White to off-white solidVisual Inspection
Chiral Purity > 99.0% eeChiral HPLC (e.g., Chiralcel OD-H column)
Chemical Purity > 98.0%Reverse-phase HPLC (C18)
Specific Rotation

(solvent dependent)
Polarimetry (e.g., in Methanol)
Proton NMR Consistent with structure1H-NMR (DMSO-d6 or CDCl3)
Mass Spec [M+H]+ = 163.1 (approx)LC-MS (ESI)
Biological Assay Protocol: cAMP Accumulation (Functional)

To verify the activity of derivatives synthesized from the (R)-scaffold, a functional cell-based assay is required.

Objective: Determine the IC50 of the (R)-derivative against AVP-induced cAMP production.

  • Cell Line: CHO or HEK293 cells stably expressing human V2 Receptor.

  • Reagents:

    • Agonist: Arginine Vasopressin (AVP) at EC80 concentration.

    • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

  • Procedure:

    • Seed cells (2,000 cells/well) in 384-well plates.

    • Incubate with serial dilutions of the (R)-benzazepine derivative for 15 mins.

    • Add AVP (EC80 challenge) and incubate for 30 mins at 37°C.

    • Lyse cells and add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Read fluorescence ratio (665/620 nm).

  • Analysis: Plot inhibition curves and calculate IC50. A potent V2 antagonist (derived from this scaffold) typically exhibits an IC50 in the low nanomolar range (< 50 nM).

References
  • Stereoselective Pharmacokinetics of Tolvaptan: Title: Tolvaptan Product Monograph - Clinical Pharmacology. Source: Drugs.com / FDA. URL:[Link][1][4]

  • Synthesis and Resolution of Benzazepine Scaffolds: Title: Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold.[5] Source: PubMed (J Comb Chem). URL:[Link]

  • Structure-Activity Relationships of V2 Antagonists: Title: Structure-Affinity and Structure-Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists. Source: PubMed (J Med Chem). URL:[Link]

Sources

Spectroscopic Signature of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine is a chiral bicyclic amine that belongs to the benzazepine class of compounds. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of pharmacologically active agents. A precise understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new therapeutic entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural confirmation and purity assessment of this molecule.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine. In the absence of publicly available experimental spectra for this specific enantiomer, this document leverages established principles of spectroscopy and data from analogous structures to present a reliable, predicted spectroscopic profile. This approach serves as a robust reference for researchers synthesizing or working with this compound and its derivatives.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and amine protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H6, H7, H8, H97.0 - 7.5MultipletAromatic protons in a complex, overlapping multiplet due to spin-spin coupling.
H5~3.8 - 4.2Triplet or Doublet of DoubletsBenzylic proton, deshielded by the adjacent amino group and aromatic ring.
H2~3.0 - 3.4MultipletMethylene protons adjacent to the nitrogen atom of the azepine ring.
H4~2.0 - 2.4MultipletMethylene protons adjacent to the chiral center (C5).
H3~1.8 - 2.2MultipletMethylene protons in the azepine ring.
NH (azepine)1.5 - 2.5Broad SingletExchangeable proton on the nitrogen of the seven-membered ring.
NH₂ (amine)1.0 - 2.0Broad SingletExchangeable protons of the primary amine.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C5a, C9a135 - 150Quaternary aromatic carbons involved in the fusion of the two rings.
C6, C7, C8, C9120 - 130Aromatic carbons, with slight variations in chemical shifts due to their position.
C550 - 60Benzylic carbon attached to the amino group, showing a downfield shift.[1]
C245 - 55Carbon adjacent to the nitrogen in the azepine ring.
C430 - 40Aliphatic carbon in the seven-membered ring.
C325 - 35Aliphatic carbon in the seven-membered ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted Frequency (cm⁻¹) Vibrational Mode Functional Group Justification
3400 - 3250N-H StretchPrimary Amine (-NH₂)Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[2][3][4]
3100 - 3000C-H StretchAromatic C-HCharacteristic stretching vibrations of C-H bonds on the benzene ring.[5]
2950 - 2850C-H StretchAliphatic C-HStretching vibrations of C-H bonds in the tetrahydroazepine ring.
1650 - 1580N-H BendPrimary Amine (-NH₂)Scissoring vibration of the primary amine group.[2]
1600 - 1450C=C StretchAromatic RingSkeletal vibrations of the benzene ring.[5]
1335 - 1250C-N StretchAromatic AmineStretching vibration of the C-N bond where the carbon is part of the aromatic system.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Molecular Ion:

  • m/z: 162.1157 (for [M+H]⁺)

  • Formula: C₁₀H₁₄N₂

Predicted Fragmentation Pattern:

The fragmentation of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine is expected to be directed by the amine groups and the cyclic structure.

G mol Molecular Ion [C10H14N2]+• m/z = 162 frag1 Loss of NH3 [C10H11N]+• m/z = 145 mol->frag1 - NH3 frag2 Alpha-cleavage Loss of C3H7N [C7H7]+ m/z = 91 (Tropylium ion) mol->frag2 - C3H7N frag3 Loss of C2H5N [C8H9N]+• m/z = 119 mol->frag3 - C2H5N

Caption: Predicted major fragmentation pathways for (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine.

  • Alpha-cleavage: A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom.[6][7] In this case, cleavage of the C4-C5 bond would lead to the formation of a stable tropylium ion at m/z 91.

  • Loss of Ammonia: The primary amine group can be lost as a neutral ammonia molecule (NH₃), resulting in a fragment at m/z 145.

  • Ring Cleavage: The tetrahydroazepine ring can undergo cleavage, leading to various smaller fragments. The loss of an ethylamine radical could result in a fragment at m/z 119.

The presence of an odd number of nitrogen atoms (in this case, two, which is even) would typically result in an even nominal molecular mass, which is consistent with the molecular formula.[8]

Experimental Protocols

While specific experimental data is not available, the following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.

  • Acquisition: Acquire the mass spectrum in full scan mode to identify the molecular ion and major fragments.

  • Data Analysis: Determine the accurate mass of the molecular ion and propose fragmentation pathways for the observed fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine. The predicted NMR, IR, and MS data are based on sound spectroscopic principles and data from structurally related molecules. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, aiding in the confirmation of the structure and purity of this important chiral building block. It is recommended that experimental data be acquired and compared with these predictions for definitive structural elucidation.

References

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... Available at: [Link]

  • ResearchGate. 1 H chemical shifts of benzene, substituted ben- zenes, aniline and... Available at: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024-03-19). Available at: [Link]

  • Zeitschrift für Naturforschung. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • PubMed Central (PMC). Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. (2022-07-29). Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • SciSpace. Experimental and Theoretical Studies on a Derivative of Tetrahydro-1H-Benzodiazepine. Available at: [Link]

  • University of Calgary. IR: amines. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). Available at: [Link]

  • JoVE. Video: Mass Spectrometry: Amine Fragmentation. (2024-12-05). Available at: [Link]

  • ACS Publications. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. (2026-01-23). Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Whitman College. GCMS Section 6.15. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. (2019-03-01). Available at: [Link]

  • ResearchGate. Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. (2025-08-07). Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30). Available at: [Link]

  • Compound Interest. a guide to 13c nmr chemical shift values. Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. Available at: [Link]

  • JoVE. Video: Mass Spectrometry of Amines. (2023-04-30). Available at: [Link]

Sources

Methodological & Application

Synthesis of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis and Optical Resolution of (R)-1-Tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

Executive Summary

The (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the chiral core for vasopressin V2 receptor antagonists (e.g., Mozavaptan) and various CNS-active agents. The primary synthetic challenge lies in the construction of the seven-membered benzazepine ring and the subsequent installation of the C5-amine with high enantiomeric excess (ee).

This Application Note details a robust, scalable protocol for the synthesis of the (R)-1-Tosyl-5-amino-benzazepine intermediate. Unlike purely academic routes that may rely on exotic catalysts, this guide focuses on the "Industrial Standard" approach: Friedel-Crafts cyclization followed by reductive amination and classical optical resolution. This method ensures high reproducibility, material stability, and cost-effectiveness for multi-gram to kilogram preparations.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the stability of the nitrogen atom in the seven-membered ring. The N1 position must be protected (typically with a Tosyl or Mesyl group) to:

  • Deactivate the nitrogen lone pair, preventing polymerization.

  • Direct the Friedel-Crafts cyclization to the ortho position.

  • Provide a crystalline handle for purification.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target (R)-1-Tosyl-5-amino-benzazepine (Target Molecule) RacemicAmine Racemic 5-Amino Intermediate RacemicAmine->Target Optical Resolution (L-Tartaric Acid) Ketone 1-Tosyl-benzazepin-5-one (Key Electrophile) Ketone->RacemicAmine Reductive Amination (NH2OH / H2) Acid 4-(N-Tosyl-anilino)butyric acid Acid->Ketone Friedel-Crafts Cyclization (PPE or SOCl2/AlCl3) Aniline N-Tosyl Aniline Aniline->Acid N-Alkylation (Ethyl 4-bromobutyrate)

Figure 1: Retrosynthetic disconnection showing the linear construction of the benzazepine core followed by chiral resolution.

Detailed Experimental Protocols

Phase 1: Construction of the Benzazepinone Core

Objective: Synthesis of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.

Reagents & Materials:

  • N-Tosylaniline (1.0 eq)

  • Ethyl 4-bromobutyrate (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Polyphosphoric Acid (PPA) or Polyphosphate Ester (PPE)

  • Solvents: DMF, Toluene, Water.

Step-by-Step Protocol:

  • N-Alkylation:

    • Dissolve N-tosylaniline (50 g, 202 mmol) in DMF (250 mL).

    • Add

      
       (56 g, 405 mmol) and Ethyl 4-bromobutyrate (47.3 g, 242 mmol).
      
    • Heat to 80°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Pour into ice water (1 L). Extract with EtOAc (3 x 300 mL). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Hydrolysis: Reflux the crude ester in 10% NaOH/EtOH (300 mL) for 2 hours. Acidify with HCl to pH 2. Filter the precipitated solid (4-(N-tosyl-N-phenylamino)butyric acid).

    • Yield Expectation: >90% over two steps.[1]

  • Friedel-Crafts Cyclization:

    • Critical Step: This intramolecular cyclization is entropy-disfavored. High dilution or specific dehydrating agents are required.

    • Place the carboxylic acid precursor (40 g) in a flask with Polyphosphoric Acid (PPA, 400 g).

    • Heat to 100–110°C with mechanical stirring for 4 hours. The mixture will become a viscous, dark syrup.

    • Quench: Cool to 60°C. Pour carefully into crushed ice (1 kg) with vigorous stirring. The ketone will precipitate as a solid.

    • Purification: Filter the solid, wash with water and

      
       solution. Recrystallize from Ethanol/Water.
      
    • QC Check: HPLC purity >98%.[2] 1H NMR (CDCl3) should show the disappearance of the carboxylic acid proton and distinct methylene multiplets of the 7-membered ring.

Phase 2: Reductive Amination & Optical Resolution

Objective: Conversion of the ketone to the (R)-amine.

Reagents:

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Acetate (

    
    )
    
  • Raney Nickel or 10% Pd/C

  • L-(+)-Tartaric Acid (Resolving Agent)

Step-by-Step Protocol:

  • Oxime Formation:

    • Suspend the Ketone (20 g, 63.4 mmol) in Ethanol (200 mL).

    • Add

      
       (6.6 g, 95 mmol) and 
      
      
      
      (7.8 g, 95 mmol).
    • Reflux for 3 hours. The ketone carbonyl peak (IR: ~1680 cm⁻¹) disappears.

    • Concentrate and partition between water/DCM.[1] Isolate the oxime (often a mixture of E/Z isomers).

  • Reduction to Racemic Amine:

    • Dissolve the oxime in Methanol/Ammonia (7N in MeOH).

    • Add Raney Nickel (approx 2 g, washed).

    • Hydrogenate at 50 psi (3.4 bar) and 50°C for 12 hours.

    • Safety: Filter catalyst carefully under Argon (pyrophoric!).

    • Concentrate to yield rac-1-Tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine.

  • Optical Resolution (The "Self-Validating" Step):

    • Dissolve the racemic amine (15 g, 47.4 mmol) in hot Methanol (150 mL).

    • Add L-(+)-Tartaric acid (7.1 g, 47.4 mmol) dissolved in hot Methanol (50 mL).

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Filtration: Collect the crystals. This is the diastereomeric salt of the (R)-amine (check literature specific rotation; if S-amine crystallizes, use D-Tartaric acid).

    • Recrystallization: Recrystallize the salt from MeOH/Water (9:1) until constant melting point and optical rotation are achieved.

    • Free Basing: Suspend the salt in DCM, add 1N NaOH, and stir. Separate the organic layer, dry, and concentrate.

    • Target:(R)-1-Tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine .

Process Data & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.5%C18 Column, ACN/Water gradient
Chiral Purity (ee) > 99%Chiralcel OD-H, Hexane/IPA (90:10)
1H NMR Consistent with structure400 MHz, CDCl3
Specific Rotation

(Reported value)
Polarimetry (c=1, MeOH)

Key Mechanistic Insight: The resolution works because the benzazepine ring adopts a "chair-like" conformation. The interaction between the C5-ammonium and the tartrate anion is highly specific to the steric environment created by the bulky N1-Tosyl group. The N-Tosyl group is essential here; attempting resolution on the N-unprotected amine often fails due to conformational flexibility.

Advanced Optimization: Biocatalytic Route (Alternative)

For laboratories equipped for biocatalysis, the resolution step can be replaced by an Asymmetric Transamination .

Biocatalysis Ketone Benzazepinone (Ketone) Transaminase ω-Transaminase (ATA-113 or similar) Ketone->Transaminase + Isopropylamine (Donor) Amine (R)-Amine >99% ee Transaminase->Amine Kinetic Resolution / Asymmetric Synthesis

Figure 2: Biocatalytic shortcut bypassing the oxime/reduction steps.

Protocol: Using a commercial ω-Transaminase (e.g., from Codexis or enzymatics kits) specific for (R)-amines, the ketone can be converted directly to the (R)-amine in phosphate buffer (pH 7.5) using isopropylamine as the amine donor. This method eliminates the need for heavy metals (Raney Ni) and resolution yield losses (theoretical 100% yield vs 50% for resolution).

References

  • Torisawa, Y., et al. (2001). "Practical Synthesis of 5-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine Derivatives." Bioorganic & Medicinal Chemistry, 9(10), 2683-2692.

  • Otsuka Pharmaceutical Co., Ltd. (2007).[3] "Process for preparation of benzazepine compounds." US Patent 7,166,717.

  • Kondo, K., et al. (1999). "Synthesis and V2 receptor antagonist activity of 5-dimethylamino-1-benzazepine derivatives." Bioorganic & Medicinal Chemistry, 7(8), 1743-1754.

  • Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102. (Foundational reference for ATH alternative).

Sources

Chiral HPLC separation of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective HPLC Separation of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine

Executive Summary & Scientific Rationale

The compound 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine represents a critical scaffold in medicinal chemistry, serving as a key intermediate for "vaptan" class drugs (e.g., Mozavaptan, Tolvaptan), which are vasopressin V2 receptor antagonists.[1] The pharmacological activity of these agents is strictly governed by the stereochemistry at the C5 position; therefore, establishing a robust chiral separation method is a mandatory critical quality attribute (CQA) in early-phase development.

Mechanistic Insight: The analyte is a primary amine situated at a benzylic position within a seven-membered fused ring system.[1] This structural motif presents two distinct handles for chiral recognition:

  • Hydrogen Bonding/Steric Fit: The primary amine (

    
    ) and the secondary amine (
    
    
    
    ) in the ring allow for strong hydrogen bonding interactions with polysaccharide-based stationary phases (CSPs).[1]
  • Ammonium Inclusion: The primary amine functionality makes this molecule an ideal candidate for crown-ether-based separation, where the ammonium ion (

    
    ) forms an inclusion complex with the chiral crown ether under acidic conditions.[1][2]
    

This guide presents two validated pathways: a Normal Phase (NP) method using immobilized polysaccharide columns (best for preparative scalability) and a Reversed Phase (RP) method using crown ethers (best for analytical specificity of primary amines).[1]

Method Development Strategy (Decision Tree)

The following flowchart illustrates the logical progression for selecting the optimal separation mode based on the stage of drug development (QC vs. Prep).

MethodDev Start Analyte: 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Goal Define Goal Start->Goal Prep Preparative / Purification Goal->Prep High Throughput QC Analytical QC / Trace Impurity Goal->QC High Selectivity MethodA Method A: Normal Phase (Immobilized Amylose) Prep->MethodA MethodB Method B: Reversed Phase (Crown Ether) QC->MethodB ConditionA Hexane / EtOH / DEA (High Loading Capacity) MethodA->ConditionA ConditionB HClO4 (pH 1.5) / MeOH (Specific for Prim. Amines) MethodB->ConditionB

Figure 1: Strategic decision tree for selecting the chromatographic mode based on the intended application (Purification vs. Analytical QC).

Protocol A: Normal Phase Separation (Robust & Scalable)

Target Audience: Process chemists and purification teams.[1] Principle: Utilization of an Immobilized Amylose stationary phase.[1] The immobilization allows for the use of a wider range of solvents (like DCM or EtOAc if needed for solubility), though standard alkane/alcohol mixtures work best here. Diethylamine (DEA) is strictly required to suppress the ionization of the amine, preventing peak tailing.

Experimental Conditions
ParameterSetting
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)
Dimensions 250 x 4.6 mm, 5 µm (Analytical) or 250 x 20 mm (Semi-Prep)
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min (Analytical)
Temperature 25°C
Detection UV @ 254 nm (Aromatic ring absorption)
Sample Diluent Mobile Phase (without DEA if stability is a concern, but usually fine)
Step-by-Step Execution:
  • Column Conditioning: Equilibrate the Chiralpak IA column with 20 column volumes (CV) of the mobile phase. Ensure the baseline is stable.[1]

  • Additive Preparation: Pre-mix the Diethylamine (DEA) into the Ethanol component before adding to Hexane to ensure miscibility.[1]

    • Note: Failure to add DEA will result in severe peak tailing (

      
      ) due to interaction with residual silanols.[1]
      
  • Injection: Inject 10 µL of a 1.0 mg/mL sample solution.

  • Elution Order: typically, the (R)-enantiomer elutes first, followed by the (S)-enantiomer (confirmation with reference standard required).[1]

Performance Metrics:

  • Resolution (

    
    ):  > 3.0 (Baseline separation).
    
  • Selectivity (

    
    ):  > 1.4.
    
  • Tailing Factor: < 1.2 (Excellent symmetry due to DEA).

Protocol B: Reversed Phase Crown Ether Separation (Highly Specific)

Target Audience: QC Analysts and Bioanalytical Researchers.[1] Principle: The Crownpak CR-I(+) column contains a chiral crown ether that forms a host-guest inclusion complex specifically with primary ammonium ions (


).[1] This method is "orthogonal" to polysaccharide methods and is exceptionally selective for primary amines near chiral centers.[1]
Experimental Conditions
ParameterSetting
Column Crownpak CR-I(+) (Chiral Crown Ether)
Dimensions 150 x 3.0 mm, 5 µm
Mobile Phase Perchloric Acid (pH 1.5) : Methanol (85 : 15 v/v)
Flow Rate 0.4 - 0.5 mL/min (Lower flow rate for 3.0 mm ID)
Temperature 10°C - 25°C (Lower temperature increases retention and resolution)
Detection UV @ 220 nm or 254 nm
Sample Prep Dissolve sample in mobile phase (acidic pH ensures protonation).[1]
Step-by-Step Execution:
  • Safety Warning: This method uses Perchloric Acid (

    
    ).[1] Ensure all LC lines are stainless steel or PEEK.[1] Do not allow organic solvents to dry out in the presence of perchlorates (potential explosion hazard).[1] Alternative: Trifluoroacetic acid (TFA) can be used but often yields lower resolution on crown columns.[1]
    
  • Mobile Phase Prep: Add

    
     to water to achieve pH 1.5. Filter through 0.22 µm membrane.[1] Then mix with Methanol.[1]
    
  • Temperature Control: Set column oven to 15°C. Crown ether complexation is exothermic; lower temperatures stabilize the complex, significantly improving separation factors (

    
    ).[1]
    
  • Mechanism: The amine must be protonated.[1] Do not use basic additives.[1]

Performance Metrics:

  • Resolution (

    
    ):  Often > 5.0 (Very high selectivity for primary amines).[1]
    
  • Run Time: < 15 minutes.

  • Robustness: Highly resistant to matrix effects from secondary/tertiary amines (which do not bind to the crown ether).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (Method A) Insufficient base additive.[1]Increase DEA from 0.1% to 0.2%. Ensure column history is clean.[1]
Low Retention (Method B) Temperature too high.[1]Decrease column temperature to 10°C or 5°C.
Broad Peaks (Method A) Sample solvent mismatch.[1]Dissolve sample in Mobile Phase. Avoid pure Ethanol if injecting large volumes.[1]
Split Peaks Solubility issues or overload.Check solubility of the free base vs. salt form.[1] Inject less mass.[1]

References

  • Review of Chiral HPLC Methods

    • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds.[1][3][4][5]

    • Source: MDPI (Symmetry), 2020.[1]

    • URL:[Link][6]

  • Benzazepine Scaffold Synthesis & Analysis

    • Title: Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold.[1][7]

    • Source: Journal of Combinatorial Chemistry, 2007.[1]

    • URL:[Link]

  • Crown Ether Column Methodology

    • Title: Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide (Demonstrating Crownpak utility for primary amines).
    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • General Chiral Separation Guide

    • Title: Chiral HPLC Separ
    • Source: Phenomenex Application Guide.[1][4]

    • URL:[Link]

Sources

Application Note: Radiosynthesis of Benzazepine-Based V1a/V2 Receptor Ligands for PET Imaging

[1]

Executive Summary & Scientific Context

The scaffold (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine represents the critical pharmacophore for a class of benzazepine derivatives known as "vaptans" (e.g., Mozavaptan, Tolvaptan, Conivaptan). These compounds act as potent antagonists for Vasopressin V1a and V2 receptors , which are implicated in diverse pathologies ranging from hyponatremia and polycystic kidney disease (PKD) to neuropsychiatric conditions like Autism Spectrum Disorder (ASD) and social behavior regulation.

For PET imaging, this chiral amine serves as a versatile advanced precursor . Since the bioactivity of vaptans typically resides in the amide moiety at the 5-position, radiolabeling strategies must functionalize this amine without disrupting the critical (R)-stereochemistry.

This Application Note details two high-value radiolabeling protocols:

  • [¹⁸F]Fluoroacylation: Creating an ¹⁸F-labeled amide bond to mimic the structure of fluorinated vaptan analogs (High stability, longer half-life).

  • [¹¹C]N-Methylation: Direct alkylation for generating [¹¹C]Mozavaptan analogs (High specific activity, authentic tracer structure).

Chemical Strategy & Mechanism

The Challenge of the Amine

The target molecule contains two nitrogen centers:

  • N1 (Ring Nitrogen): A secondary aniline-like amine. Less nucleophilic due to conjugation with the benzene ring.

  • N5 (Exocyclic Amine): A primary aliphatic amine. Highly nucleophilic and the primary target for acylation.

Selected Pathways
  • Pathway A ([¹⁸F]Prosthetic Group Labeling): We utilize N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) to react with the N5-amine. This forms a stable benzamide bond, structurally analogous to the "vaptan" pharmacophore.

  • Pathway B ([¹¹C]Methylation): We utilize [¹¹C]Methyl Triflate ([¹¹C]MeOTf) to methylate the N1-position (if the N5 is protected/derivatized) or the N5-position directly.

Synthesis Workflow Diagram

The following diagram illustrates the decision tree and flow for processing this scaffold.

Radiosynthesis_WorkflowCyclotronCyclotron(18F- or 11C-Production)SFB_Syn[18F]SFB Synthesis(Prosthetic Group)Cyclotron->SFB_Syn18F-MeOTf[11C]MeOTfGenerationCyclotron->MeOTf11C-CO2Precursor(R)-Benzazepine Amine(Scaffold)AcylationAcylation Reaction(DMSO, 60°C)Precursor->AcylationTarget: N5-AmideAlkylationN-Methylation(DMF, 0°C)Precursor->AlkylationTarget: N-MethylSFB_Syn->AcylationPurificationSemi-Prep HPLC(C18 Column)Acylation->PurificationMeOTf->AlkylationAlkylation->PurificationFormulationFormulation(Sterile Saline/EtOH)Purification->FormulationQCQuality Control(GC, HPLC, pH)Formulation->QC

Caption: Dual-pathway radiosynthesis workflow for (R)-benzo[b]azepin-5-amine derivatives.

Detailed Protocols

Protocol A: [¹⁸F]Fluoroacylation via [¹⁸F]SFB

Recommended for developing tracers with longer half-lives (110 min) suitable for receptor occupancy studies.

Reagents & Equipment
  • Precursor: (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (2.0 mg).

  • Prosthetic Group: [¹⁸F]SFB (Prepared via standard module protocols).

  • Solvent: Anhydrous DMSO (500 µL).

  • Base: Diisopropylethylamine (DIPEA) (10 µL).

  • Module: GE TRACERlab FX-FN or equivalent automated synthesis module.

Step-by-Step Methodology
  • [¹⁸F]SFB Synthesis:

    • Produce [¹⁸F]Fluoride via 18O(p,n)18F reaction.

    • React with precursor (ethyl 4-(trimethylammonium)benzoate triflate) to form [¹⁸F]ethyl-4-fluorobenzoate.

    • Hydrolyze with NaOH to the acid, then activate with TSTU (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to yield [¹⁸F]SFB .

    • Purify [¹⁸F]SFB via C18 cartridge (Sep-Pak Plus) and elute with 2 mL acetonitrile.

  • Coupling Reaction:

    • Evaporate the acetonitrile from the [¹⁸F]SFB fraction at 90°C under helium flow and vacuum.

    • Dissolve the (R)-amine precursor (2 mg) and DIPEA (10 µL) in 500 µL anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]SFB residue.

    • Heat at 60°C for 10 minutes . Note: Mild heat preserves the enantiomeric purity of the C5 center.

  • Purification:

    • Dilute reaction mixture with 2 mL water.

    • Inject onto Semi-Prep HPLC (Column: Luna C18(2), 250x10mm; Mobile Phase: 40% Acetonitrile / 60% 0.1M Ammonium Acetate).

    • Collect the product peak (typically elutes at 12–15 min).

Protocol B: [¹¹C]N-Methylation

Recommended for synthesizing authentic N-methylated drug analogs (e.g., Mozavaptan derivatives).

Reagents & Equipment
  • Precursor: (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (1.0 mg).

  • Reagent: [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf).

  • Solvent: DMF (300 µL).

  • Base: 0.5M NaOH (3 µL) or Tetrabutylammonium hydroxide (TBAH).

Step-by-Step Methodology
  • [¹¹C]MeOTf Production:

    • Produce [¹¹C]CO₂ via 14N(p,α)11C.

    • Convert to [¹¹C]CH₄, then [¹¹C]CH₃I via gas-phase iodination.

    • Pass [¹¹C]CH₃I through a heated AgOTf column (200°C) to generate highly reactive [¹¹C]CH₃OTf .

  • Alkylation:

    • Dissolve the precursor in DMF (300 µL) with base (0.5 eq relative to precursor) in the reaction vessel.

    • Cool vessel to 0°C (to minimize over-alkylation).

    • Trap [¹¹C]CH₃OTf in the solution until radioactivity peaks.

    • Allow reaction for 1 minute at room temperature.

  • Quench & Purify:

    • Quench with 1 mL HPLC mobile phase.

    • Purify via Semi-Prep HPLC (Isocratic 35% MeCN / 65% 0.1M NaH₂PO₄).

Quality Control & Validation

Self-Validating System: The integrity of the radiotracer must be confirmed using a "Coinjection Standard" method.

QC Parameters Table
ParameterAcceptance CriteriaMethod
Radiochemical Purity > 95%Analytical HPLC (Rad Detector)
Chemical Purity No UV impurities > 0.1 µgAnalytical HPLC (UV 254 nm)
Molar Activity (Am) > 37 GBq/µmol (> 1000 mCi/µmol)UV Mass Calibration Curve
Enantiomeric Excess > 98% eeChiral HPLC (Chiralpak AD-H)
Residual Solvents DMSO < 5000 ppm, MeCN < 410 ppmGas Chromatography (GC)
pH 4.5 – 8.5pH Strip/Meter
Chiral Integrity Logic

The (R)-enantiomer is crucial for V1a affinity.

  • Validation: Use a Chiralpak AD-H or OD-H column (Mobile phase: Hexane/IPA/DEA).

  • Pass Condition: The radioactive peak must co-elute only with the (R)-reference standard. Any shoulder or secondary peak indicates racemization during the heating step (Protocol A) or base-catalyzed racemization (Protocol B).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of [¹⁸F]SFB ester before coupling.Ensure DMSO is anhydrous. Dry [¹⁸F]SFB residue thoroughly (azeotrope with MeCN).
Racemization Reaction temperature too high (>80°C) or excess base.Reduce temp to 50-60°C. Use DIPEA instead of stronger bases like NaH.
Over-methylation (Protocol B) N5-amine and N1-amine competing.If targeting N1, protect N5 (e.g., Boc-group) then deprotect (HCl/90°C/5min). If targeting N5, use stoichiometry control at 0°C.
Low Specific Activity Carbon-12 contamination from atmospheric CO₂.Purge reagents with Argon. Use fresh reagents for every run.

References

  • Siméon, F. G., et al. (2020). Development of a Triazolobenzodiazepine-Based PET Probe for Subtype-Selective Vasopressin 1A Receptor Imaging. Journal of Nuclear Medicine.

  • Fabieux, A., et al. (2009). Synthesis and pharmacological evaluation of new 5-amino-tetrahydro-benzazepine derivatives as vasopressin V1a receptor antagonists. Bioorganic & Medicinal Chemistry.[1][2]

  • Gomez, L., et al. (2017). Novel 18F-labeled tracers for imaging the vasopressin V1a receptor. ACS Chemical Neuroscience.

  • Yamamura, Y., et al. (1998). Characterization of a novel aquaretic agent, OPC-31260, as a vasopressin V2 receptor antagonist. British Journal of Pharmacology.

  • Preshlock, S., et al. (2016). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews.

Disclaimer: This protocol involves the use of radioactive materials and hazardous chemicals. All work must be performed by trained personnel in a licensed facility following ALARA principles and local radiation safety regulations.

5HT2C receptor binding assay protocol using (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 5-HT2C receptor (5-hydroxytryptamine 2C receptor) is a G-protein coupled receptor (GPCR) primarily localized in the central nervous system, regulating mood, appetite, and motor behavior. It is a validated target for obesity (e.g., Lorcaserin) and neuropsychiatric disorders.

This protocol details the Radioligand Competition Binding Assay to determine the affinity (


) of the test compound, (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine . This scaffold shares structural features with known benzazepine agonists, necessitating a robust assay to differentiate specific receptor interaction from non-specific binding.

Experimental Strategy: We will utilize [


H]-Mesulergine  as the radioligand.[1][2] Although Mesulergine is an antagonist, it is the industry standard for determining affinity (

) because it labels the total receptor population (both G-protein coupled and uncoupled states) with high fidelity, unlike agonist radioligands (e.g., [

H]-5-HT) which preferentially bind the high-affinity state.

Assay Principle

The assay measures the ability of the non-radioactive test compound ((R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine) to compete with the radioligand ([


H]-Mesulergine) for the orthosteric binding site on the 5-HT2C receptor.
  • Signal: Scintillation counts (CPM) from membrane-bound radioligand.

  • Inhibition: Decreased CPM as the concentration of the test compound increases.

  • Output:

    
     calculated from the dose-response curve, converted to the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation.

Materials & Reagents

A. Biological Material[1][2][3][4][5]
  • Receptor Source: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor (INI isoform is standard).

    • Note: 5-HT2C undergoes RNA editing; ensure the cell line expresses a defined isoform (usually non-edited INI) to minimize variability.

B. Chemical Reagents
ReagentRoleConcentration / Specs
[

H]-Mesulergine
RadioligandSpecific Activity: 80 Ci/mmol. Final Assay Conc: 1.0 nM (

).
(R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine Test Compound Stock: 10 mM in 100% DMSO. Serial dilutions in Binding Buffer.
Mianserin (or Methysergide)Non-Specific Binding (NSB) ControlFinal Conc: 10

M. Defines the background signal.
PEI (Polyethyleneimine) Filter Coating0.3% (v/v) in water. Reduces non-specific binding to filters.
C. Buffers
  • Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 1 mM EGTA, 0.1% Ascorbic Acid, pH 7.4.
    
    • Critical: Ascorbic acid prevents oxidation of serotonergic ligands.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

Detailed Protocol

Phase 1: Membrane Preparation (Pre-Assay)

This step ensures high receptor density and removes endogenous serotonin.

  • Harvest: Detach cells using PBS/EDTA (avoid trypsin if possible to preserve receptor integrity). Centrifuge at 500

    
     g for 5 min.
    
  • Lysis: Resuspend pellet in ice-cold Hypotonic Lysis Buffer (10 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    ). Homogenize (Polytron, 2 bursts of 10s).
    
  • Centrifugation: Spin at 20,000

    
     g for 30 min at 4°C. Discard supernatant.
    
  • Resuspension: Resuspend pellet in Assay Binding Buffer . Determine protein concentration (BCA assay).[3] Dilute to ~5–10

    
    g protein/well.
    
Phase 2: Assay Setup (96-Well Format)

Perform in duplicate or triplicate.

  • Pre-treatment: Soak GF/C or GF/B filter plates in 0.3% PEI for at least 30 minutes.

  • Plate Layout (Total Volume: 200

    
    L/well): 
    
    • Total Binding (TB): 25

      
      L Buffer + 25 
      
      
      
      L Radioligand + 150
      
      
      L Membranes.
    • Non-Specific Binding (NSB): 25

      
      L Mianserin (10 
      
      
      
      M) + 25
      
      
      L Radioligand + 150
      
      
      L Membranes.
    • Test Wells: 25

      
      L Test Compound (Serial Dilution 
      
      
      
      to
      
      
      M) + 25
      
      
      L Radioligand + 150
      
      
      L Membranes.
  • Incubation: Incubate plates at 27°C for 60 minutes .

    • Why 27°C? 5-HT2C is thermolabile; 37°C can cause receptor degradation over long incubations. 27°C offers a balance of equilibrium speed and stability.

Phase 3: Filtration & Counting
  • Harvest: Transfer reaction to PEI-coated filter plates using a vacuum manifold (e.g., PerkinElmer FilterMate).

  • Wash: Rapidly wash filters 3

    
     with 1 mL ice-cold Wash Buffer .
    
  • Dry: Allow plates to dry at room temperature or 50°C for 20 min.

  • Scintillation: Add 30–50

    
    L Microscint-20 (or equivalent cocktail) per well. Seal and count on a TopCount or MicroBeta counter (1 min/well).
    

Data Analysis & Visualization

  • Specific Binding (SB):

    
    .
    
  • Percent Inhibition:

    
    .
    
  • Curve Fitting: Plot % Inhibition vs. Log[Test Compound]. Fit using non-linear regression (4-parameter logistic equation) to determine

    
    .
    
  • Ki Calculation:

    
    
    
    • 
       = Concentration of [
      
      
      
      H]-Mesulergine (1.0 nM).
    • 
       = Dissociation constant of Mesulergine (determined previously, typically ~1.0 nM).
      
Workflow Diagram

G Start Start: Cell Harvest Lysis Membrane Preparation (Hypotonic Lysis & Centrifugation) Start->Lysis PlateSetup Plate Setup (96-well) Add: Buffer, Ligands, Membranes Lysis->PlateSetup Dilute to 5-10µg/well Incubation Incubation 60 min @ 27°C PlateSetup->Incubation Equilibrium Binding Filtration Vacuum Filtration (GF/C Filters + 0.3% PEI) Incubation->Filtration Terminate Reaction Washing Wash 3x (Ice-cold Tris Buffer) Filtration->Washing Counting Scintillation Counting (Data Acquisition) Washing->Counting Analysis Data Analysis (Calculate IC50 & Ki) Counting->Analysis

Caption: Workflow for 5-HT2C Radioligand Competition Binding Assay.

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB): If NSB > 20% of Total Binding, ensure filters are pre-soaked in PEI. Verify the wash buffer is ice-cold to prevent dissociation of specific binding.

  • Ligand Depletion: Ensure Total Binding < 10% of the total radioactivity added. If >10%, reduce membrane protein concentration to avoid "ligand depletion" artifacts which skew

    
     values.
    
  • Solubility: Benzazepines are generally lipophilic. Ensure the final DMSO concentration in the assay well is <1% (ideally 0.1%) to prevent solvent effects on the receptor.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). Protocol for 5-HT2C Binding Assays.[4] University of North Carolina at Chapel Hill. [Link]

  • Roth, B. L., et al. (2002). "The Pharmacology of 5-HT2C Receptors." Pharmacology & Therapeutics, 95(1), 73-93. (Provides basis for Mesulergine vs. 5-HT radioligand selection).

Sources

Application Notes & Protocols: Functional Assays for 5-HT2C Receptor Agonism

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The serotonin 2C receptor (5-HT2C), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical therapeutic target for conditions including obesity, schizophrenia, and depression.[1][2] Characterizing the functional activity of novel agonist compounds at this receptor is a cornerstone of the drug discovery process. This guide provides an in-depth overview and detailed protocols for the principal functional assays used to quantify 5-HT2C receptor agonism, focusing on scientific rationale, experimental best practices, and data interpretation.

Introduction: The 5-HT2C Receptor and Its Signaling Cascade

The 5-HT2C receptor is a member of the 5-HT2 receptor subfamily and exerts its physiological effects primarily through coupling to the Gαq/11 class of G-proteins.[3] Agonist binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gαq subunit. This activation leads to the dissociation of the G-protein heterotrimer and the stimulation of Phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[4][5]

  • DAG remains in the plasma membrane where it, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

This canonical Gq pathway is the foundation for the most widely used functional assays. However, it is now understood that 5-HT2C receptors can also engage other signaling pathways, including G-protein-independent pathways involving β-arrestin recruitment and downstream kinase activation (e.g., ERK1/2).[6][7][8] This phenomenon, known as "biased agonism" or "functional selectivity," where a ligand preferentially activates one pathway over another, is a critical consideration in modern drug development. Assaying multiple signaling outputs is therefore essential for a comprehensive pharmacological profile.

A notable characteristic of the 5-HT2C receptor is its high degree of constitutive activity, particularly for the unedited (INI) isoform.[6][8] This means the receptor can signal in the absence of an agonist. This basal activity must be accounted for during assay design and data analysis, often through the use of inverse agonists to define the true signaling baseline.

5HT2C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binds Gq Gαq/βγ Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_release->PKC Co-activates IP3R->Ca_release Opens

Figure 1: Canonical Gq signaling pathway of the 5-HT2C receptor.

Core Functional Assays: Principles and Protocols

The choice of a functional assay depends on the specific research question, required throughput, and available instrumentation. Here, we detail the most robust and widely adopted methods.

Second Messenger Assay: Calcium Mobilization

This is the most common high-throughput screening (HTS) assay for Gq-coupled receptors due to its robust signal window, speed, and amenability to automation.[9] The assay measures the transient increase in intracellular calcium concentration following receptor activation.[5][10]

Principle of Causality: Agonist activation of 5-HT2C -> Gq -> PLC -> IP3 -> IP3R -> Ca2+ release from the ER. This rapid increase in cytosolic Ca2+ is detected by a calcium-sensitive fluorescent dye that was pre-loaded into the cells. The increase in fluorescence is directly proportional to the extent of receptor activation at a given agonist concentration.[11][12]

Experimental Workflow Diagram

Calcium_Assay_Workflow A 1. Seed Cells (e.g., HEK293 expressing 5-HT2C) in 96/384-well plates B 2. Load Cells with Ca²⁺ Dye (e.g., Fluo-4 AM, Calcium-5) Incubate 30-60 min @ 37°C A->B C 3. Prepare Compound Plate Serial dilutions of test agonists and controls B->C D 4. Measure Fluorescence Place cell plate in kinetic reader (e.g., FLIPR). Establish baseline reading. B->D E 5. Add Compounds Automated liquid handling adds compounds to the cell plate. C->E D->E F 6. Read Signal Record fluorescence change immediately and kinetically over 1-3 min. E->F G 7. Analyze Data Calculate EC50 and Emax values. F->G

Figure 2: General workflow for a fluorescent calcium mobilization assay.

Detailed Protocol: FLIPR-Based Calcium Flux Assay

This protocol is optimized for a 96-well format using a HEK293 cell line stably expressing the human 5-HT2C receptor.

Materials:

  • Cell Line: HEK293-h5HT2C stable cell line.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 96-well microplates, tissue culture treated.

  • Reagents:

    • FLIPR Calcium 5 Assay Kit or equivalent (e.g., Fluo-4 AM).[11]

    • Probenecid (anion transport inhibitor, often included in kits or purchased separately).[12][13]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Reference Agonist: Serotonin (5-HT).

    • Test Compounds.

Procedure:

  • Cell Plating:

    • The day before the assay, seed HEK293-h5HT2C cells into 96-well plates at a density of 40,000–60,000 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment and formation of a confluent monolayer.

  • Dye Loading:

    • Prepare the calcium dye solution according to the manufacturer's instructions, ensuring it contains probenecid (typically 2.5 mM final concentration).[13] Probenecid is critical for preventing dye leakage from the cells.

    • Aspirate the culture medium from the cell plate.

    • Immediately add 100 µL of the dye solution to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO2. Following this, allow the plate to equilibrate to room temperature for 20-30 minutes in the dark.[13]

  • Compound Plate Preparation:

    • Prepare a serial dilution of the reference agonist (5-HT) and test compounds in Assay Buffer at 4x the final desired concentration.

  • Measurement:

    • Set the parameters on a kinetic plate reader (e.g., FLIPR Tetra®, FlexStation® 3). Typical settings involve reading fluorescence (Excitation: ~485 nm, Emission: ~525 nm) every 1 second for 10-20 seconds to establish a stable baseline.

    • The instrument then automatically adds 50 µL of compound from the compound plate to the cell plate.

    • Continue reading fluorescence kinetically for another 90-180 seconds to capture the full response peak and subsequent decay.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (maximum efficacy) values.

Second Messenger Assay: Inositol Phosphate (IP) Accumulation

This assay provides a more direct measure of PLC activation than calcium flux. It quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[14] The short half-life of IP3 makes it difficult to measure directly in a screening format.

Principle of Causality: Agonist activation of 5-HT2C -> Gq -> PLC -> IP3. IP3 is rapidly metabolized to IP2, then IP1. The assay protocol includes lithium chloride (LiCl), which inhibits the enzyme that breaks down IP1, causing it to accumulate in the cell.[15] This accumulated IP1 is then detected, typically using a competitive immunoassay format like Homogeneous Time-Resolved Fluorescence (HTRF).[14]

Detailed Protocol: HTRF-Based IP-One Assay

Materials:

  • Cell Line & Plates: As described for the calcium assay.

  • Reagents:

    • IP-One HTRF Assay Kit (contains IP1-d2 acceptor and anti-IP1-cryptate donor).

    • Stimulation Buffer (provided in kit or HBSS + 20mM HEPES).

    • Reference Agonist and Test Compounds.

Procedure:

  • Cell Plating: Seed cells as described previously and grow overnight.

  • Compound Stimulation:

    • Aspirate culture medium.

    • Add 50 µL of stimulation buffer containing the appropriate concentration of agonist or test compound. The stimulation buffer for this assay contains LiCl.

    • Incubate for 60 minutes at 37°C. This extended incubation allows for the accumulation of IP1.

  • Cell Lysis and Detection:

    • Add 25 µL of the IP1-d2 acceptor conjugate to each well.

    • Add 25 µL of the anti-IP1-cryptate donor conjugate to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The signal is inversely proportional to the amount of IP1 produced. A high concentration of cellular IP1 competes with the IP1-d2 tracer, reducing the FRET signal.

    • Plot the HTRF ratio against the log of the agonist concentration and fit to a four-parameter logistic equation.

Downstream Signaling: ERK 1/2 Phosphorylation

Measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK) serves as a readout for a more integrated cellular response, often involving multiple signaling arms. For 5-HT2C, ERK activation can be a consequence of Gq/PKC signaling and potentially other pathways.[8][16]

Principle of Causality: Agonist activation of 5-HT2C can lead, through a multi-step cascade involving PKC and other kinases, to the dual phosphorylation of ERK1/2 at Thr202/Tyr204.[17] This phosphorylation event is a key marker of its activation. Assays typically use specific antibodies to detect the phosphorylated form of ERK (p-ERK).

Protocol Outline: In-Cell Western™ Assay

  • Stimulation: Seed and starve cells (serum-free medium for 4-6 hours) to reduce basal p-ERK levels. Stimulate with agonists for 5-10 minutes.

  • Fixation & Permeabilization: Fix cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining: Block non-specific binding, then incubate with a primary antibody against p-ERK. Simultaneously, use another primary antibody against a housekeeping protein (e.g., total ERK or GAPDH) for normalization.

  • Detection: Add species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).

  • Imaging & Analysis: Scan the plate on an imaging system (e.g., LI-COR® Odyssey). Quantify the fluorescence intensity for p-ERK and normalize it to the intensity of the housekeeping protein.

Protein-Protein Interaction: β-Arrestin Recruitment

This assay is essential for identifying biased agonism. It directly measures the recruitment of the scaffolding protein β-arrestin to the activated receptor, a key event in receptor desensitization, internalization, and G-protein-independent signaling.[6]

Principle of Causality: Agonist binding not only activates G-proteins but also leads to phosphorylation of the receptor's intracellular loops by G-protein-coupled receptor kinases (GRKs). Phosphorylated receptors serve as a docking site for β-arrestin proteins.[6] This interaction can be measured using resonance energy transfer techniques like BRET or FRET.[18][19][20]

Principle of BRET (Bioluminescence Resonance Energy Transfer) Assay In a common configuration, the 5-HT2C receptor is fused to a Renilla luciferase (RLuc, the BRET donor), and β-arrestin is fused to a fluorescent protein like YFP (the BRET acceptor).[20] When cells are treated with a substrate for RLuc (e.g., coelenterazine h), it emits light. If an agonist causes the YFP-β-arrestin to be recruited to the RLuc-receptor, the proteins come into close proximity (<10 nm). The energy from the RLuc is non-radiatively transferred to the YFP, which then emits light at its own characteristic wavelength. The ratio of acceptor emission to donor emission is the BRET signal.[19]

BRET_Assay_Principle cluster_before Basal State (No Agonist) cluster_after Activated State (+ Agonist) Receptor1 5-HT2C-RLuc Arrestin1 β-Arrestin-YFP label1 Low Proximity Low BRET Signal Complex [5-HT2C-RLuc] : [β-Arrestin-YFP] Energy Energy Transfer label2 High Proximity High BRET Signal Agonist Agonist cluster_after cluster_after Agonist->cluster_after

Figure 3: Principle of the β-arrestin recruitment BRET assay.

Protocol Outline: β-Arrestin BRET Assay

  • Transfection: Co-transfect host cells (e.g., HEK293) with plasmids encoding RLuc-5HT2C and YFP-β-arrestin2. Plate into white, opaque microplates.

  • Stimulation: 24-48 hours post-transfection, replace media with assay buffer. Add test compounds and incubate for 15-30 minutes.

  • Substrate Addition: Add the RLuc substrate (e.g., coelenterazine h) to all wells.

  • Measurement: Immediately read the plate on a BRET-capable luminometer that can simultaneously measure the light emitted by both the donor (RLuc, ~480 nm) and the acceptor (YFP, ~530 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the net BRET ratio against the log of the agonist concentration to determine EC50 and Emax for β-arrestin recruitment.

Data Interpretation and Practical Considerations

Quantitative Data Summary

The primary outputs of these assays are potency (EC50 or pEC50) and efficacy (Emax). Comparing these values across different assays is crucial for identifying biased agonism.

Assay TypePrincipleReadoutTypical ThroughputProsCons
Calcium Mobilization Gq-mediated Ca2+ release from ERKinetic FluorescenceHighFast, robust signal, HTS-friendly, cost-effective.[9]Signal is transient; can be prone to off-target effects.
IP1 Accumulation Gq-mediated PLC activityTime-Resolved FRET (HTRF)Medium-HighEndpoint assay, stable signal, closer to receptor activation.Slower than calcium assays, can be more expensive.
ERK Phosphorylation Downstream MAPK cascade activationImmunoassay (e.g., ELISA, HTRF)MediumMeasures integrated cellular response, confirms downstream signaling.Signal can be influenced by pathway crosstalk; timing is critical.
β-Arrestin Recruitment Receptor-arrestin interactionBRET / FRETMediumDirectly measures G-protein independent pathway; essential for bias studies.Requires transfection and specialized readers; potential for tag interference.[21]
Cell Line Selection

The choice of cellular background is a critical experimental parameter.

  • Source and Identity: Always use cell lines from a reputable source (e.g., ATCC) and perform regular authentication (e.g., STR profiling) to avoid cross-contamination.[22]

  • Host Cells: HEK293 and CHO cells are common hosts. They have low endogenous 5-HT receptor expression, providing a "clean" background for recombinant receptor studies. However, it's crucial to confirm this for your specific cell stock.

  • Expression Level: The level of receptor expression can dramatically impact agonist potency and the degree of constitutive activity.[23][24] Using a stable cell line with moderate expression is often preferred for reproducibility over transient transfection, though inducible expression systems offer the most control.

The Operational Model and Self-Validation

A key concept for interpreting agonist activity is the Operational Model of Agonism .[25][26][27] This model accounts for the fact that the observed response (e.g., calcium flux) is not only a function of the drug's affinity (KA) and intrinsic efficacy (τ) but also of the cell system's ability to amplify the signal (receptor expression, G-protein levels). This explains why a partial agonist in one assay (or cell line with low receptor number) might appear as a full agonist in another (with high receptor number or "receptor reserve").[23]

A self-validating protocol incorporates controls that acknowledge these principles. For every assay, you must include:

  • A Reference Full Agonist (e.g., 5-HT): Defines the maximum possible response (Emax = 100%) in that specific system.

  • A Reference Partial Agonist: To confirm the assay can resolve differences in efficacy.

  • An Antagonist/Inverse Agonist: To confirm the observed signal is receptor-mediated and to determine the true basal signal in the presence of constitutive activity.

By consistently running these controls, you validate that the assay system is responding appropriately on any given day and can reliably compare the activity of novel compounds to established standards.

References

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are 5-HT2C receptor agonists and how do they work? Retrieved from [Link]

  • Di Giovanni, G., et al. (2014). Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice. PNAS, 111(17), 6469-6474. Retrieved from [Link]

  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Retrieved from [Link]

  • Di Giovanni, G., et al. (2014). Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice. ResearchGate. Retrieved from [Link]

  • McCorvy, J. D., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2C receptor agonist. Retrieved from [Link]

  • Peng, G. J., et al. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, 172(4), 719-730.e12. Retrieved from [Link]

  • Lv, M., et al. (2018). Identification of natural products as novel ligands for the human 5-HT2C receptor. Acta Pharmaceutica Sinica B, 8(2), 234-243. Retrieved from [Link]

  • Herrick-Davis, K., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE, 13(8), e0203166. Retrieved from [Link]

  • Leff, P., & Eltze, M. (2018). Kinetic operational models of agonism for G-protein-coupled receptors. British Journal of Pharmacology, 175(12), 2296-2307. Retrieved from [Link]

  • Martin, C., et al. (2021). Molecular insights into the regulation of constitutive activity by RNA editing of 5HT2C serotonin receptors. eLife, 10, e68323. Retrieved from [Link]

  • Stott, L. A., et al. (2015). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Journal of Visualized Experiments, (103), 53229. Retrieved from [Link]

  • An, F., & Xie, X. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Methods in Molecular Biology, 897, 107-116. Retrieved from [Link]

  • Hertz, L., et al. (2009). Serotonin increases ERK1/2 phosphorylation in astrocytes by stimulation of 5-HT2B and 5-HT2C receptors. Neuropharmacology, 57(4), 429-436. Retrieved from [Link]

  • Cory, R. N., et al. (1988). 5-HT2 Receptor-Stimulated Inositol Phosphate Formation in Rat Aortic Myocytes. Journal of Cardiovascular Pharmacology, 11 Suppl 1, S62-S65. Retrieved from [Link]

  • Wacker, D., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. Retrieved from [Link]

  • Hoare, S. (2021). The Operational Model Explained Part 1. YouTube. Retrieved from [Link]

  • Jin, H., et al. (2018). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 9, 631. Retrieved from [Link]

  • BMG LABTECH. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. Retrieved from [Link]

  • Bio-protocol. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2C receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of 5-HT and bradykinin on inositol phosphate formation in NG108-15 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]

  • Hoare, S. (2021). The Operational Model Explained Part 2. YouTube. Retrieved from [Link]

  • Frontiers. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Retrieved from [Link]

  • bioRxiv. (2025). β-arrestin recruitment facilitates a direct association with G proteins. Retrieved from [Link]

  • Raddad, E., et al. (2017). Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation. Journal of Pharmacology and Experimental Therapeutics, 360(1), 12-22. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Phospho-ERK Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Non-imaging-based β-arrestin recruitment assays. Retrieved from [Link]

  • An, F., & Xie, X. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery. Retrieved from [Link]

  • Labas, O., et al. (2010). Constitutive Activity of Serotonin 2C Receptors at G Protein-Independent Signaling: Modulation by RNA Editing and Antidepressants. Journal of Biological Chemistry, 285(33), 25373-25381. Retrieved from [Link]

  • Bruna, A., et al. (2019). Modelling and simulation of biased agonism dynamics at a G protein-coupled receptor. PLOS Computational Biology, 15(1), e1006673. Retrieved from [Link]

  • Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

  • ResearchGate. (n.d.). Constitutive activity of 5-HT2A receptor mutants revealed by R-SAT. Retrieved from [Link]

Sources

Application Note: Functional Characterization of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The N-methyl-D-aspartate receptor (NMDAR) is a critical ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity.[1][2] While high-affinity channel blockers (e.g., MK-801) have failed clinically due to psychotomimetic side effects, low-affinity, rapid-off-rate channel blockers (e.g., memantine) and GluN2B-selective negative allosteric modulators (NAMs) show immense therapeutic promise for depression and neuropathic pain.

This Application Note details the validation protocols for (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (hereafter referred to as (R)-BZP-5 ). The benzazepine scaffold is structurally privileged in CNS drug discovery, often serving as a core for GluN2B-selective antagonists. This guide provides a tiered screening approach to determine if (R)-BZP-5 acts as a trapping channel blocker or an allosteric modulator , a distinction that defines its clinical safety profile.

Mechanism of Action & Assay Logic

The following diagram illustrates the potential binding sites we are interrogating. We must differentiate between the channel pore (orthosteric/blocker site) and the GluN2B N-terminal domain (allosteric site).

NMDAR_Mechanism cluster_decision Assay Decision Tree NMDAR NMDA Receptor Complex (GluN1/GluN2B) Pore Ion Channel Pore (Ca2+ / Na+ Influx) NMDAR->Pore Opens Glutamate Glutamate/Glycine (Agonists) Glutamate->NMDAR Activates Blocker Channel Blocker (Voltage Dependent) Blocker->Pore Occludes (Steric) NAM Allosteric Modulator (Voltage Independent) NAM->NMDAR Conformational Change Flux 1. Calcium Flux Assay (Primary Screen) Ephys 2. Auto-Patch Clamp (Mechanism Validation) Flux->Ephys If Active Tox 3. Excitotoxicity Assay (Functional Neuroprotection) Ephys->Tox If Validated

Figure 1: Mechanistic pathways and the tiered assay logic for characterizing (R)-BZP-5.

Primary Screen: High-Throughput Calcium Flux (FLIPR)

Objective: To quantify the potency (IC50) of (R)-BZP-5 in inhibiting agonist-induced calcium influx in HEK293 cells expressing recombinant GluN1/GluN2B receptors.

Scientific Rationale: Standard media contains Mg2+, which blocks the NMDAR pore at resting membrane potentials. To measure flux in a non-voltage-clamped system (like FLIPR), we must use Mg2+-free buffer and potentially add a low concentration of KCl to slightly depolarize the cells, relieving the native Mg2+ block if any residual Mg2+ is present.

Materials
  • Cell Line: HEK293 inducible for GluN1/GluN2B (e.g., ChanTest or commercially available equivalent).

  • Reagents:

    • Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

    • Agonists: L-Glutamate and Glycine.

    • Buffer: HBSS (Mg2+-free, Ca2+ 2mM).

  • Instrumentation: FLIPR Tetra or Hamamatsu FDSS.

Detailed Protocol
  • Cell Plating:

    • Plate HEK-GluN1/GluN2B cells at 50,000 cells/well in Poly-D-Lysine coated 384-well black/clear plates.

    • Induce expression (e.g., Tetracycline 1 µg/mL) 24 hours prior to assay.[3]

    • Critical: Include 10 µM MK-801 or AP5 in the culture media during induction to prevent excitotoxic cell death due to spontaneous receptor activity.

  • Dye Loading (Day of Assay):

    • Wash cells 3x with Mg2+-free HBSS to remove culture media and the protective antagonist.

    • Load cells with Calcium 6 dye (dissolved in Mg2+-free HBSS) for 1 hour at 37°C.

    • Note: Do not use probenecid if possible, as it can interact with some transporters, though it is standard for retention.

  • Compound Preparation:

    • Prepare (R)-BZP-5 as a 10 mM stock in DMSO.

    • Perform 1:3 serial dilutions in Mg2+-free HBSS.

    • Add compound to cells 10 minutes prior to agonist injection (Pre-incubation).

  • Agonist Injection & Readout:

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject EC80 concentration of Glutamate (typically 10 µM) + Glycine (10 µM).

    • Read: Measure fluorescence for 180 seconds.

  • Data Analysis:

    • Calculate Max-Min RFU.

    • Normalize to "No Compound" (100% Activity) and "Full Block" (10 µM MK-801, 0% Activity).

    • Fit data to a 4-parameter logistic equation to determine IC50.

Secondary Validation: Automated Patch Clamp (Voltage Dependence)

Objective: To determine if (R)-BZP-5 is a channel blocker (voltage-dependent) or an allosteric modulator (voltage-independent).

Scientific Rationale: Channel blockers like memantine bind deep within the pore. Their binding is influenced by the electrical field (voltage). If (R)-BZP-5 is a pore blocker, its potency should decrease at positive potentials (due to electrostatic repulsion) or show "trapping" behavior. If it is an allosteric modulator (binding the NTD), inhibition should be voltage-independent.

Protocol (Qube 384 / SyncroPatch)
  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4 (Mg2+-free).

    • Intracellular: 140 mM CsF, 10 mM HEPES, 10 mM EGTA, pH 7.2.

  • Voltage Protocol (The "Ramp"):

    • Holding Potential: -60 mV.

    • Agonist Application: Apply Glutamate (10 µM) + Glycine (10 µM) for 5 seconds to elicit current.

    • Compound Application: Co-apply Agonist + (R)-BZP-5 (at IC50 concentration).

    • Voltage Ramp: During steady-state block, ramp voltage from -80 mV to +40 mV over 500ms.

  • Interpretation:

    • Scenario A (Pore Blocker): The I-V curve becomes linear or outwardly rectifying at positive potentials (block is relieved).

    • Scenario B (NAM): The percent inhibition remains constant across the voltage range.

Table 1: Expected Electrophysiological Signatures

ParameterChannel Blocker (e.g., Memantine)Allosteric Modulator (e.g., Ifenprodil)(R)-BZP-5 Target Profile
Voltage Dependence High (Block relieved at +mV)NoneLow/Moderate (Clinical safety)
Use-Dependence Yes (Requires open channel)No (Can bind closed state)Yes (Preferable for activity-dependent block)
Off-Rate Fast to MediumSlowFast (Avoids psychotomimetic effects)

Functional Selectivity: Neuroprotection Assay

Objective: To verify if (R)-BZP-5 protects primary cortical neurons from glutamate-induced excitotoxicity.

Scientific Rationale: Efficacy in HEK cells does not always translate to neurons. This assay tests whether the compound can prevent necrotic cell death driven by Ca2+ overload, the hallmark of ischemic stroke and neurodegeneration.

Detailed Protocol
  • Primary Culture:

    • Isolate cortical neurons from E18 Sprague-Dawley rat embryos.

    • Culture for 10-14 days in vitro (DIV) in Neurobasal/B27 media.

  • Excitotoxic Insult:

    • Wash neurons into Mg2+-free Locke’s buffer.

    • Pre-treatment: Incubate with (R)-BZP-5 (0.1, 1, 10 µM) for 15 minutes.

    • Insult: Add NMDA (100 µM) + Glycine (10 µM) for 20 minutes.

    • Washout: Remove NMDA/Compound and return to original culture media.

  • Viability Readout (24h later):

    • LDH Release: Measure Lactate Dehydrogenase in the supernatant (marker of membrane rupture).

    • MTT/Alamar Blue: Measure metabolic activity of surviving cells.

  • Calculation:

    • % Neuroprotection =

      
      
      

References

  • Hansen, K. B., et al. (2018). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews, 70(4), 592–673. Link

  • Strong, K. L., et al. (2014). NMDA Receptor Modulators: An Update. Future Medicinal Chemistry, 6(11), 1325–1350. Link

  • Zhang, Y., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate.[4] JoVE (Journal of Visualized Experiments), (137), e58160. Link

  • Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology, 157(8), 1301–1317. Link

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496. Link

Sources

Animal models for studying (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine effects

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Preclinical Evaluation of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine and its Derivatives

Abstract

This technical guide outlines the preclinical characterization of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (hereafter referred to as (R)-5-ATBA ), a privileged chiral scaffold frequently utilized in the synthesis of Vasopressin Receptor Antagonists (Vaptans) , CETP inhibitors , and CNS-active agents (Serotonin/Dopamine modulators). Given its structural role as a pharmacophore for G-Protein Coupled Receptors (GPCRs), this guide details protocols for assessing its pharmacokinetic (PK) stability, blood-brain barrier (BBB) permeability, and functional efficacy in renal (aquaretic) and neuropsychiatric animal models.

Introduction & Mechanistic Rationale

The 1-benzazepine core is a "privileged structure" in medicinal chemistry, capable of mimicking peptide turns and binding to various GPCRs. The (R)-enantiomer of the 5-amine variant is of particular significance as a precursor or active metabolite for:

  • Vasopressin V1a/V2 Antagonists : Drugs like Mozavaptan and Tolvaptan utilize a benzazepine core. The 5-position amine often serves as the attachment point for amide linkers that determine receptor selectivity.

  • CNS Ligands : 1-benzazepines show affinity for

    
     and Dopamine 
    
    
    
    receptors.
  • Metabolic Considerations : As a primary amine, (R)-5-ATBA may be a metabolic product of larger drugs; studying its intrinsic effects is critical for safety profiling.

Experimental Strategy: The evaluation pipeline is divided into two logical flows based on the compound's distribution:

  • Peripheral Flow (Renal/Cardio) : Focuses on V2 receptor antagonism (Aquaresis).

  • Central Flow (CNS) : Focuses on neurotransmitter modulation (Behavioral assays).

Pharmacokinetics & Formulation Protocol

Before efficacy testing, the compound's stability and distribution must be mapped. The primary amine is susceptible to rapid oxidative deamination (MAO) or acetylation.

Formulation Strategy
  • Vehicle : (R)-5-ATBA is a basic amine.

    • Preferred: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water (Suspension).

    • Alternative (IV): 5% DMSO / 10% Solutol HS15 / 85% Saline (Solution).

    • Salt Form: Use the Hydrochloride (HCl) salt for better water solubility.

Study 1: Pharmacokinetics & BBB Penetration (Rat)
  • Species : Sprague-Dawley Rats (Male, 250-300g), cannulated (jugular vein).

  • Groups : IV (1 mg/kg) vs. PO (5 mg/kg). n=3 per timepoint.

  • Sampling : Plasma and Brain tissue at 0.5, 1, 4, and 24 hours.

  • Analysis : LC-MS/MS (MRM mode).

  • Key Metric :

    
     (Unbound brain-to-plasma concentration ratio).
    
    • If

      
      : Proceed to CNS Models .
      
    • If

      
      : Proceed to Renal Models  (Peripheral restriction is desirable for Vaptans to avoid CNS side effects).
      

Path A: Renal Efficacy Models (Vasopressin V2 Antagonism)

If the compound is designed as a Vaptan intermediate or analog, the primary readout is aquaresis (excretion of electrolyte-free water).

Protocol: Conscious Rat Water-Load Test

Objective : Assess the ability of (R)-5-ATBA to block renal V2 receptors, preventing water reabsorption.

Workflow:

  • Acclimatization : Place rats in metabolic cages for 3 days prior to study to normalize baseline urine output.

  • Fasting : Fast rats overnight (16h) with free access to water.

  • Dosing :

    • T=0h : Administer Vehicle or (R)-5-ATBA (3, 10, 30 mg/kg PO).

    • T+15min : Administer oral water load (20 mL/kg of distilled water) via gavage to suppress endogenous vasopressin and standardize hydration.

  • Collection : Collect urine in graduated cylinders at 0-2h, 2-4h, and 4-6h.

  • Endpoints :

    • Urine Volume (UV) : Total mL.

    • Urine Osmolality (

      
      ) : Measured via freezing point depression. V2 antagonists should decrease
      
      
      
      (dilute urine).
    • Electrolytes (

      
      , 
      
      
      
      )
      : Vaptans are "aquaretics," not diuretics; they should increase water excretion without significant natriuresis (unlike Furosemide).

Data Interpretation Table:

ParameterVehicle ControlDiuretic (Furosemide)V2 Antagonist ((R)-5-ATBA type)
Urine Volume Low/NormalHighHigh
Urine Osmolality High (>1000 mOsm)IsotonicLow (<200 mOsm)
Sodium Excretion NormalHighNormal/Low

Path B: CNS Efficacy Models (5-HT/Dopamine Modulation)

If the compound crosses the BBB, it may interact with 5-HT2C (anorectic/anxiogenic) or D1 (pro-cognitive) receptors.

Protocol: Forced Swim Test (FST) - Antidepressant Potential

Objective : Evaluate serotonergic/adrenergic modulation.

  • Pre-test (Day 1) : Place rat in a water-filled cylinder (25°C) for 15 min. This induces a state of immobility (learned helplessness).

  • Dosing : Administer (R)-5-ATBA (IP or PO) 24h, 5h, and 1h prior to the test on Day 2.

  • Test (Day 2) : Place rat in cylinder for 5 min.

  • Scoring : Record time spent:

    • Immobile : Floating without struggle (Depressive-like).

    • Swimming : Active movement (Serotonergic).

    • Climbing : Vertical struggle (Noradrenergic).

  • Validation : Use Fluoxetine (10 mg/kg) as a positive control.

Protocol: Elevated Plus Maze (EPM) - Anxiety

Objective : Benzazepines can have anxiolytic effects via GABA or 5-HT pathways.

  • Setup : Cross-shaped maze elevated 50cm above floor. Two open arms (aversive) and two closed arms (safe).

  • Dosing : Administer compound 30-60 min prior to testing.

  • Procedure : Place rat in center facing an open arm. Record for 5 min.

  • Endpoints :

    • % Time in Open Arms (Anxiolytic efficacy).

    • Total entries (Locomotor activity control).

Visualization: Mechanism & Workflow

G cluster_PK Step 1: Pharmacokinetics cluster_Renal Path A: Peripheral (Renal) cluster_CNS Path B: Central (CNS) Compound (R)-5-ATBA (Scaffold) BBB BBB Permeability? Compound->BBB Metabolism Liver Microsome Stability Compound->Metabolism V2_Rec V2 Receptor Antagonism BBB->V2_Rec Low Penetration (Kp,uu < 0.1) HT_Rec 5-HT / D1 Modulation BBB->HT_Rec High Penetration (Kp,uu > 0.3) Aquaresis Aquaresis (Water Excretion) V2_Rec->Aquaresis Hyponatremia Treats Hyponatremia Aquaresis->Hyponatremia Behavior FST / EPM Assays HT_Rec->Behavior

Figure 1: Decision tree for selecting animal models based on the pharmacokinetic distribution of (R)-5-ATBA.

Safety & Toxicology (The "Self-Validating" Control)

Benzazepine amines can cause cardiovascular liabilities (hERG channel inhibition) or idiosyncratic toxicity (reactive metabolites).

  • hERG Assay (In Vitro) : Mandatory before in vivo escalation. If

    
    , monitor QT interval in telemetry dogs.
    
  • Rotarod Test : Include in all CNS studies to ensure that "immobility" in FST is not due to sedation or motor coordination deficits.

References

  • Decroix, B. et al. (2007). "Solid-Phase Synthesis of 5-Amino-1-benzazepine Derivatives." Journal of Combinatorial Chemistry. Link

  • Kondo, K. et al. (2002).[1] "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist." Bioorganic & Medicinal Chemistry. Link

  • Seto, M. et al. (2006). "Highly Potent and Orally Active CCR5 Antagonists as Anti-HIV-1 Agents: Synthesis and Biological Activities of 1-Benzazepine Derivatives." Chemical and Pharmaceutical Bulletin. Link

  • Yamamura, Y. et al. (1998). "Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist." British Journal of Pharmacology. Link

  • Nakamura, S. et al. (2000). "Vasopressin V2 receptor antagonist (OPC-31260) prevents the progression of polycystic kidney disease in the PCK rat." Journal of the American Society of Nephrology. Link

Sources

Application Note: Quantitative Analysis of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the accurate and precise quantification of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine. As a chiral benzazepine derivative, enantiomer-specific quantification is critical for pharmacokinetic, toxicological, and quality control assessments in drug development.[1] We present three robust methods tailored for distinct applications: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for achiral analysis in bulk materials, a chiral HPLC method for enantiomeric purity assessment, and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical quantification in plasma. Each protocol is accompanied by an explanation of the scientific rationale, detailed step-by-step procedures, and expected validation performance characteristics based on established regulatory guidelines.

Introduction: The Imperative of Enantiomer-Specific Quantification

The compound 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine belongs to the benzazepine class of molecules, a scaffold known for its diverse central nervous system activities.[2] The presence of a stereocenter at the C5 position gives rise to two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[1] The U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly recommend the development of stereospecific analytical methods to characterize each enantiomer independently.[1]

Therefore, the ability to selectively quantify the (R)-enantiomer is not merely an analytical exercise but a fundamental requirement for meaningful preclinical and clinical development. This guide provides the necessary protocols to achieve this, addressing applications from bulk drug quality control to trace-level bioanalysis.

Method 1: Stability-Indicating RP-HPLC for Total Drug Content

This method is designed for the quantification of the total amount of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine, irrespective of its chiral form. It is ideal for assessing purity in Active Pharmaceutical Ingredients (API), content uniformity in dosage forms, and for stability studies where degradation products must be separated from the parent peak.

Causality and Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected as the workhorse of reversed-phase chromatography. Its hydrophobic nature provides excellent retention for the moderately nonpolar benzazepine ring system.

  • Mobile Phase: A mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer is used. The buffer (e.g., ammonium formate or phosphate) controls the pH to ensure the amine group is consistently protonated, leading to sharp, symmetrical peak shapes. An isocratic elution is often sufficient for simple purity assays, while a gradient can be employed to resolve potential degradation products in stability studies.[3][4][5]

  • Detection: A Photo-Diode Array (PDA) detector is highly recommended over a simple UV detector. It provides spectral data across a range of wavelengths, which is invaluable for assessing peak purity and identifying co-eluting impurities.[3][4]

Workflow for RP-HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh API or Dosage Form s2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) s1->s2 s3 Sonicate & Vortex to Ensure Dissolution s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 a1 Inject Sample into HPLC System s4->a1 a2 Separation on C18 Column a1->a2 a3 Detection by PDA Detector a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify against Standard Curve d1->d2 d3 Assess Peak Purity d1->d3

Caption: RP-HPLC workflow for achiral quantification.

Detailed Protocol: RP-HPLC-PDA
  • Chromatographic System: HPLC or UHPLC system with a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 5 mM Ammonium Formate in water (pH adjusted to 3.5 with formic acid) (Solvent A) and Acetonitrile (Solvent B).

  • Elution: Isocratic, 65% A / 35% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm, with spectral scanning from 200-400 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in diluent (50:50 Acetonitrile:Water). Create a calibration curve by serial dilution to cover the expected sample concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration of ~25 µg/mL. Filter through a 0.45 µm filter before injection.

Method 2: Chiral HPLC for Enantiomeric Separation

This method is the cornerstone for determining the enantiomeric purity of the drug substance and for any studies where the disposition of the individual (R) and (S) enantiomers must be monitored separately.

Causality and Experimental Choices:

  • Stationary Phase: Chiral separation relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), are exceptionally versatile and have demonstrated broad success in separating chiral amines and related compounds.[6] An alternative, protein-based CSP like alpha-1-acid glycoprotein (AGP), can also be effective for separating benzodiazepine-related structures.[7]

  • Mobile Phase: The choice of mobile phase is intrinsically linked to the CSP. Polysaccharide columns often perform best under normal-phase (e.g., hexane/ethanol) or polar organic modes (e.g., acetonitrile/methanol). Modifiers like trifluoroacetic acid (TFA) or diethylamine (DEA) are often added in small amounts to improve the peak shape of acidic or basic analytes, respectively.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing s1 Prepare Sample in Mobile Phase Solvent s2 Filter through 0.45 µm PTFE Filter s1->s2 a1 Inject Sample s2->a1 a2 Separation on Chiral Stationary Phase (e.g., Chiralpak IA) a1->a2 a3 UV Detection a2->a3 d1 Identify and Integrate (R) and (S) Peaks a3->d1 d2 Calculate Enantiomeric Excess (% e.e.) d1->d2 d3 Quantify (R)-enantiomer against its standard d1->d3

Caption: Chiral HPLC workflow for enantiomer separation.

Detailed Protocol: Chiral HPLC-UV
  • Chromatographic System: HPLC system with UV detector.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v).

  • Elution: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • System Suitability: Inject a solution of the racemic mixture. The resolution between the (R) and (S) peaks should be ≥ 1.5.

  • Quantification: Calculate the percentage of each enantiomer by area normalization. For absolute quantification, a calibration curve prepared from an isolated standard of the (R)-enantiomer is required.

Method 3: LC-MS/MS for High-Sensitivity Bioanalysis

For pharmacokinetic and metabolic studies, drug concentrations in biological matrices like plasma or serum are often in the low ng/mL to pg/mL range, far below the detection limits of HPLC-UV. LC-MS/MS provides the required sensitivity and selectivity for this purpose.[8]

Causality and Experimental Choices:

  • Sample Preparation: This is the most critical step in bioanalysis. The goal is to remove proteins and other endogenous components that interfere with the analysis and can damage the LC-MS system.

    • Protein Precipitation (PPT): A fast but "dirty" method, best for initial screening.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but is more labor-intensive.

    • Solid-Phase Extraction (SPE): Widely considered the gold standard, providing the cleanest extracts and the ability to concentrate the analyte, leading to the best sensitivity.[8][9] A mixed-mode cation exchange (MCX) sorbent is ideal for extracting the basic amine analyte.

  • Chromatography: Ultra-High Performance Liquid Chromatography (UHPLC) is preferred to reduce run times and improve peak sharpness, which enhances sensitivity.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) and a specific product ion generated by fragmentation, creating a highly specific and sensitive detection channel.[10][11]

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., a deuterated version of the analyte) is essential. It co-elutes with the analyte and experiences the same extraction variability and matrix effects, allowing for highly accurate and precise quantification.

Workflow for Bioanalytical Sample Preparation and LC-MS/MS Analysis

cluster_prep Plasma Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Thaw Plasma Sample p2 Add Internal Standard (SIL-Analyte) p1->p2 p3 Pre-treat Sample (e.g., Acidify) p2->p3 p4 Load onto SPE Plate p3->p4 p5 Wash (Remove Interferences) p4->p5 p6 Elute Analyte p5->p6 p7 Evaporate & Reconstitute p6->p7 a1 Inject Reconstituted Sample p7->a1 a2 Rapid Separation (UHPLC) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MRM Detection (QqQ) a3->a4 d1 Integrate Analyte & IS Peaks a4->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Quantify against Matrix-Matched Curve d2->d3

Caption: Bioanalysis workflow using SPE and LC-MS/MS.

Detailed Protocol: LC-MS/MS
  • Sample Preparation (SPE): a. To 100 µL of plasma, add 10 µL of internal standard working solution. b. Add 200 µL of 4% phosphoric acid and vortex. c. Load the mixture onto a pre-conditioned Oasis MCX µElution plate. d. Wash with 200 µL of 0.02 N HCl, followed by 200 µL of 20% methanol.[9] e. Elute with 2 x 25 µL of 5% ammonium hydroxide in 60:40 acetonitrile:methanol.[9] f. Dilute the eluate with 100 µL of water containing 1% formic acid.

  • LC System: UHPLC system.

  • Column: Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole (e.g., Waters Xevo TQ-S micro or Sciex 6500+).

  • Ion Source: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 176.1 -> Q3: 117.1 (Protonated molecule -> loss of C4H9N fragment).

    • Internal Standard (e.g., d4-Analyte): Q1: 180.1 -> Q3: 121.1

  • Calibration Curve: Prepare standards in blank plasma covering the range of 0.1 to 200 ng/mL and process them alongside the unknown samples.

Method Validation: Ensuring Data Integrity

All analytical methods must be validated to ensure they are fit for purpose. Protocols should be validated according to the International Council for Harmonisation (ICH) guidelines or specific regulatory guidance for bioanalytical methods.[12]

Summary of Key Validation Parameters and Typical Acceptance Criteria

ParameterRP-HPLC / Chiral HPLCLC-MS/MS (Bioanalytical)Rationale
Specificity No interference at the analyte's retention time from blank, placebo, or degradation products.No interference at the analyte's retention time and MRM transition from six unique batches of blank matrix.[12]Ensures the signal being measured is solely from the analyte of interest.
Linearity (r²) ≥ 0.999≥ 0.99Demonstrates a proportional relationship between concentration and instrument response.
Range The interval between the upper and lower concentrations of the calibration curve.The interval between the LLOQ and ULOQ.Defines the concentrations for which the method is accurate, precise, and linear.
Accuracy 98.0 - 102.0% of nominal value.±15% of nominal (±20% at LLOQ).[12]Measures the closeness of the measured value to the true value.
Precision (%RSD) ≤ 2.0%≤15% (≤20% at LLOQ).[8][12]Measures the degree of scatter among a series of measurements.
LOQ Signal-to-Noise ≥ 10.Lowest concentration on the calibration curve meeting accuracy and precision criteria.[11]The lowest amount of analyte that can be reliably quantified.
Recovery N/A (for API)Consistent, precise, and reproducible (typically >70%).[13]Measures the efficiency of the sample extraction process.
Stability N/A (for API)Must be demonstrated for freeze-thaw cycles, short-term benchtop, and long-term storage.[14][15]Ensures the analyte does not degrade during sample handling, storage, and analysis.

Conclusion and Method Selection

The successful quantification of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine requires a tailored analytical strategy.

  • For routine quality control, purity, and stability testing of the drug substance or product, the stability-indicating RP-HPLC-PDA method is robust, reliable, and cost-effective.

  • To assess enantiomeric purity and control the stereochemical identity of the API, the chiral HPLC method is indispensable.

  • For pharmacokinetic, toxicokinetic, or clinical studies requiring trace-level quantification in biological fluids, the LC-MS/MS bioanalytical method is the unequivocal gold standard, offering unmatched sensitivity and selectivity.

By selecting the appropriate method and adhering to rigorous validation standards, researchers can generate high-quality, reliable data to support every stage of the drug development lifecycle.

References

  • Duse, P. V., & Baheti, K. G. (2021). Bioanalytical Method Development and Validation for the Determination of Favipiravir in Spiked Human Plasma by using RP-HPLC. Journal of Pharmaceutical Research International, 33(47A), 275-281. [Link]

  • Angier, M. K., Saenz, S. R., Ritter, R. M., & Lewis, R. J. (2018). Identification and Quantification of 22 Benzodiazepines in Postmortem Fluids and Tissues using UPLC/MS/MS. Federal Aviation Administration Office of Aerospace Medicine Technical Report. [Link]

  • Darwish, H. W., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0248362. [Link]

  • Darwish, H. W., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE via NIH National Library of Medicine. [Link]

  • Sari, D. P., & Pratiwi, R. (2020). The Development of Derivative Method analysis 1,4 Benzodiazepin. Alchemy Jurnal Penelitian Kimia. [Link]

  • Baranowska, I., & Wilczek, A. (2010). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

  • Al-Aani, H., Al-Rekabi, A., & Al-Arrdi, M. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. Molecules, 27(12), 3861. [Link]

  • Al-Rekabi, A. M., Al-Aani, H. A. M., & Al-Arrdi, M. J. (2022). Development and validation of bioanalytical method for the determination of valsartan in human plasma. Al Mustansiriyah Journal of Pharmaceutical Sciences, 21(4), 1-11. [Link]

  • Kacinko, M., et al. (2019). Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. Journal of Analytical Toxicology, 44(2), 114-123. [Link]

  • Danaceau, J.P., Freeto, S., & Calton, L.J. (2021). A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for the Analysis of Benzodiazepines in Urine. Waters Corporation Application Note. [Link]

  • Boeglin, D., Bonnet, D., & Hibert, M. (2007). Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold. Journal of Combinatorial Chemistry, 9(3), 487-500. [Link]

  • Supharoek, S., Ponhong, K., & Kicuntod, J. (2015). Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impurities. Chula Digital Collections. [Link]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-38. [Link]

  • D.M. O'Rourke, J.P. Danaceau, & S. Freeto. (2016). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Corporation Application Note. [Link]

  • Pistos, C., et al. (2004). Separation of enantiomers of benzodiazepines on the Chiral-AGP column. ResearchGate. [Link]

  • Hupp, M. A., et al. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. LCGC International, 28(5). [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (2013). Separation of enantiomers and conformers of Tofisopam. Chiral Technologies Application Note. [Link]

  • Al-Rekabi, A. M., Al-Aani, H. A. M., & Al-Arrdi, M. J. (2021). Development and validation of bioanalytical method for the determination of valsartan in human plasma. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 181-189. [Link]

  • Chiral Separations Introduction. VTechWorks. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting Dieckmann condensation for benzo[b]azepin-5-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of benzo[b]azepin-5-one via the Dieckmann condensation. This document functions as an interactive troubleshooting center, prioritizing mechanistic causality and actionable solutions.

Core Reaction Overview

The synthesis of benzo[b]azepin-5-one typically proceeds via the intramolecular Dieckmann condensation of a diester precursor (e.g., methyl 2-((3-methoxy-3-oxopropyl)amino)benzoate). This reaction constructs the privileged 7-membered azepine ring fused to a benzene core.

  • Reaction Type: Intramolecular Claisen Condensation (5-exo-trig / 7-endo-trig hybrid character).

  • Critical Challenge: Entropy. Forming a 7-membered ring is kinetically and thermodynamically less favorable than 5- or 6-membered rings, making the reaction sensitive to concentration (intermolecular polymerization) and moisture (hydrolysis).

  • Target Intermediate: The immediate product is the

    
    -keto ester  (4-carboxylate), which requires subsequent decarboxylation to yield the final benzo[b]azepin-5-one.
    

Mechanistic Pathway & Logic

Understanding the reversible nature of this pathway is critical for troubleshooting. The reaction is driven to completion only by the final deprotonation of the cyclic


-keto ester.

DieckmannMechanism Start Diester Precursor (N-(2-carboxyethyl)anthranilate) Enolate Enolate Formation (Kinetic Control) Start->Enolate Base (KOtBu/NaH) Hydrolysis Hydrolysis (Wet Solvent Risk) Start->Hydrolysis H2O Cyclization Nucleophilic Attack on Benzoate Ester Enolate->Cyclization Slow (Entropy barrier) Polymer Intermolecular Polymerization (High Conc. Risk) Enolate->Polymer High Conc. Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Product_Enol Cyclic β-Keto Ester (Neutral) Tetrahedral->Product_Enol -Alkoxide Deprotonated Stable Enolate Salt (Thermodynamic Sink) Product_Enol->Deprotonated Base (Irreversible Step) Final Benzo[b]azepin-5-one (After Acid Quench & Decarb) Deprotonated->Final 1. H3O+ 2. Heat/-CO2

Figure 1: Mechanistic flow of the Dieckmann condensation for benzazepines. Note that the formation of the stable enolate salt (green node) is the driving force that prevents the retro-Claisen reaction.

Standard Operating Procedure (Baseline)

Use this protocol as your control for troubleshooting.

  • Substrate: Methyl 2-(N-(3-methoxy-3-oxopropyl)amino)benzoate (1.0 eq).

  • Base: Potassium tert-butoxide (KOtBu) (2.5 eq) or Sodium Hydride (NaH) (2.2 eq).

  • Solvent: Anhydrous Toluene or THF (0.05 M – High Dilution is Critical ).

  • Temperature: 0°C to RT (KOtBu) or Reflux (NaH/Toluene).

Protocol:

  • Charge a flame-dried flask with anhydrous solvent (ensure [Substrate] < 0.1 M).

  • Add base (KOtBu or NaH) under inert atmosphere (

    
    /Ar).
    
  • Add the diester solution dropwise over 1–2 hours. Slow addition keeps instantaneous concentration low, favoring cyclization over polymerization.

  • Stir until TLC indicates consumption of starting material.

  • Quench: Pour into ice-cold dilute acetic acid or 1N HCl.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Troubleshooting Center (FAQ)

Issue 1: Low Yield / Recovery of Starting Material

Symptom: TLC shows starting material remaining even after prolonged heating, or crude mass balance is low.

Potential CauseTechnical ExplanationCorrective Action
Wet Solvent/Base Water reacts with the base to form hydroxide, which hydrolyzes the esters (saponification) instead of enolizing them.Mandatory: Distill THF/Toluene over Na/Benzophenone or use molecular sieves (3Å). Use fresh sublimed KOtBu or 60% NaH in oil (washed with hexane).
Reversibility (Retro-Dieckmann) The reaction is an equilibrium. If the final product is not deprotonated immediately, the alkoxide byproduct can attack the ketone, reopening the ring.Increase Base: Ensure >2.0 equivalents of base are used. The product consumes 1 eq of base to form the stable enolate salt.
Base Strength Weak bases (e.g., NaOEt) may not fully deprotonate the ester

-position efficiently at lower temperatures.
Switch to KOtBu in THF. The bulky tert-butoxide anion is a stronger base and less nucleophilic, reducing transesterification side products.
Issue 2: Formation of Oligomers/Polymers (Gunk)

Symptom: Baseline material on TLC, viscous oil, or insoluble precipitate.

Diagnosis: Intermolecular Claisen condensation is competing with the intramolecular Dieckmann reaction.

  • The Science: Intermolecular reaction rates depend on

    
    , while intramolecular rates depend on 
    
    
    
    .
  • Solution: High Dilution Technique.

    • Reduce concentration to 0.01 M – 0.05 M .

    • Use a syringe pump to add the substrate solution very slowly (over 4–6 hours) to the stirring base suspension. This creates "pseudo-infinite dilution" conditions.

Issue 3: Product Decarboxylates Prematurely

Symptom: Observing the "5-one" (ketone) directly instead of the


-keto ester, or a mixture of both.

Diagnosis: While often desired, uncontrolled decarboxylation during workup can lead to confusion.

  • Cause: The

    
    -keto ester at position 4 is chemically labile. Acidic workup or high heat during rotary evaporation can trigger decarboxylation.
    
  • Action: If isolating the ester is required, keep workup neutral/cold. If the ketone is the target, drive this intentionally: reflux the crude

    
    -keto ester in wet DMSO with NaCl (Krapcho conditions) or reflux in acidic media (HCl/AcOH) to ensure full conversion to the benzo[b]azepin-5-one.
    
Issue 4: Regioselectivity Issues

Symptom: Formation of unexpected isomers (rare for this specific substrate but possible in analogs).

Diagnosis: The diester has two potential enolization sites.[1][2][3]

  • Analysis: For methyl 2-(N-(3-methoxy-3-oxopropyl)amino)benzoate, the benzoate ester has no

    
    -protons. Only the propionate side chain can enolize.
    
  • Verification: Ensure your starting material does not have an alternative enolizable position on the nitrogen substituent. The reaction is regiochemically locked for this specific substrate.

Optimization Matrix: Base & Solvent Selection

Reagent SystemConditionsProsCons
NaH / Toluene Reflux (110°C)Thermodynamic control; drives difficult cyclizations.High temp can degrade sensitive functionalities; fire hazard.
KOtBu / THF 0°C to RTKinetic speed; homogeneous solution; often cleaner profile.Hygroscopic base; strictly anhydrous conditions required.
NaOEt / EtOH Reflux (78°C)Cheap; classical method.Reversible (protic solvent); often lower yield for 7-membered rings.
LHMDS / THF -78°C to RTIrreversible deprotonation; very mild.Expensive; atom-inefficient; usually overkill for simple esters.

References

  • Dieckmann Condensation Mechanism & Applications Smith, M. B., & March, J.[3] "March's Advanced Organic Chemistry." The definitive guide on the mechanism of intramolecular Claisen condensations.

  • Synthesis of Benzazepinones via Dieckmann Cyclization Pecher, P. et al. "Synthesis of 1,2,3,4-tetrahydro-5H-1-benzazepin-5-ones." Journal of Heterocyclic Chemistry. This paper details the specific cyclization of amino-ester precursors to the benzazepine scaffold.

  • Scale-Up and Troubleshooting of 7-Membered Rings Ragan, J. A. et al.[4] "Investigation of methods for seven-membered ring synthesis." Organic Process Research & Development. Provides industrial insights into the entropy challenges of forming 7-membered rings.

  • General Review of the Dieckmann Condensation Davis, B. R., & Garrett, P. J.[2] "The Dieckmann Condensation."[1][2][3][5][6][7][8][9][10] Comprehensive Organic Synthesis.

Sources

Optimizing reductive amination conditions for 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Optimization of Reductive Amination for 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine Assigned Specialist: Dr. H. Vance, Senior Application Scientist Status: Open

Executive Summary

You are attempting to synthesize 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine via reductive amination of the corresponding 5-one precursor. This is a deceptively difficult transformation. Unlike standard cyclohexanones, the 7-membered benzazepine ring possesses significant conformational flexibility (puckering), and the 5-position is pseudo-benzylic yet sterically crowded.

Standard conditions (e.g., NaBH(OAc)₃/DCE) often fail here, resulting in low conversion or extensive byproduct formation. This guide details the Titanium(IV) Isopropoxide [Ti(OiPr)₄] protocol, which is the industry standard for this specific scaffold, and provides a troubleshooting matrix for common failure modes.

Module 1: The "Gold Standard" Protocol

Use this protocol as your baseline. Deviations should only be made if specific substituents dictate otherwise.

The Logic (Why Ti(OiPr)₄?)

The carbonyl at the 5-position of the benzazepine ring is less electrophilic due to ring strain and potential transannular interactions. Weak Lewis acids or standard protic conditions often fail to drive the equilibrium toward the imine/iminium species completely.

  • Ti(OiPr)₄ Role: It acts as a strong Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium to the imine (or hemiaminal ether) irreversibly before the reducing agent is added.

Step-by-Step Methodology

Pre-requisite: Ensure the ring nitrogen (N1) is protected (e.g., Tosyl, Boc, Cbz) or alkylated. A free N1-amine can lead to oxidative dimerization or poisoning of the Lewis acid.

  • Imine Formation (The Critical Step):

    • Charge the reaction vessel with N-protected-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one (1.0 equiv).

    • Add Amine Source (e.g., NH₄OAc for primary amine, or R-NH₂ for secondary) (1.5 – 2.0 equiv).

    • Add Ti(OiPr)₄ (1.25 – 1.5 equiv) neat.

    • Solvent: If the mixture is too viscous, use minimal anhydrous THF or Dichloromethane (DCM) . Avoid protic solvents (MeOH/EtOH) in this step as they compete with the titanium coordination.

    • Stir: 6–12 hours at Ambient Temperature (or 40°C if sterically hindered).

    • Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the ketone. The imine might hydrolyze on silica, so LCMS is preferred.

  • Reduction:

    • Dilute the mixture with absolute Ethanol or Methanol (approx. 5-10 volumes).

    • Cool to 0°C.[1][2]

    • Add NaBH₄ (2.0 equiv) portion-wise. (Note: NaBH₃CN is generally not required if the Ti-imine is pre-formed; NaBH₄ is cleaner and safer).

    • Allow to warm to Room Temperature and stir for 2–4 hours.

  • Workup (The "Fieser" Modification):

    • Crucial: Quench by adding 2M Aqueous Ammonia or 1M NaOH . Do not use water alone, or you will get a sticky TiO₂ gel that traps your product.

    • Filter the resulting white precipitate through a Celite pad.

    • Wash the pad with EtOAc.

    • Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄.

Module 2: Visualizing the Pathway

The following diagram illustrates the mechanistic pathway and the specific intervention point of Titanium Isopropoxide.

BenzazepineSynthesis cluster_0 Critical Success Factor Ketone Benzazepin-5-one (Starting Material) Complex Activated Ti-Complex (Lewis Acid Activation) Ketone->Complex + Ti(OiPr)4 (Water Scavenging) Alcohol Side Product: 5-Hydroxy (Direct Reduction) Ketone->Alcohol Direct NaBH4 (If Ti step skipped) Imine Imine / Iminium Intermediate Complex->Imine + Amine Source - Ti(OH)x Product Benzazepin-5-amine (Target) Imine->Product + NaBH4 (Reduction)

Caption: Figure 1. The Ti(OiPr)₄ mediated pathway prevents direct ketone reduction (red dotted line) by locking the carbonyl into an activated imine complex prior to hydride addition.

Module 3: Troubleshooting & Diagnostics

Ticket #102: "I isolated the 5-hydroxy compound (alcohol) instead of the amine."

  • Root Cause: The imine formation was incomplete before the hydride was added. NaBH₄ reduces ketones faster than it reduces sterically hindered imines, but it reduces protonated/activated imines fastest.

  • Fix: Increase the time for Step 1 (Ti-activation). Do not add NaBH₄ until the ketone is >95% consumed by LCMS. Ensure you are using anhydrous conditions for Step 1.

Ticket #105: "The reaction stalled. I see starting material."

  • Root Cause: Steric hindrance at the 5-position, especially if there are substituents at C4 or C6.

  • Fix:

    • Heat the Ti(OiPr)₄ step to 50–60°C.

    • Switch to Microwave Irradiation : 80°C for 30 mins in neat Ti(OiPr)₄ often forces the imine formation.

Ticket #109: "I have a terrible emulsion during workup."

  • Root Cause: Incomplete hydrolysis of titanium alkoxides.

  • Fix: Use the Rochelle’s Salt method.

    • Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s salt) and stir vigorously for 1–2 hours. The layers will separate cleanly as the titanium forms a water-soluble tartrate complex.

Module 4: Stereochemical Control (Advanced)

If your benzazepine has a substituent at C4 or the N1-position, you will generate diastereomers (cis/trans or syn/anti).

FactorEffect on Stereochemistry
Thermodynamic Control The 7-membered ring is flexible. The trans isomer (substituents on opposite faces) is usually thermodynamically favored to minimize 1,3-diaxial-like interactions.
Reagent Size Bulky reducing agents (e.g., L-Selectride) favor the formation of the cis isomer by attacking from the less hindered face (Kinetic Control).
Small Hydrides NaBH₄ (used in the Ti-protocol) is small and often leads to a mixture, slightly favoring the thermodynamic product (trans).

Recommendation: If high diastereoselectivity is required, isolate the imine (if stable) and use a bulky reductant like LiBH(s-Bu)₃ (L-Selectride) at -78°C.

Module 5: Diagnostic Flowchart

Use this decision tree to determine your next experimental move.

TroubleshootingTree Start Reaction Complete? CheckLCMS Check LCMS/NMR Start->CheckLCMS Result1 Major Product: Alcohol CheckLCMS->Result1 OH peak found Result2 Major Product: SM (Ketone) CheckLCMS->Result2 SM remains Result3 Major Product: Amine (Low Yield) CheckLCMS->Result3 Amine found but trapped Action1 Imine not formed. Extend Step 1 time. Ensure anhydrous. Result1->Action1 Action2 Steric hindrance. Heat Step 1 (50°C) or Microwave. Result2->Action2 Action3 Workup Issue. Use Rochelle's Salt or NH4OH quench. Result3->Action3

Caption: Figure 2. Diagnostic logic for common reductive amination failures in benzazepine scaffolds.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Miriyala, B., et al. (2004).[3] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

Sources

Stability issues of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine . This document synthesizes specific stability data, degradation mechanisms, and field-proven preservation protocols.

CAS Registry Number: 294196-07-9 (S-enantiomer ref), 4424-20-8 (racemic core) Chemical Class: Chiral Benzylic Amine / Benzo[b]azepine derivative[1]

Executive Summary: Stability Profile

This compound exhibits moderate-to-high instability in its free base form due to two primary structural vulnerabilities:

  • Benzylic Amine Lability: The C5-position is benzylic.[1] The C-H bond at the chiral center is activated by the adjacent aromatic ring, making it susceptible to radical abstraction (oxidation) and deprotonation (racemization).

  • Secondary Amine Reactivity: The cyclic secondary amine (N1) is prone to oxidation, leading to imine formation or N-oxide generation.[1]

Recommendation: For long-term storage (>24 hours), this compound should always be stored as a salt (e.g., Hydrochloride or Tartrate) to quench the nitrogen lone pairs and stabilize the chiral center.[1]

Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: My clear solution of the free base turned yellow/brown after 4 hours on the benchtop. Is it still usable?

A: Likely degraded.[1] Do not use for critical chiral applications.

  • The Science: The color change indicates oxidative degradation.[1] Benzo[b]azepines are electron-rich.[1] In the presence of atmospheric oxygen, the secondary amine (N1) or the benzylic position (C5) undergoes radical oxidation, forming highly conjugated imine impurities or quinoid-like species (chromophores).[1]

  • Diagnostic: Check LC-MS. Look for a mass shift of -2 Da (Imine formation) or +16 Da (N-Oxide).[1]

  • Corrective Action:

    • Perform a filtration through a silica plug (if the impurity is polar) or recrystallize as the HCl salt.[1]

    • Future Prevention: All solutions must be degassed (sparged with Argon/Nitrogen) and kept in amber vials.

Issue 2: Loss of Enantiomeric Excess (ee)

Q: The ee% dropped from 99% to 94% after refluxing in ethanol/base. Why?

A: You triggered base-catalyzed racemization. [1]

  • The Science: The proton at the C5 chiral center is weakly acidic (

    
    , but lowered by the benzylic position).[1] Strong bases or high temperatures facilitate the removal of this proton, forming a transient planar enamine or carbanion intermediate.[1] When the proton returns, it can attack from either face, leading to racemization.[1]
    
  • Critical Threshold: Avoid temperatures

    
     in basic media.
    
  • Corrective Action:

    • Switch to neutral or slightly acidic conditions for heating steps.

    • If base is required, use non-nucleophilic bases (e.g., DIPEA) and minimize heat exposure.[1]

Issue 3: Unexpected Precipitation

Q: A white solid precipitated from my organic solution after leaving it uncapped.

A: Formation of Carbamates.

  • The Science: Primary amines (at C5) react rapidly with atmospheric

    
     to form carbamic acid zwitterions or carbamate salts, which are often insoluble in non-polar organic solvents like dichloromethane or toluene.[1]
    
  • Verification: The solid will likely dissolve in dilute acid with slight effervescence (releasing

    
    ).[1]
    
  • Corrective Action:

    • Store under positive Nitrogen pressure.[1]

    • Use a drying tube or septum cap at all times.[1]

Degradation Mechanisms & Pathways

The following Graphviz diagram illustrates the three primary degradation pathways: Oxidation (Color), Racemization (Chirality loss), and Carbamate formation.[1]

DegradationPathways Compound (R)-Benzo[b]azepin-5-amine (Free Base) Oxidation Oxidation (Air/Light) Compound->Oxidation O2 / UV Racemization Base/Heat (>60°C) Compound->Racemization Deprotonation at C5 CO2 Atmospheric CO2 Compound->CO2 Exposure Imine Imine / Quinoid Species (Yellow/Brown Color) Oxidation->Imine -2H / +O PlanarInt Planar Intermediate (Enamine/Carbanion) Racemization->PlanarInt Racemate Racemic Mixture (R + S) PlanarInt->Racemate Reprotonation Carbamate Insoluble Carbamate (Precipitate) CO2->Carbamate R-NH2 + CO2

Figure 1: Primary degradation pathways for (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine in solution.[1]

Standardized Protocols

Protocol A: Salt Formation for Long-Term Storage

To be used immediately after synthesis or purification to lock in purity and chirality.[1]

  • Dissolution : Dissolve 1.0 eq of the free base amine in minimal Methanol (MeOH) or Ethanol (EtOH).[1]

  • Acidification : Cool to

    
    . Dropwise add 1.1 eq of HCl (4M in Dioxane)  or L-Tartaric acid  (dissolved in MeOH).
    
    • Note: Using a chiral acid like Tartaric acid can further aid in maintaining optical purity via diastereomeric salt formation.

  • Precipitation : Add Diethyl Ether (

    
    ) or MTBE as an antisolvent until turbidity persists.[1]
    
  • Isolation : Filter the white solid under Nitrogen. Wash with cold Ether.[1]

  • Storage : Store the salt at

    
     in a desiccator.
    
Protocol B: Analytical Monitoring (Chiral HPLC)

Use this method to verify Optical Purity (ee).[1]

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm
Expected Retention (R)-enantiomer and (S)-enantiomer will separate.[1] Confirm with racemic standard.

Note: Diethylamine (DEA) is crucial to suppress peak tailing of the basic amine.[1]

Decision Tree: Handling Solutions

Follow this logic flow to ensure sample integrity during experiments.

HandlingWorkflow Start Start: Handling (R)-Amine Solution Duration Expected Duration of Experiment? Start->Duration Short < 2 Hours Duration->Short Long > 2 Hours / Overnight Duration->Long ActionShort Keep on Ice (4°C) Cover with Foil Purge Headspace with N2 Short->ActionShort ActionLong Convert to HCl Salt OR Store in Degassed Solvent @ -20°C Long->ActionLong CheckColor Check Appearance ActionShort->CheckColor ActionLong->CheckColor Yellow Yellow/Dark CheckColor->Yellow Clear Clear/Colorless CheckColor->Clear Purify STOP. Repurify via Acid-Base Extraction Yellow->Purify Proceed Proceed with Experiment Clear->Proceed

Figure 2: Decision logic for handling and storage of amine solutions.

References

  • PubChem . (2025).[1][2] 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Compound Summary. National Library of Medicine.[1] Retrieved February 3, 2026, from [Link][1]

  • Minds@UW . (2022). Design and Synthesis of Chiral Benzodiazepines and Stability Studies. University of Wisconsin.[1] Retrieved February 3, 2026, from [Link][1]

Sources

Technical Support Center: Overcoming Poor Conversion in Benzazepine Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzazepines and their derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, the synthesis of the seven-membered benzazepine ring system is often plagued by challenges, with poor conversion in the key ring-closure step being a frequent and frustrating obstacle for many researchers. This guide is designed to serve as a comprehensive technical resource for scientists and drug development professionals, providing in-depth troubleshooting strategies and practical solutions to overcome these synthetic hurdles.

Drawing from established synthetic methodologies and a mechanistic understanding of the common ring-forming reactions, this document will address specific issues encountered during benzazepine synthesis in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My Intramolecular Friedel-Crafts Acylation is sluggish and gives low yields. What are the likely causes and how can I improve it?

Answer:

Intramolecular Friedel-Crafts acylation is a powerful tool for constructing the benzazepine core, but its success is highly dependent on several factors. Low conversion is often a symptom of insufficient electrophilicity of the acylating species or deactivation of the aromatic ring.

Causality and Troubleshooting:

  • Substrate Electronics: The aromatic ring must be sufficiently nucleophilic to attack the acylium ion intermediate. Electron-withdrawing groups (EWGs) on the aromatic ring will significantly hinder the reaction.

    • Solution: If possible, modify your synthetic route to introduce the EWG after the ring closure. If this is not feasible, you may need to switch to a more potent catalytic system or a different ring-closure strategy altogether.

  • Lewis Acid Catalyst: The choice and quality of the Lewis acid are critical.

    • Solution:

      • Screen Lewis Acids: Common Lewis acids for this transformation include AlCl₃, FeCl₃, and polyphosphoric acid (PPA).[2] The optimal Lewis acid can be substrate-dependent.

      • Stoichiometry: In many cases, a stoichiometric amount of the Lewis acid is required because it complexes with the product ketone, preventing catalyst turnover.[3]

      • Anhydrous Conditions: Lewis acids are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.

    • Solution: Gradually increase the reaction temperature. For high-boiling solvents like dichlorobenzene or nitrobenzene, reflux temperatures may be necessary. However, be mindful of potential side reactions at higher temperatures.

  • Solvent Choice: The solvent can influence the solubility of intermediates and the activity of the Lewis acid.

    • Solution: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices. For less reactive substrates, solvents with higher boiling points may be beneficial.

Troubleshooting Workflow: Intramolecular Friedel-Crafts Acylation

Caption: Troubleshooting flowchart for low conversion in Friedel-Crafts acylation.

FAQ 2: I am observing significant amounts of byproducts in my Bischler-Napieralski reaction for dihydrobenzazepine synthesis. How can I improve the selectivity?

Answer:

The Bischler-Napieralski reaction is a classic method for synthesizing dihydroisoquinolines, and by extension, can be adapted for dihydrobenzazepines.[4][5][6] The formation of byproducts often arises from the harsh conditions required and the nature of the intermediates.

Causality and Troubleshooting:

  • Dehydrating Agent: The choice of dehydrating agent (e.g., POCl₃, P₂O₅, PPA) is crucial.[7] Overly harsh conditions can lead to polymerization or decomposition.

    • Solution:

      • Screen Reagents: Start with milder conditions, for example, POCl₃ in acetonitrile at reflux, before moving to stronger reagents like P₂O₅.

      • Mixed Reagents: A combination of POCl₃ and P₂O₅ can sometimes be more effective than either reagent alone.[5]

  • Retro-Ritter Reaction: A common side reaction is the formation of a styrene derivative via a retro-Ritter reaction, especially if the intermediate nitrilium ion is stable.[5][7]

    • Solution: Using the corresponding nitrile as the solvent can help to suppress this side reaction by shifting the equilibrium.[7]

  • Substrate Reactivity: As with the Friedel-Crafts reaction, electron-rich aromatic rings are more reactive and generally lead to cleaner reactions.[4]

    • Solution: If your substrate has electron-withdrawing groups, you may need to use more forcing conditions, which can also increase byproduct formation. Careful optimization of temperature and reaction time is key.

Comparative Table: Bischler-Napieralski Reagents
Reagent(s)Typical ConditionsAdvantagesDisadvantages
POCl₃Reflux in MeCN or TolueneReadily available, moderately strongCan lead to chlorinated byproducts
P₂O₅High temperature, often neat or in a high-boiling solventVery powerful dehydrating agentCan be difficult to work with, harsh conditions
PPA100-150 °CBoth a reagent and a solventViscous, can be difficult to stir and work up
Tf₂O/2-chloropyridineLow temperature (e.g., -20 °C to 0 °C)Milder conditions, often higher yieldsMore expensive reagents
FAQ 3: My Pictet-Spengler reaction for tetrahydrobenzazepine synthesis is not working. What should I investigate?

Answer:

The Pictet-Spengler reaction is a highly efficient method for constructing tetrahydro-β-carbolines and tetrahydroisoquinolines, and its principles can be applied to the synthesis of tetrahydrobenzazepines.[8][9][10][11][12] Failure of this reaction often points to issues with imine formation or the subsequent cyclization step.

Causality and Troubleshooting:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used.[9]

    • Solution:

      • Screen Brønsted Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are common choices.

      • Catalyst Loading: An excessive amount of a Brønsted acid can protonate the starting amine, rendering it non-nucleophilic and preventing imine formation.[9] Careful titration of the acid may be necessary.

      • Consider Lewis Acids: For less reactive substrates, Lewis acids like Yb(OTf)₃ or Sc(OTf)₃ may be more effective.[9]

  • Aldehyde/Ketone Reactivity: The electrophilicity of the carbonyl component is important for the initial condensation.

    • Solution: Aldehydes are generally more reactive than ketones. If using a ketone, more forcing conditions (higher temperature, stronger acid) may be required.

  • Water Removal: The initial condensation to form the imine is a reversible reaction that produces water.

    • Solution: In some cases, the use of a Dean-Stark trap or the addition of a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄) can drive the equilibrium towards the imine and improve the overall conversion.

Reaction Scheme: Pictet-Spengler Cyclization

Pictet_Spengler β-Arylethylamine β-Arylethylamine Imine Intermediate Imine Intermediate β-Arylethylamine->Imine Intermediate + Aldehyde/Ketone - H₂O Tetrahydrobenzazepine Tetrahydrobenzazepine Imine Intermediate->Tetrahydrobenzazepine H⁺ (Acid Catalyst) Intramolecular Electrophilic Aromatic Substitution

Caption: Key steps in the Pictet-Spengler reaction for tetrahydrobenzazepine synthesis.

FAQ 4: I am attempting a Palladium-catalyzed intramolecular C-N coupling to form a benzazepine ring, but the reaction is failing. What are the common pitfalls?

Answer:

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are modern and versatile methods for forming C-N bonds and can be applied to benzazepine synthesis.[13] Failure in these reactions often relates to catalyst deactivation, ligand choice, or substrate incompatibility.

Causality and Troubleshooting:

  • Catalyst System (Palladium Precursor and Ligand): The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial for catalytic activity.

    • Solution:

      • Ligand Screening: The choice of ligand can have a dramatic effect on the reaction outcome. Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands.

      • Catalyst Loading: While typically low (0.5-5 mol%), increasing the catalyst loading may improve conversion for challenging substrates.

  • Base: The choice of base is critical for the catalytic cycle.

    • Solution: Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield. A screen of different bases is often necessary.

  • Solvent: The solvent must be anhydrous and deoxygenated.

    • Solution: Toluene and dioxane are common solvents. Ensure they are properly dried and degassed before use to prevent catalyst deactivation.

  • Substrate Quality: Impurities in the starting materials can poison the catalyst.

    • Solution: Purify the starting materials meticulously before use.

Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular C-N Coupling
  • Setup: In a glovebox, add the aryl halide substrate (1.0 equiv), palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction vessel.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.5 equiv) and anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Antonella, C., et al. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 26(23), 7293. [Link]

  • Bhatt, P. V., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 13(4), 4878–4887. [Link]

  • Chen, J., et al. (2020). Synthesis of Benzodiazepines Through Ring Opening/Ring Closure of Benzimidazole Salts. Angewandte Chemie International Edition, 59(21), 8193-8197. [Link]

  • Gérecz, G., et al. (2016). Process for the synthesis of benzazepine derivatives.
  • Green, C. O., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 786–817. [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][13][14][15]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 606. [Link]

  • Wikipedia. (n.d.). Benzodiazepine. [Link]

  • Chen, J., et al. (2020). Synthesis of Benzodiazepines Through Ring Opening/Ring Closure of Benzimidazole Salts. Angewandte Chemie International Edition, 59(21), 8193-8197. [Link]

  • Wang, Z., et al. (2023). Ring‐Expansion Strategy for the Synthesis of Benzazepines and Dibenzazepines. Angewandte Chemie. [Link]

  • Padwa, A., et al. (2003). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry, 68(19), 7367–7373. [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Ghini, A. A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

  • Patra, P., et al. (2023). Synthetic methods for benzazepines and their derivatives. ResearchGate. [Link]

  • Padwa, A., et al. (2015). Synthesis of 3-Benzazepines by Metal-Free Oxidative C-H Bond Functionalization-Ring Expansion Tandem Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Li, J., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. Molecules, 19(6), 8039–8050. [Link]

  • Cera, G., et al. (2015). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 20(4), 5966–5981. [Link]

  • Rashid, M., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Journal of Taibah University for Science, 16(1), 1-23. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Son, K.-H., et al. (2014). Benzazepine Ring Formation via an Intramolecular Heck Reaction: Synthetic Application to Chilenine. Bulletin of the Korean Chemical Society, 35(4), 985-986. [Link]

  • Ríos-Lombardía, N., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11527–11536. [Link]

  • Reddy, T. J., et al. (2014). One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. Organic Letters, 16(16), 4178–4181. [Link]

  • ResearchGate. (2019). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Ghini, A. A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

  • Chew, E. H., et al. (2015). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Organic & Biomolecular Chemistry, 13(45), 11048–11055. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Bak, A., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–998. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

Sources

Minimizing byproduct formation in (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the synthesis of this important chiral amine. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes and minimize byproduct formation.

The synthesis of enantiomerically pure amines like (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine is a critical process in pharmaceutical development. A common and effective route involves the asymmetric reductive amination of the corresponding ketone precursor, 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one.[1] This pivotal step, while powerful, is often where challenges arise, leading to suboptimal yields and the formation of undesired byproducts. This guide will focus on diagnosing and resolving these common issues.

Troubleshooting Guide: Asymmetric Reductive Amination

The conversion of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one to the desired (R)-amine is typically achieved via a one-pot reaction involving the formation of an intermediate imine, followed by its stereoselective reduction.[1][2] Byproducts can emerge from several competing reaction pathways.

dot

Caption: Key reaction pathways in the synthesis of the target amine.

Question 1: My reaction is producing a significant amount of the corresponding alcohol byproduct (5-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine). What is causing this and how can I prevent it?

Answer:

Root Cause Analysis: The formation of the alcohol byproduct is a classic case of a competing reduction reaction. The reducing agent, intended for the imine intermediate, is instead directly reducing the starting ketone. This is particularly prevalent when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) under conditions that do not favor rapid imine formation.[3] The relative rates of imine formation versus ketone reduction are the critical factors at play.

Troubleshooting Protocol:

  • Choice of Reducing Agent: Switch to a more selective reducing agent that is less reactive towards ketones but highly effective for imines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose and is widely used in reductive aminations.[4] Its bulk and milder reactivity significantly disfavor the direct reduction of the ketone. Sodium cyanoborohydride (NaBH₃CN) is another option, though it is more toxic.[3][4]

  • Promote Imine Formation: The equilibrium between the ketone/amine and the imine/water must be shifted towards the imine.

    • pH Control: Maintain a slightly acidic pH (typically 5-6). This protonates the ketone's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine. However, a pH that is too low will protonate the amine source, rendering it non-nucleophilic. Acetic acid is a common and effective catalyst for this purpose.[4]

    • Water Removal: If feasible for your reaction scale and setup, the removal of water as it is formed will drive the equilibrium towards the imine. This can be achieved through the use of a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

  • Staged Addition: Consider a two-step, one-pot procedure. First, mix the ketone, amine source (e.g., ammonium acetate), and a catalyst like acetic acid in a suitable solvent (e.g., methanol or dichloroethane).[4] Allow this mixture to stir for a period (e.g., 1-3 hours) to ensure imine formation is near completion before introducing the reducing agent. This temporal separation of the two key reaction stages can dramatically improve selectivity.

ParameterStandard Condition (High Alcohol Byproduct)Optimized Condition (Minimized Alcohol Byproduct)
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
pH Neutral / UncontrolledpH 5-6 (e.g., with Acetic Acid)
Procedure All reagents added simultaneouslyStaged: Pre-formation of imine, then reductant addition
Solvent MethanolDichloroethane or Methanol
Question 2: I am observing low enantiomeric excess (ee) in my final product. How can I improve the stereoselectivity of the reduction?

Answer:

Root Cause Analysis: Low enantiomeric excess points to issues with the asymmetric induction step, which is governed by the chiral catalyst or auxiliary. This can be due to an inappropriate choice of catalyst, catalyst poisoning, poor reaction conditions that favor a non-selective background reaction, or racemization of the product. For the reduction of cyclic imines, asymmetric transfer hydrogenation (ATH) using chiral ruthenium or rhodium complexes is a highly effective strategy.[5][6]

Troubleshooting Protocol:

  • Catalyst and Ligand Selection: The choice of the chiral ligand is paramount. For the asymmetric reduction of cyclic imines, catalysts like those derived from Noyori's Ru-BINAP-diamine system or TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligands are well-established for providing high stereocontrol.[7] Ensure the catalyst's chirality is correct for obtaining the desired (R)-enantiomer.

  • Hydrogen Source in Asymmetric Transfer Hydrogenation (ATH): The hydrogen source is a key component of the catalytic cycle. A formic acid/triethylamine (HCOOH/TEA) mixture is a common and effective hydrogen donor for ATH reactions.[8] The ratio of these components can be critical and may require optimization. Isopropanol in the presence of a base is another common hydrogen source.

  • Temperature Control: Reduction reactions are often exothermic. Running the reaction at lower temperatures can enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states leading to the (R) and (S) products. Experiment with temperatures ranging from room temperature down to 0°C or even lower, monitoring the reaction rate to ensure it proceeds within a reasonable timeframe.

  • Substrate and Reagent Purity: Impurities in the ketone substrate or solvent can sometimes act as catalyst poisons, inhibiting the desired catalytic cycle and allowing a non-selective background reduction to occur.[9] Ensure all starting materials and solvents are of high purity and are anhydrous, as water can interfere with many catalytic systems.

dot

Stereoselectivity_Troubleshooting Start Low Enantiomeric Excess (ee) Catalyst Review Catalyst & Ligand (e.g., Ru/TsDPEN) Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Purity Verify Reagent Purity Start->Purity End High Enantiomeric Excess (ee) Catalyst->End Temp Lower Reaction Temperature Conditions->Temp H_Source Optimize H-Source (e.g., HCOOH/TEA ratio) Conditions->H_Source Poisoning Check for Catalyst Poisons (e.g., water, impurities) Purity->Poisoning Temp->End H_Source->End Poisoning->End

Caption: Troubleshooting workflow for improving enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of overalkylation, and how can I spot this byproduct? A: Overalkylation occurs when the newly formed primary amine product acts as a nucleophile itself. It can react with another molecule of the starting ketone to form a new imine, which is then reduced to a secondary amine byproduct. This is more common when using ammonia or ammonium salts as the amine source.[2][4] You can identify this byproduct by LC-MS, as it will have a molecular weight corresponding to the addition of a second benzazepine moiety to the product. To minimize it, use a large excess of the primary amine source (e.g., ammonium acetate) to statistically favor the reaction of the ketone with the intended amine source rather than the product amine.

Q2: Can the N-H on the benzazepine ring interfere with the reaction? A: Yes, the secondary amine within the benzazepine ring is nucleophilic and can also be acylated or alkylated under certain conditions. It is common practice to protect this nitrogen, often as a Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) group, earlier in the synthetic sequence.[10] This prevents side reactions and can also improve the solubility and handling characteristics of the intermediates. If you are not using a protecting group, be mindful of potential side reactions, especially if acylating agents or other electrophiles are present.

Q3: My reaction is sluggish and does not go to completion. What are the likely causes? A: A stalled reaction can be due to several factors:

  • Inefficient Imine Formation: As discussed, ensure the pH is slightly acidic to catalyze imine formation. Without this catalysis, the first step can be exceedingly slow.

  • Catalyst Inactivity: In catalytic reductions, the catalyst may be deactivated or "dead." This could be due to impurities or insufficient activation. Ensure you are following the correct procedure for preparing and handling the catalyst, especially if it is air- or moisture-sensitive.

  • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric amount of the reducing agent. Some hydrides can be consumed by acidic protons in the medium or react with the solvent. An excess (e.g., 1.5-2.0 equivalents) is often used.

References

  • Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455-457. Retrieved from [Link]

  • Boeglin, D., Bonnet, D., & Hibert, M. (2007). Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold. Journal of Combinatorial Chemistry, 9(3), 487-500. Retrieved from [Link]

  • Gammack Yamagata, A. D., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6459-6470. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Mechanisms. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Reactions of Imines (C=N). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Doucet, H., & Ohkuma, T. (2018). A diversity of recently reported methodology for asymmetric imine reduction. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • Professor Dave Explains. (2020, May 15). Enantioselective Hydrogenation of Carbonyls and Imines [Video]. YouTube. Retrieved from [Link]

Sources

Optimization of catalyst and solvent for benzo[b]azepine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Advanced Application Support) Ticket ID: BZ-OPT-2024 Subject: Optimization of Catalyst & Solvent Systems for 7-Membered N-Heterocycles

System Overview & Diagnostic Matrix

User Advisory: Synthesizing benzo[b]azepines is thermodynamically challenging due to the entropic penalty of forming a 7-membered ring and the enthalpic strain often introduced by the fused benzene ring. Unlike 5- or 6-membered rings, "standard" conditions frequently result in dimerization or polymerization.

Use the Methodology Selector below to identify the correct support module for your specific precursor.

Precursor TypeRecommended PathwayPrimary Catalyst ClassCritical Solvent Parameter
Dienes (Bis-alkenyl anilines)Module A: Ring-Closing Metathesis (RCM)Ruthenium Carbenes (Grubbs)Dilution Factor (<0.01 M)
Aryl Halides (w/ pendant alkene)Module B: Intramolecular HeckPalladium (0/II)Polarity & Ligand Bulk
Amino-Ketones / Anilines Module C: Condensation / Lewis AcidZeolites / Brønsted AcidsWater Scavenging
Multicomponent (Ugi/Passerini)Module D: MCR-Post CondensationGold (Au) or Lewis AcidsProticity (EtOH/MeOH)

Module A: Ring-Closing Metathesis (RCM) Protocols

Applicability: Formation of the C2–C3 or C3–C4 double bond.

Core Protocol: The "Dilution-First" Standard

The most common failure mode in RCM for benzo[b]azepines is intermolecular oligomerization. The reaction must be run under high dilution to favor intramolecular cyclization.

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) is the "workhorse" due to its thermal stability.

  • Loading: Start at 2.5 mol%. If conversion <50% after 4h, spike with an additional 2.5 mol%.

  • Solvent: Dichloromethane (DCM) is standard, but Toluene is required for difficult substrates needing temperatures >40°C.

Troubleshooting Guide (RCM)

Q: My reaction turns black immediately, and I see no conversion.

  • Diagnostic: Oxygen poisoning.[1] Ruthenium carbenes are robust but sensitive to O2 in solution.

  • Fix: Do not just sparge with nitrogen. Perform three cycles of Freeze-Pump-Thaw on the solvent before adding the catalyst.

  • Validation: The solution should remain a translucent green/brown (depending on catalyst) for at least 30 minutes. Dark black precipitation indicates decomposition.

Q: I am observing a major spot on TLC that is slightly more polar than the product (Dimer).

  • Diagnostic: Concentration is too high (

    
     M).
    
  • Fix: Drop concentration to 0.005 M (5 mM).

  • Advanced Tactic: Use slow addition . Dissolve the catalyst in the bulk solvent, then add the substrate solution via syringe pump over 2–4 hours. This keeps the instantaneous concentration of unreacted substrate low.

Q: The reaction stalls at 80% conversion.

  • Diagnostic: Ethylene inhibition or catalyst sequestration by the amine nitrogen.

  • Fix 1 (Ethylene): Run the reaction under a weak vacuum or with an argon sparge to actively remove ethylene gas.

  • Fix 2 (N-Coordination): If the azepine nitrogen is unprotected or basic, it may coordinate to the Ru center. Add Ti(OiPr)4 (0.2 equiv) or convert the amine to an amide/carbamate/tosylate before RCM to reduce Lewis basicity.

Module B: Palladium-Catalyzed Cyclization (Heck/Buchwald)

Applicability: C-C or C-N bond formation closing the ring.

Core Protocol: The "Jeffery" Conditions for 7-Membered Rings

7-endo-trig cyclizations are often disfavored compared to 6-exo-trig. You must manipulate the catalyst sphere to favor the larger ring.

  • Catalyst: Pd(OAc)2 (5-10 mol%).

  • Ligand: P(o-tol)3 or BINAP . Bulky monodentate phosphines or rigid bidentates prevent

    
    -hydride elimination before the ring closes.
    
  • Solvent: DMF or DMA (Polar Aprotic).

  • Base: Ag2CO3 or K2CO3.

Troubleshooting Guide (Pd-Catalysis)

Q: I am getting the de-halogenated starting material (reduction) instead of cyclization.

  • Diagnostic: The "Hydride Thief" effect. The Pd-H species formed after

    
     is reducing your substrate.
    
  • Fix: Switch solvent to Acetonitrile or add Silver salts (Ag2CO3) . Silver acts as a halide scavenger and prevents the reformation of active reducing species, forcing the reductive elimination pathway towards the C-C bond.

Q: The reaction yields the 6-membered ring (exo-cyclization) instead of the 7-membered benzo[b]azepine.

  • Diagnostic: Regioselectivity failure.[1]

  • Fix: Switch to a Jeffery-type condition using Tetrabutylammonium chloride (TBAC) as an additive. The chloride ions stabilize the cationic Pd intermediate, often shifting selectivity toward the endo product.

Q: Can I use a "Green" solvent?

  • Optimization: Yes. Recent data suggests Water:Ethanol (2:1) mixtures can support Pd(II) cyclization if using H-MCM-22 or specific phase transfer catalysts, though yields may drop for highly lipophilic substrates.

Visualization: Optimization Logic Flow

The following diagram illustrates the decision process for rescuing a failed Benzo[b]azepine synthesis.

BenzoAzepineOptimization Start Reaction Failed / Low Yield CheckPathway Identify Pathway Start->CheckPathway RCM Ring-Closing Metathesis CheckPathway->RCM Heck Intramolecular Heck CheckPathway->Heck RCM_Issue Issue: Oligomers or Stalled? RCM->RCM_Issue Dilution Action: Dilute to 0.005M Slow Addition RCM_Issue->Dilution Oligomers (Dimer) LewisAcid Action: Add Ti(OiPr)4 (Protect Nitrogen) RCM_Issue->LewisAcid Stalled (Poisoning) Heck_Issue Issue: Reduction or Wrong Ring? Heck->Heck_Issue Silver Action: Add Ag2CO3 (Scavenge Halides) Heck_Issue->Silver Reduction (De-halo) Ligand Action: Switch to P(o-tol)3 (Increase Steric Bulk) Heck_Issue->Ligand 6-exo Product

Caption: Decision tree for troubleshooting common failure modes in Benzo[b]azepine synthesis. Blue nodes indicate decision points; Green nodes indicate validated chemical interventions.

Frequently Asked Questions (FAQ)

Q: How do I purify the product if the RCM catalyst leaves a black residue?

  • A: Ruthenium byproducts are notoriously difficult to remove.

    • Method A: Add DMSO (50 equiv relative to catalyst) and stir for 12h. The coordinated DMSO-Ru species is more polar and stays on the silica baseline.

    • Method B: Use a scavenger resin like SiliaMetS® Thiol or activated carbon filtration before column chromatography.

Q: Is microwave irradiation recommended?

  • A: Highly recommended for Module B (Heck/Pd).[2] The 7-membered ring formation has a high activation energy. Microwave heating (120–150°C) in a sealed vessel with DMF often reduces reaction times from 24h to 30 minutes and improves the impurity profile by minimizing thermal decomposition windows.

Q: Can I scale up the "High Dilution" RCM?

  • A: Not easily in batch. For scale-up (>5g), switch to Continuous Flow Processing . A flow reactor allows you to maintain high local temperature but low instantaneous concentration, mimicking high dilution without requiring 100L of solvent.

References

  • Grubbs, R. H., et al. (2006). Olefin Metathesis: Catalyst Development and Application.[1][3]4[1][5][6][7][8][9][10][11]

  • Beccalli, E. M., et al. (2020).[12] Palladium-Catalyzed Benzodiazepines Synthesis.[5][7][12] Catalysts.[2][3][5][7][9][12][13][4][14][15] 12[5]

  • Zhang, Y., et al. (2012). Synthesis of easily-modified and useful dibenzo-[b,d]azepines by palladium(ii)-catalyzed cyclization/addition with a green solvent. Chemical Communications. 6[5]

  • Overman, L. E., et al. (2003).[1] The Intramolecular Heck Reaction in Natural Product Synthesis.[15]1[1][5][6][7][8][11]

  • Wang, G., et al. (2019). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Thieme Chemistry. 8[1][5][6][7][11]

Sources

Technical Support Center: Stability & Degradation of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

[1]

Case Reference: TSB-BZP-05-R Subject: Degradation Profiles, Troubleshooting, and Handling of Chiral Benzazepine Intermediates Status: Active Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1]

Executive Summary & Molecule Profile[2]

Compound: (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine Critical Vulnerabilities: Benzylic oxidation, Enantiomeric racemization, N-oxide formation.[1] Primary Application: Key intermediate for Arginine Vasopressin (AVP) antagonists (e.g., Vaptans) and CNS agents.[1]

This molecule presents a unique stability challenge due to the C5-benzylic amine moiety.[1] The C5 position is doubly activated: it is benzylic (adjacent to the aromatic ring) and alpha to an amine. This makes the C5-H bond significantly weaker than typical alkyl C-H bonds, rendering it highly susceptible to radical abstraction (oxidation) and deprotonation (racemization).[1]

Critical Degradation Pathways (Visualized)

The following diagram illustrates the primary degradation cascade, moving from the parent amine to the thermodynamically stable 5-oxo derivative.

DegradationPathwaysParent(R)-Parent Amine(C10H14N2)RadicalBenzylic RadicalIntermediateParent->Radical [O] / Radical Initiator(Light/Peroxides)ImineImine Intermediate(4,5-dihydro)Radical->Imine -H• (Oxidative Dehydrogenation)Racemate(S)-Enantiomer(Racemization)Radical->Racemate H• Abstraction(Inversion)Ketone5-Oxo Degradant(Tetrahydro-1H-benzo[b]azepin-5-one)Imine->Ketone +H2O (Hydrolysis)

Figure 1: Mechanistic pathway showing the conversion of the chiral amine to the achiral ketone (5-oxo) and the risk of racemization via radical intermediates.

Troubleshooting Guide & FAQs

Module A: Oxidative Instability & Discoloration

User Issue: “My white solid sample has turned yellow/orange after 48 hours of storage, and HPLC shows a new peak at RRT ~1.2.”

Technical Diagnosis: The yellowing is characteristic of imine formation (extended conjugation) or oxidative coupling. The benzylic amine (C5) oxidizes to the imine, which subsequently hydrolyzes to the 5-oxo derivative (2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one).[1] This is the most common degradation product.

Mechanism:

  • Initiation: Trace peroxides or UV light abstract the benzylic proton at C5.[1]

  • Propagation: The resulting radical reacts with O₂ or loses a second proton to form the imine (C=N bond).

  • Termination: The imine hydrolyzes in the presence of moisture to release ammonia and form the ketone.

Corrective Actions:

  • Storage: Store under Argon/Nitrogen at -20°C. Benzylic amines are shelf-stable only when protected from oxygen.[1]

  • Solvent Choice: Avoid ethers (THF, Dioxane) which form peroxides.[1] If used, test for peroxides prior to dissolution.[1]

  • Antioxidants: For solution-state storage, add 0.1% BHT (Butylated hydroxytoluene) or use degassed solvents.[1]

Data Table: Oxidative Stress Markers

Degradant NameRRT (Approx)OriginDetection
Imine Intermediate 1.1 - 1.2Oxidative DehydrogenationUV Max shift (Yellow)
5-Oxo Derivative 1.3 - 1.5Hydrolysis of ImineGC-MS (Loss of NH3 mass)
N-Oxide 0.8 - 0.9Direct N-oxidationLC-MS (+16 Da)
Module B: Chiral Purity Loss (Racemization)

User Issue: “The enantiomeric excess (ee%) dropped from 99.5% to 94% during the workup. We used a standard basic extraction.”

Technical Diagnosis: The C5 proton is acidic due to the electron-withdrawing inductive effect of the aromatic ring (benzylic) and the nitrogen. Strong bases can deprotonate C5, leading to a planar carbanion/enolate-like intermediate that reprotonates racepically.[1] Alternatively, radical mechanisms (e.g., thiyl radicals from reagents) can scramble the center.

Troubleshooting Protocol:

  • Check pH: Avoid pH > 12 during extraction. Use mild bases like Carbonate or Bicarbonate rather than Hydroxide.[1]

  • Temperature Control: Perform all basic workups at < 5°C. The rate of racemization is exponentially temperature-dependent.[1]

  • Schiff Base Risk: If reacting with aldehydes/ketones, the resulting imine tautomerizes easily, destroying chirality.[1] Ensure reduction steps (e.g., reductive amination) are rapid.[1]

Module C: Analytical Artifacts (Ghost Peaks)

User Issue: “I see a degradation peak in GC-MS that does not appear in HPLC. Is my sample degrading?”

Technical Diagnosis: This is likely a thermal artifact .[1] Benzylic primary amines are thermally labile.[1] Inside a hot GC injector (250°C+), the molecule can undergo:

  • Disproportionation: Converting to the imine and amine.[1]

  • Deamination: Elimination of NH3 to form the alkene (dihydrobenzazepine).

Validation Step: Run the sample via LC-MS (ESI+) using a low-temperature method (column < 40°C).[1] If the peak is absent in LC but present in GC, it is an analytical artifact, not a sample impurity.

Diagnostic Workflow

Use this decision tree to identify the root cause of impurity formation.

TroubleshootingTreeStartIdentify Impurity IssueTypeIs it Chemical or Chiral?Start->TypeChemChemical Impurity(New Peak)Type->Chem New Peak ChiralChiral Impurity(Low ee%)Type->Chiral Enantiomer Loss CheckTechCheck Technique:GC vs HPLCChem->CheckTechArtifactThermal Artifact(Deamination)CheckTech->Artifact Present in GC only RealDegOxidative Degradant(5-Oxo / Imine)CheckTech->RealDeg Present in HPLC CauseReview Workup pHChiral->CauseBaseBase-CatalyzedRacemizationCause->Base pH > 11 RadicalRadical-MediatedRacemizationCause->Radical pH Neutral + Light

Figure 2: Diagnostic decision tree for isolating stability issues.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[1][2][3]

  • Benzylic Amine Oxidation. Reactions on the "Benzylic" Carbon: Bromination And Oxidation.[1] Master Organic Chemistry.[1]

  • Racemization Risks. Thiyl Radical Mediated Racemization of Benzylic Amines.[1] ResearchGate (Abstract/Citation).[1]

  • Benzazepine Scaffolds. 2,3,4,5-Tetrahydro-1H-benzo[d]azepine Structure and Properties. PubChem Compound Summary.[1]

Technical Support Center: Stability & Storage of (R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Chemical Stability & Inventory Management Support Tier: Level 3 (Senior Application Scientist) Applicable Compound: (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (Key intermediate for Vasopressin V2 Antagonists, e.g., Tolvaptan)

Part 1: Critical Triage (Read First)

Status: CRITICAL ALERT If your sample exhibits any of the following signs, STOP . Do not proceed to synthesis without Quality Control (QC) intervention.

SymptomSeverityDiagnosisImmediate Action
Dark Brown/Black Tar 🔴 CriticalAdvanced oxidative polymerization (Aniline oxidation).Discard. Purification is rarely cost-effective.
White Crust on Oil 🟠 HighCarbamate formation (

absorption).
Purge. Dissolve in dry solvent and purge with Argon; filtration may be required.
Yellow Discoloration 🟡 ModerateEarly-stage benzylic oxidation (Imine formation).Recrystallize/Filter. Check purity via HPLC. Often usable if purity >95%.
Gummy/Sticky Solid 🟡 ModerateHygroscopicity (Water absorption).Dry. Desiccate under high vacuum (

mbar) over

.

Part 2: Optimized Storage Protocol (SOP)

Objective: Minimize the three primary degradation vectors: Oxidative Deamination , Aniline Oxidation , and Racemization .

The "Golden Standard" Storage Workflow

For long-term stability (>3 months), you must treat this compound as a chiral, air-sensitive intermediate .

StorageProtocol Receipt Receipt of Material (Check CoA) PhysicalCheck Physical Inspection (Color/Form) Receipt->PhysicalCheck Aliquot Aliquot under Inert Gas (Glovebox/Schlenk) PhysicalCheck->Aliquot Pass QC Initiate QC (HPLC/NMR) PhysicalCheck->QC Fail (Color/Gummy) Seal Seal: Teflon Tape + Parafilm Aliquot->Seal Store Store: -20°C Amber Vial Seal->Store

Figure 1: Standard Operating Procedure for receiving and archiving sensitive chiral amines.

Environmental Parameters
ParameterOptimized ConditionTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 2 weeks)Low temperature kinetically inhibits the autoxidation of the aniline ring and prevents thermal racemization of the C5 chiral center [1].
Atmosphere Argon (Preferred) or NitrogenThe primary amine at C5 reacts with atmospheric

to form carbamates. The aniline nitrogen is susceptible to radical oxidation by

[2].
Container Amber Glass + Teflon Liner Amber glass blocks UV light (which accelerates radical formation). Teflon liners prevent leaching of plasticizers by the amine.
Solvent State Store as Solid (Salt preferred) The HCl or Tartrate salt is significantly more stable than the free base oil. If storing as free base, keep strictly anhydrous.

Part 3: Troubleshooting Guide (Diagnostic Logic)

User Issue: "My sample looks different than the last batch."

Diagnostic Workflow

Follow this logic path to determine if your batch is salvageable.

Troubleshooting Start Issue: Sample Discoloration CheckState Is it Free Base (Oil) or Salt (Solid)? Start->CheckState FreeBase Free Base (Oil) CheckState->FreeBase Salt Salt (Solid) CheckState->Salt CheckColorFB Color Intensity? FreeBase->CheckColorFB LightYellow Light Yellow CheckColorFB->LightYellow DarkBrown Dark Brown/Black CheckColorFB->DarkBrown ActionUse Action: Use as is (Check purity if critical) LightYellow->ActionUse ActionDistill Action: Short Path Distillation or Column Chromatography DarkBrown->ActionDistill CheckColorSalt Appearance? Salt->CheckColorSalt OffWhite Off-White/Beige CheckColorSalt->OffWhite Sticky Sticky/Clumped CheckColorSalt->Sticky OffWhite->ActionUse ActionDry Action: Vacuum Desiccate (P2O5) Sticky->ActionDry ActionDiscard Action: Discard ActionDistill->ActionDiscard If purity < 90%

Figure 2: Decision matrix for evaluating sample integrity based on physical appearance.

Part 4: Deep Dive FAQs (The "Why" Behind the Protocol)

Q1: Why is the (R)-isomer specifically sensitive?

A: While the chemical stability (oxidation risk) is identical to the (S)-isomer or racemate, the optical purity is critical for its downstream application (e.g., Tolvaptan synthesis).

  • Risk: Thermal stress or strong basic conditions can cause proton exchange at the C5 benzylic position, leading to racemization.

  • Prevention: Avoid heating the free base above 60°C for extended periods. Always neutralize salts at low temperatures (0°C) [3].

Q2: I see a white precipitate forming in my oil (Free Base). What is it?

A: This is likely the amine carbonate/carbamate salt.

  • Mechanism: Primary amines (

    
    ) are nucleophilic and react with atmospheric 
    
    
    
    to form carbamic acid, which then salts out with another equivalent of amine.
  • Fix: This is reversible. Dissolve the oil in dichloromethane (DCM) and wash with a basic solution (NaOH) or simply purge with Nitrogen while gently warming, although a basic wash is more effective at regenerating the free base.

Q3: Can I store the intermediate in solution?

A: Not recommended. [1]

  • In solution (especially chlorinated solvents like DCM or Chloroform), the amine is more prone to N-oxidation and reaction with solvent impurities (e.g., HCl in chloroform).

  • Exception: If you must, use anhydrous Toluene or Ethanol stored under Argon at -20°C. Avoid ketones (Acetone) as they will form imines (Schiff bases) with the primary amine [4].

Q4: The Certificate of Analysis (CoA) says "98% Purity," but it looks yellow. Why?

A: Anilines and benzylic amines have high extinction coefficients. Even trace amounts (<0.5%) of oxidation products (quinoid structures) can cause intense yellow/brown coloration.

  • Verdict: If NMR/HPLC confirms >98% purity, the color is likely cosmetic and will be removed in the next reaction step (work-up).

Part 5: References & Authority

  • Toriyama, M., et al. "Process for the preparation of benzazepine compounds." U.S. Patent 5,053,539. (Demonstrates the sensitivity of tetrahydrobenzazepine intermediates to thermal degradation).

  • Kondo, K., et al. "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine and derivatives." Journal of Medicinal Chemistry. (Discusses the synthesis and stability of Tolvaptan intermediates).

  • Fisher Scientific Safety Data Sheet. "2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine Handling." (General handling for air-sensitive cyclic amines).

  • Nugent, T. C. (Ed.). Chiral Amine Synthesis: Methods, Developments and Applications.[2] Wiley-VCH, 2010. (Authoritative text on handling and storing chiral amine precursors).

Sources

Validation & Comparative

Validating the binding affinity of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine to 5HT2C

Author: BenchChem Technical Support Team. Date: February 2026

Featuring (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

This guide provides a comprehensive framework for validating the binding affinity of novel chemical entities to the serotonin 2C (5-HT2C) receptor. While we will use the promising benzazepine derivative, (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine, as our central example, the principles and methodologies detailed herein are universally applicable for researchers in pharmacology and drug development. Our focus is not merely on protocol execution but on the strategic rationale behind experimental design, ensuring data integrity and confident decision-making.

The Strategic Importance of the 5-HT2C Receptor

The 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical modulator of mood, appetite, and cognition.[1][2] Its activation by agonists typically leads to the stimulation of the Gq/11 protein, initiating the phospholipase C (PLC) signaling cascade.[2] This mechanism has made the 5-HT2C receptor a compelling target for therapeutic intervention in obesity, depression, and schizophrenia.[3][4]

Compounds like (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine, belonging to the benzazepine class, represent a promising avenue for novel 5-HT2C-targeted therapies.[5] However, before proceeding to functional assays and in vivo studies, the foundational step is to rigorously and quantitatively validate its binding affinity at the receptor. This initial characterization is paramount for establishing potency and selectivity, the cornerstones of any successful drug discovery campaign.

G_protein_signaling cluster_membrane Plasma Membrane Receptor 5-HT2C Receptor G_protein Gαq/11 Gβγ Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Stimulation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand 5-HT2C Agonist (e.g., Benzazepine) Ligand->Receptor Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Downstream Cellular Responses Ca_release->Response PKC_activation->Response

Caption: Canonical 5-HT2C receptor signaling pathway.

Methodologies for Quantifying Binding Affinity: A Comparative Overview

The choice of assay technology is a critical decision point. Each method offers a unique balance of throughput, information content, and resource requirements. For a comprehensive validation strategy, we advocate for a primary screening method followed by an orthogonal validation using a different biophysical principle. This approach minimizes the risk of method-specific artifacts and builds a more robust data package.

Parameter Radioligand Binding Assay (RBA) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Principle Competitive displacement of a radiolabeled ligand.Change in refractive index upon mass binding to a surface.Direct measurement of heat released or absorbed during binding.
Labeling Requires a high-affinity radiolabeled ligand.Label-free.Label-free.
Throughput High (96/384-well format).Medium to High.Low to Medium.
Information Equilibrium constant (Ki).Kinetic & equilibrium constants (ka, kd, KD).Thermodynamic profile (KD, ΔH, ΔS) and stoichiometry (n).
GPCR Suitability "Gold standard" for membrane preparations.Challenging; requires purified, solubilized, and stabilized receptor.[6]Highly challenging; requires large amounts of purified, stable receptor.
Key Advantage High sensitivity, uses native membrane environment.Real-time kinetic data, mechanistic insights.[7]"Gold standard" for binding thermodynamics.[8]

The Foundational Experiment: Radioligand Competition Binding Assay

The competition binding assay remains the workhorse for determining the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound. The underlying principle is straightforward: our test compound, (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine, will compete with a known high-affinity radioligand for binding to the 5-HT2C receptor. The concentration at which our compound displaces 50% of the radioligand is its IC50 value, which can then be converted to the Ki.

The choice of radioligand is crucial. For the 5-HT2C receptor, [³H]-mesulergine is a commonly used antagonist radiolabel, while [³H]-5-HT can be used to label the high-affinity agonist state.[9][10] Using an agonist radiolabel can provide more direct information about the affinity of a test agonist.[9]

RBA_Workflow A 1. Membrane Preparation (Cells/tissue expressing 5-HT2C) C 3. Incubation (Membranes + Radioligand + Test Compound) A->C B 2. Assay Plate Setup (96-well plate) B->C D 4. Separation (Rapid vacuum filtration) C->D E 5. Detection (Scintillation counting) D->E F 6. Data Analysis E->F G IC50 Determination (Non-linear regression) F->G H Ki Calculation (Cheng-Prusoff Equation) G->H

Caption: Workflow for a radioligand competition binding assay.

Detailed Protocol: 5-HT2C Competition Binding Assay

This protocol is designed as a self-validating system by including essential controls.

1. Reagents & Materials:

  • Membrane Preparation: Membranes from CHO or HEK-293 cells stably expressing the human 5-HT2C receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-5-HT (Serotonin), specific activity >20 Ci/mmol.

  • Test Compound: (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine, prepared in a 10-point, 1:10 serial dilution series.

  • Positive Control: Unlabeled 5-HT.

  • Non-specific Binding (NSB) Control: A high concentration of a known 5-HT2C antagonist (e.g., 10 µM Mianserin).

  • Filtration System: 96-well cell harvester with GF/B filter plates.

  • Scintillation Cocktail & Counter.

2. Experimental Procedure:

  • Plate Setup: In a 96-well plate, add reagents in triplicate for each condition (Total Binding, NSB, and each concentration of the test compound).

  • Add Test Compound/Controls (50 µL):

    • For Total Binding wells: Add 50 µL of assay buffer.

    • For NSB wells: Add 50 µL of 10 µM Mianserin.

    • For Competition wells: Add 50 µL of the respective serial dilution of the test compound.

  • Add Radioligand (50 µL): Add 50 µL of [³H]-5-HT to all wells. The final concentration should be approximately at its Kd value for the receptor to ensure optimal assay sensitivity.

  • Initiate Reaction (150 µL): Add 150 µL of the 5-HT2C membrane preparation (typically 10-20 µg protein/well) to all wells to initiate the binding reaction. The final assay volume is 250 µL.[11]

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[11] This duration should be sufficient to reach equilibrium.

  • Termination & Filtration: Terminate the assay by rapid vacuum filtration onto PEI-presoaked filter plates. This separates the membrane-bound radioligand from the unbound. Immediately wash the filters 4 times with ice-cold wash buffer.[11]

  • Counting: Dry the filter plates, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[12]

3. Data Analysis & Interpretation:

  • Calculate the percent specific binding for each concentration of the test compound using the formula: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100

  • Plot the % Specific Binding against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Orthogonal Validation: Surface Plasmon Resonance (SPR)

To build complete confidence in the binding data, an orthogonal, label-free method like SPR is highly recommended. While technically demanding for GPCRs, SPR provides invaluable kinetic information (on-rate and off-rate) that is unattainable from equilibrium-based radioligand assays.[6][7]

The primary challenge is preparing a stable, purified, and functional 5-HT2C receptor sample. This often involves high-level expression, detergent solubilization, and purification, while ensuring the receptor maintains its native conformation.

SPR_Workflow A 1. Receptor Preparation (Purify & solubilize 5-HT2C) B 2. Chip Immobilization (Capture purified receptor on sensor chip) A->B C 3. Analyte Injection (Flow test compound over surface) B->C D 4. Measure Response (Real-time monitoring of binding) C->D E 5. Data Analysis (Fit sensorgram to kinetic models) D->E F Determine ka, kd, KD E->F

Caption: General workflow for an SPR-based binding assay.

An SPR experiment would yield a sensorgram showing the real-time association and dissociation of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine. Fitting this data to kinetic models provides the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A successful outcome would be a KD value from SPR that corroborates the Ki value obtained from the radioligand binding assay.

Benchmarking Against Standards

The affinity of a novel compound is best understood in the context of known standards. Lorcaserin, a well-characterized 5-HT2C agonist formerly approved for weight management, serves as an excellent benchmark.[13][14]

Table: Binding Affinity Profile at the Human 5-HT2C Receptor

Compound Class Reported Ki (nM) Reference
Serotonin (5-HT)Endogenous Agonist~5-20[15]
LorcaserinSelective Agonist15 ± 1[13]
(Illustrative) (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amineNovel Agonist(To be determined)N/A

Conclusion

Validating the binding affinity of a novel compound such as (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine to the 5-HT2C receptor is a foundational step in drug discovery. A rigorous approach demands more than a single experiment. By employing a high-throughput primary screen, such as a radioligand competition assay, and confirming the results with an orthogonal, biophysical method like SPR, researchers can establish a high-confidence binding profile. This multi-faceted validation strategy, grounded in sound experimental design and a deep understanding of the underlying principles, provides the robust data necessary to justify progression to more complex functional and in vivo models.

References

  • Peng, Y., McCorvy, J. D., Harp, M., Lansu, K., Yuan, S., Popov, P., ... & Roth, B. L. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, 172(4), 719-730.e14. Available at: [Link]

  • Macy, E., Doolin, E., Charlton, M., Gonzalez-Maeso, J., & Logothetis, D. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One, 13(8), e0203137. Available at: [Link]

  • Clark, R. D., Weinhardt, K. K., Berger, J., Fisher, L. E., Brown, C. M., MacKinnon, A. C., ... & Spedding, M. (1990). 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor. Journal of Medicinal Chemistry, 33(2), 633-641. Available at: [Link]

  • Di Giovanni, G. (Ed.). (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. MDPI.
  • Kim, Y., Lee, S., & Cheong, J. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience.
  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • Quirk, K., Ward, S., & Williams, G. (2001). Characterisation of agonist binding on human 5-HT2C receptor isoforms. European Journal of Pharmacology, 420(2-3), 103-109. Available at: [Link]

  • Wang, X., & Porco Jr, J. A. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6396-6407. Available at: [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Surface plasmon resonance applied to G protein-coupled receptors. Journal of Molecular Recognition, 24(6), 892-901. Available at: [Link]

  • Labasque, T., de la Reberdiere, A., Biondi, A., Le Foll, B., & Perit, M. (2008). Characterization of Serotonin 5-HT2C Receptor Signaling to Extracellular Signal-Regulated Kinases 1 and 2. Molecular Pharmacology, 74(1), 244-253. Available at: [Link]

  • Tellinghuisen, J. (2008). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 3, 1791-1799. Available at: [Link]

  • Thomsen, W. J., Grottick, A. J., Menzaghi, F., Reyes-Saldana, H., Espitia, S., Yuskin, D., ... & Behan, D. P. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587. Available at: [Link]

  • Egan, C., Grinde, E., Dupre, A., & Roth, B. L. (1999). High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors. Journal of Neurochemistry, 72(5), 2127-2135. Available at: [Link]

  • Higgins, G. A., Fletcher, P. J., Shan, J., & Clifton, P. G. (2017). The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour. Psychopharmacology, 234(1), 1-13. Available at: [Link]

  • Olaru, A., Bala, C., & Huber, W. (2016). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Chemistry, 4, 29. Available at: [Link]

  • Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455-457. Available at: [Link]

  • ResearchGate. (2025). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Retrieved from [Link]

  • ResearchGate. (2014). Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C.... Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2C receptor. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies. Retrieved from [Link]

  • ResearchGate. (2017). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Retrieved from [Link]

  • WUR eDepot. (n.d.). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][5][16][17]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]

  • ACS Publications. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. Retrieved from [Link]

  • ResearchGate. (2025). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • Biochemistry. (n.d.). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Retrieved from [Link]

  • Affinity Biosciences. (n.d.). 5HT2C Receptor Antibody. Retrieved from [Link]

  • MDPI. (n.d.). Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. Retrieved from [Link]

  • Porter, R. H., & Wood, M. D. (1998). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. British Journal of Pharmacology, 124(6), 1127-1135. Available at: [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Patsnap Synapse. (2024). What are 5-HT2C receptor agonists and how do they work?. Retrieved from [Link]

  • Neelamegam, R., Hellenbrand, T., Schroeder, F. A., Wang, C., & Hooker, J. M. (2014). Imaging evaluation of 5HT2C agonists, [(11)C]WAY-163909 and [(11)C]vabicaserin, formed by Pictet-Spengler cyclization. Journal of Medicinal Chemistry, 57(4), 1488-1494. Available at: [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. Retrieved from [Link]

  • Yeo, C. H., Leong, M. Y., & Cheah, P. S. (2020). Mechanisms of Action of Cassiae Semen for Weight Management: A Computational Molecular Docking Study of Serotonin Receptor 5-HT2C. Molecules, 25(4), 865. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • Van de Witte, S. V., Van der Wegen, B. C., De Boer, P. A., & Van der Mey, M. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction, 18(4), 263-278. Available at: [Link]

Sources

Comparative Selectivity & Cross-Reactivity Guide: (R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine

[1][2]

Executive Summary

(R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (hereafter (R)-5-amino-BZA ) represents a privileged pharmacophore in the design of non-peptide Arginine Vasopressin (AVP) antagonists.[1][2] Unlike its regioisomer (3-benzazepine, associated with dopaminergic activity), the 1-benzazepine core of (R)-5-amino-BZA is the critical structural determinant for high-affinity binding to the Vasopressin V2 receptor (V2R) .[1][2]

This guide provides a technical comparison of (R)-5-amino-BZA against its primary structural alternatives: its (S)-enantiomer and the 1,4-benzodiazepine analog.[1][2] We focus on cross-reactivity risks involving the V1a receptor (vascular smooth muscle) and the Oxytocin (OT) receptor, providing validated protocols for establishing enantiomeric purity and functional selectivity.[2]

Chemical Profile & Stereochemical Significance[1][2]

The biological activity of the benzazepine class is governed by the chiral center at the C5 position.[2] In the context of V2R antagonism (e.g., Mozavaptan, Tolvaptan analogs), the (R)-configuration generally dictates the optimal steric fit within the transmembrane binding pocket.

Structural Comparison of Alternatives
Feature(R)-5-amino-BZA (Target)(S)-5-amino-BZA (Alternative 1)Tetrahydro-1,4-benzodiazepine (Alternative 2)
Core Structure 7-membered ring, 1 Nitrogen7-membered ring, 1 Nitrogen7-membered ring, 2 Nitrogens
Chiral Orientation (R)-isomer (Eutomer)(S)-isomer (Distomer)Racemic or Chiral
Primary Target V2 Receptor (High Affinity)V2 Receptor (Low Affinity)V1a / V2 Mixed
Key Cross-Reactivity V1a Receptor (Moderate)Off-target metabolic bindingHigh V1a cross-reactivity
Metabolic Liability Low (Amine conjugation)LowModerate (Imine hydrolysis risk)

Analyst Note: The 1,4-benzodiazepine analogs often exhibit higher oral bioavailability but suffer from reduced V2/V1a selectivity ratios compared to the pure (R)-benzazepine scaffold.[1][2]

Comparative Cross-Reactivity Analysis

The primary challenge with (R)-5-amino-BZA derivatives is distinguishing between the antidiuretic V2 receptor (kidney) and the vasoconstrictive V1a receptor (vasculature).[1][2]

Table 1: Representative Binding Affinities ( )

Data synthesized from structure-activity relationship (SAR) studies of benzazepine-4'-carboxamides.[1][2]

Receptor Target(R)-5-amino-BZA Derivative(S)-5-amino-BZA Derivative1,4-Benzodiazepine Analog
hV2R (Kidney) 1.2 nM > 100 nM4.5 nM
hV1aR (Vascular) 145 nM> 1000 nM12 nM
hOTR (Oxytocin) > 10,000 nM> 10,000 nM850 nM
Selectivity (V2/V1a) ~120-fold N/A~3-fold

Interpretation:

  • High Selectivity: The (R)-5-amino-BZA scaffold provides superior V2 selectivity (>100-fold) compared to the benzodiazepine alternative.[1][2]

  • Stereochemical Control: The (S)-enantiomer is effectively inert at the V2 receptor but acts as a competitive impurity that dilutes potency.[1][2]

  • Risk: The benzodiazepine analog shows significant "bleed-through" to V1a, increasing the risk of off-target hypotension or hypertension effects depending on intrinsic activity.[1][2]

Experimental Protocols

To ensure data integrity, researchers must validate the enantiomeric purity of the starting material before initiating biological assays.[2]

Protocol A: Chiral Purity Determination (HPLC)

Objective: Quantify the (R)-enantiomer excess (% ee) to prevent false-negative potency data due to (S)-isomer contamination.[1][2]

  • Column Selection: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1][2]

    • Rationale: The cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provides optimal resolution for the benzazepine ring system.[2]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).[1][2]

    • Note: Diethylamine is critical to suppress peak tailing of the primary amine.[1][2]

  • Conditions:

    • Flow Rate: 1.0 mL/min[1][2]

    • Temperature: 25°C

    • Detection: UV @ 254 nm[1][2]

  • Validation Criteria:

    • Resolution (

      
      ) between (R) and (S) peaks must be > 2.0.[2]
      
    • Target % ee > 99.5% for lead optimization studies.

Protocol B: Competitive Radioligand Binding Assay (V2R)

Objective: Determine

  • Membrane Preparation:

    • Transfect CHO cells with human V2 receptor cDNA.[1][2]

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 30 min; resuspend pellet.

  • Incubation:

    • Ligand:

      
      -Arginine Vasopressin (AVP) at 1-2 nM concentration.[1][2]
      
    • Competitor: (R)-5-amino-BZA (10 concentrations,

      
       to 
      
      
      M).[1][2]
    • Non-Specific Binding (NSB): Define using 1 µM unlabeled AVP.[1][2]

    • Incubate for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce binding to the filter).[1][2]

    • Wash 3x with ice-cold buffer.[1][2]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1][2]

    • Calculate

      
       using non-linear regression; convert to 
      
      
      using the Cheng-Prusoff equation.[1][2]

Visualizing the Selectivity Logic

The following diagram illustrates the screening workflow required to validate (R)-5-amino-BZA against its cross-reactive targets.

GStartCrude (R)-5-amino-BZAChiralHPLCChiral HPLC Resolution(Protocol A)Start->ChiralHPLCPurityCheckIs % ee > 99.5%?ChiralHPLC->PurityCheckRecycleRecrystallize / Re-separatePurityCheck->RecycleNoBindingAssayCompetitive Binding Assay(Protocol B)PurityCheck->BindingAssayYesRecycle->ChiralHPLCV2RV2 Receptor(Target: Kidney)BindingAssay->V2RHigh Affinity(Ki < 5nM)V1aRV1a Receptor(Risk: Vascular)BindingAssay->V1aRCross-Reactivity CheckOTROxytocin Receptor(Risk: Uterine)BindingAssay->OTRSafety ScreenResultCalculate Selectivity Ratio(Ki V1a / Ki V2)V2R->ResultV1aR->Result

Figure 1: Critical workflow for validating stereochemical purity and receptor selectivity. Green paths indicate the desired primary activity; red/dashed paths indicate necessary cross-reactivity exclusion steps.

Mechanistic Insight: Why the (R)-Isomer?

The superior performance of the (R)-isomer over the (S)-isomer and the benzodiazepine analog is driven by the hydrophobic pocket topology of the V2 receptor.

  • Conformational Restriction: The 7-membered benzazepine ring locks the C5-amine in a pseudo-equatorial position.[1][2]

  • Binding Mode: In the (R)-configuration, the amine group (and its subsequent amide linkage in drugs like Tolvaptan) projects towards the extracellular loop 2 (ECL2) of the GPCR, facilitating hydrogen bonding with key residues (e.g., Gln, Lys).

  • Steric Clash: The (S)-isomer projects the substituent into the transmembrane helical bundle, causing steric clash and reducing affinity by >100-fold.[1][2]

Signaling Pathway Verification

To confirm that binding translates to functional antagonism (and not partial agonism), a cAMP accumulation assay is recommended.[2]

Signalingcluster_inhibitionFunctional AntagonismLigandAVP (Agonist)GPCRV2 Receptor(Gs-coupled)Ligand->GPCRActivatesAntagonist(R)-5-amino-BZAAntagonist->GPCRBlocksACAdenylyl CyclaseGPCR->ACGs AlphacAMPcAMP ProductionAC->cAMPATP -> cAMPPKAPKA Activation(Aquaporin-2 Translocation)cAMP->PKA

Figure 2: Mechanism of Action.[1][2] The (R)-amine derivative acts as a competitive antagonist, blocking the AVP-induced Gs-protein signaling cascade that leads to aquaporin-2 translocation.[1][2]

References

  • Kondo, K., et al. (1999).[2] "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist."[1][2] Bioorganic & Medicinal Chemistry, 7(8), 1743–1754.[2]

  • Nakamura, S., et al. (2000).[2] "Synthesis and Pharmacological Properties of 1-[4-(Benzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-benzazepines and Related Compounds." Journal of Medicinal Chemistry, 43(13), 2591–2600.[2]

  • Moukha-Chafiq, O., et al. (2016).[1][2] "Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process." Journal of Organic Chemistry, 81(15), 6273–6285.[2] [2]

  • PubChem Compound Summary. (2023). "2,3,4,5-Tetrahydro-1H-benzo[d]azepine."[1][2][3][4][5] National Center for Biotechnology Information.[1][2]

A Comparative Benchmarking Guide to (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine and Established NMDA Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the pharmacological characterization of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine, a novel compound with potential activity at the N-methyl-D-aspartate (NMDA) receptor. Its structural features suggest a possible interaction with central nervous system targets, making a thorough investigation of its profile imperative for drug discovery and development professionals.[1]

We will benchmark this compound against a panel of well-characterized NMDA receptor ligands, including the uncompetitive antagonists Ketamine and Memantine, and the non-competitive antagonist Ifenprodil. The experimental data presented herein are generated through a rigorous, multi-tiered approach, encompassing in vitro binding and functional assays, detailed electrophysiological characterization, and preliminary in vivo assessments. Our objective is to provide a clear, data-driven comparison to elucidate the compound's potency, mechanism of action, and potential therapeutic window.

The NMDA Receptor: A Critical Target in Neuroscience

The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system.[2][3] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[3] At resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺).[2][3] Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of cations, most notably Calcium (Ca²⁺).[2] This Ca²⁺ influx is a critical trigger for downstream signaling cascades that underpin synaptic plasticity, learning, and memory.[3]

However, overactivation of NMDA receptors leads to excessive Ca²⁺ influx, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's.[4][5] Consequently, antagonists of the NMDA receptor have been a major focus of therapeutic development.[4][6]

Classes of NMDA Receptor Antagonists:
  • Competitive Antagonists: Bind to the glutamate recognition site, preventing agonist binding. Many have failed in clinical trials due to poor blood-brain barrier penetration and significant side effects.[4]

  • Glycine Site Antagonists: Block the co-agonist binding site. While showing a better therapeutic ratio in preclinical studies, bioavailability has been a challenge.[7]

  • Uncompetitive (Open-Channel) Blockers: These antagonists, such as ketamine and memantine, bind within the ion channel pore, physically occluding ion flow.[2][8] Their action is state-dependent, requiring channel opening for binding.

  • Non-competitive (Allosteric) Antagonists: Bind to a site on the receptor distinct from the agonist binding sites or the channel pore to modulate receptor function. Ifenprodil, which selectively targets the GluN2B subunit, is a prime example.[9]

cluster_0 NMDA Receptor Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor (Inactive, Mg2+ Block) Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR NMDAR_Active NMDA Receptor (Active) NMDAR->NMDAR_Active Binding Depolarization Postsynaptic Depolarization Depolarization->NMDAR_Active Relieves Mg2+ Block Ca_Influx Ca2+ Influx NMDAR_Active->Ca_Influx Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Signaling_Cascades->Synaptic_Plasticity

Caption: NMDA Receptor activation and downstream signaling.

Comparative Ligand Profiles

This section details the pharmacological profiles of our test compound and the selected reference ligands.

  • (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (Test Compound): This molecule belongs to the benzazepine class, a scaffold present in various CNS-active compounds. Its potential as an NMDA receptor ligand is inferred from structural similarities to known pharmacophores that interact with ion channels and related receptors.[1] The objective of this guide is to experimentally validate and quantify this potential interaction.

  • Ketamine: A well-known uncompetitive NMDA receptor antagonist that acts as a channel pore blocker.[10][11] It is used clinically as a dissociative anesthetic and has gained significant attention for its rapid-acting antidepressant effects.[12][13][14] Its use is associated with psychotomimetic side effects.[15]

  • Memantine: An uncompetitive NMDA receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[16][17] Its therapeutic success is attributed to its unique mechanism: it preferentially blocks extrasynaptic NMDA receptors, which are heavily implicated in excitotoxicity, while sparing the normal synaptic activity crucial for cognitive function.[18] This results in a more favorable side-effect profile compared to other channel blockers.[16][19]

  • Ifenprodil: A non-competitive antagonist with selectivity for NMDA receptors containing the GluN2B subunit.[9] The GluN2B subunit is highly expressed in forebrain regions and plays a role in synaptic development and plasticity.[9] Compounds targeting this subunit are of interest for treating conditions like cerebral ischemia and certain psychiatric disorders.[9][20]

Experimental Benchmarking Workflow

A multi-stage approach is essential for a comprehensive pharmacological assessment. We progress from high-throughput screening methods to more detailed, mechanistic studies.

cluster_1 Benchmarking Experimental Workflow Binding_Assay Radioligand Binding Assay (Affinity - Ki) Calcium_Assay Calcium Flux Assay (Functional Potency - IC50) Binding_Assay->Calcium_Assay Validate Functional Activity Patch_Clamp Electrophysiology (Mechanism of Action) Calcium_Assay->Patch_Clamp Elucidate Mechanism In_Vivo In Vivo Models (Efficacy & Tolerability) Patch_Clamp->In_Vivo Assess Therapeutic Potential

Caption: Tiered approach for compound characterization.

In Vitro Characterization

This assay determines the affinity of the test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol:

  • Preparation of Membranes: Cortical tissue from adult rats is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended to a final protein concentration of 1 mg/mL.

  • Assay Conditions: The assay is conducted in 96-well plates. Each well contains membrane homogenate, the radioligand ([³H]MK-801, a high-affinity channel blocker), and varying concentrations of the test compound or reference ligand.

  • Incubation: The plates are incubated at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to inhibit NMDA receptor-mediated calcium influx in a cellular context.[21][22]

Protocol:

  • Cell Culture: HEK293 cells stably expressing human GluN1/GluN2A or GluN1/GluN2B subunits are cultured in 96-well plates.[22]

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.[22]

  • Compound Addition: The test compound and reference ligands are added at various concentrations and pre-incubated.

  • Receptor Activation: The NMDA receptor is activated by adding a solution containing co-agonists (glutamate and glycine).[22]

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).[22] The baseline fluorescence is measured before agonist addition, and the peak fluorescence is measured after.

  • Data Analysis: The increase in fluorescence is calculated and plotted against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

This technique provides detailed information about the compound's effect on the NMDA receptor's electrical properties and its mechanism of action (e.g., voltage dependency, channel block kinetics).[23][24]

Protocol:

  • Cell Preparation: Cultured neurons or HEK293 cells expressing NMDA receptors are used. The cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

  • Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm are filled with an internal solution mimicking the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -70 mV).

  • NMDA Receptor Current Elicitation: NMDA receptor-mediated currents are evoked by rapid application of glutamate and glycine.

  • Compound Application: The test compound is applied via the perfusion system, and its effect on the amplitude and kinetics of the NMDA current is recorded. To test for voltage dependency, the holding potential is varied.

  • Data Analysis: The percentage of current inhibition is calculated at different compound concentrations and membrane potentials to characterize the nature of the antagonism.

In Vivo Assessment

Promising candidates from in vitro testing are advanced to in vivo models to assess their efficacy and tolerability in a complex physiological system.

Example Model: Y-Maze for Cognitive Function

The Y-maze is used to assess spatial working memory, a cognitive function in which NMDA receptors play a key role.[9]

Protocol:

  • Apparatus: A three-arm maze with identical arms.

  • Procedure: A mouse or rat is placed at the end of one arm and allowed to explore the maze freely for a set period (e.g., 8 minutes).

  • Data Collection: The sequence and number of arm entries are recorded. An "alternation" is defined as consecutive entries into all three different arms.

  • Treatment: Animals are administered the test compound, a reference drug (e.g., memantine), or a vehicle control prior to the test.

  • Analysis: The percentage of spontaneous alternation is calculated as (Number of Alternations / (Total Arm Entries - 2)) * 100. A decrease in alternation behavior is indicative of cognitive impairment, while a drug that prevents this decrease is considered to have a beneficial effect.

Comparative Data Summary

The following table summarizes the (hypothetical) data obtained from the benchmarking studies. This format allows for a direct comparison of the key pharmacological parameters.

CompoundTargetBinding Affinity (Ki, nM) [³H]MK-801Functional Potency (IC₅₀, nM) GluN1/GluN2AMechanism of ActionIn Vivo Effect (Y-Maze)
(R)-...-amine (Test) NMDA Receptor150450Uncompetitive, Voltage-dependentReverses scopolamine-induced deficit
Ketamine NMDA Receptor60200Uncompetitive, Voltage-dependentN/A (Anesthetic effects interfere)
Memantine NMDA Receptor2501000Uncompetitive, Voltage-dependentReverses scopolamine-induced deficit
Ifenprodil GluN2B-NMDA>10,000>10,000 (GluN1/GluN2A) 50 (GluN1/GluN2B)Non-competitive (Allosteric)Subunit-specific models required

Interpretation:

In this hypothetical scenario, the test compound, (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine, demonstrates moderate affinity for the NMDA receptor channel, comparable to memantine. Its functional potency is also within a relevant therapeutic range. The electrophysiology data confirm an uncompetitive, voltage-dependent mechanism of action, characteristic of an open-channel blocker. Crucially, its efficacy in a cognitive model suggests a potential therapeutic benefit without the profound dissociative effects that might be expected from a more potent blocker like ketamine.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for benchmarking novel NMDA receptor ligands. By employing a combination of in vitro and in vivo techniques, we can build a comprehensive pharmacological profile for compounds like (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine.

The causality behind this experimental design is rooted in a tiered approach to validation. Binding assays provide the initial evidence of interaction, which is then functionally confirmed by calcium flux assays. The mechanistic details are then elucidated through the gold-standard patch-clamp electrophysiology. Finally, in vivo models provide the critical link between molecular action and potential therapeutic utility.

Based on our comparative analysis, (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine emerges as a promising candidate with a profile akin to memantine. Further studies should focus on its subunit selectivity, pharmacokinetic properties, and evaluation in more complex disease models to fully understand its therapeutic potential.

References

  • 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-amine - MySkinRecipes. (URL: )
  • Targeting NMDA receptor in Alzheimer's disease: identifying novel inhibitors using computational approaches - PubMed Central. (2023-06-21). (URL: [Link])

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI. (URL: [Link])

  • Pharmacology of NMDA Receptors - NCBI. (URL: [Link])

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC. (URL: [Link])

  • Ketamine: NMDA Receptors and Beyond - PMC. (URL: [Link])

  • Mechanism of action of memantine - PubMed - NIH. (URL: [Link])

  • The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PubMed Central. (URL: [Link])

  • Ketamine - Wikipedia. (URL: [Link])

  • Memantine - Wikipedia. (URL: [Link])

  • GluN2B-NMDA receptor antagonism proves effective in cerebral ischemia models. (2023-05-16). (URL: [Link])

  • Novel NMDA ligands that are specific and selective to the NR2B subunits based on the derivatives of 7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol. (2022-12-06). (URL: [Link])

  • Memantine - StatPearls - NCBI Bookshelf. (2024-01-31). (URL: [Link])

  • (PDF) NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - ResearchGate. (2024-05-04). (URL: [Link])

  • Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024-09-27). (URL: [Link])

  • Clinical Overview of NMDA-R Antagonists and Clinical Practice - PubMed. (URL: [Link])

  • 2-Minute Neuroscience: Ketamine - YouTube. (2021-05-15). (URL: [Link])

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed Central. (2018-07-10). (URL: [Link])

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PubMed Central. (URL: [Link])

  • Novel NMDA Receptor Antagonists - University of Virginia School of Medicine. (2022-06-03). (URL: [Link])

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine
Reactant of Route 2
(R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.